7-Bromo-5-chloroindoline-2,3-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
7-bromo-5-chloro-1H-indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrClNO2/c9-5-2-3(10)1-4-6(5)11-8(13)7(4)12/h1-2H,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXVYPUHFVFBLBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=O)C(=O)N2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00397700 | |
| Record name | 7-bromo-5-chloro-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00397700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
312590-29-7 | |
| Record name | 7-bromo-5-chloro-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00397700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-bromo-5-chloro-2,3-dihydro-1H-indole-2,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 7-Bromo-5-chloroindoline-2,3-dione
This guide provides a comprehensive technical overview for the synthesis and characterization of 7-Bromo-5-chloroindoline-2,3-dione, a halogenated isatin derivative of significant interest to researchers, scientists, and professionals in drug development. Isatin and its analogs are pivotal scaffolds in medicinal chemistry, exhibiting a wide array of biological activities. The strategic incorporation of halogen atoms, such as bromine and chlorine, can significantly modulate the pharmacokinetic and pharmacodynamic properties of these molecules, making this compound a valuable compound for further investigation.[1][2]
This document offers a detailed synthetic protocol based on the well-established Sandmeyer isatin synthesis, provides predicted and comparative analytical data for comprehensive characterization, and discusses the underlying scientific principles to empower researchers in their synthetic and drug discovery endeavors.
Strategic Approach to Synthesis: The Sandmeyer Reaction
The synthesis of this compound is most effectively achieved through the Sandmeyer isatin synthesis.[3][4][5] This classical and reliable method involves a two-step sequence starting from a substituted aniline. The causality behind choosing this pathway lies in its robustness and tolerance to various functional groups on the aniline ring.
The overall synthetic strategy is depicted below:
Caption: Synthetic pathway for this compound.
The first step involves the condensation of the starting material, 3-bromo-5-chloroaniline, with chloral hydrate and hydroxylamine hydrochloride to form the crucial intermediate, N-(3-bromo-5-chlorophenyl)-2-(hydroxyimino)acetamide. The subsequent step is an intramolecular electrophilic substitution reaction, where the isonitrosoacetanilide intermediate is cyclized in the presence of a strong acid, typically concentrated sulfuric acid, to yield the target isatin.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of halogenated isatins.[6] All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Step 1: Synthesis of N-(3-bromo-5-chlorophenyl)-2-(hydroxyimino)acetamide
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-Bromo-5-chloroaniline | 206.45 | 10.32 g | 0.05 |
| Chloral hydrate | 165.40 | 9.0 g | 0.054 |
| Hydroxylamine hydrochloride | 69.49 | 11.0 g | 0.158 |
| Sodium sulfate decahydrate | 322.20 | 64.0 g | 0.199 |
| Concentrated Hydrochloric Acid | 36.46 | 5.0 mL | ~0.06 |
| Deionized Water | 18.02 | 370 mL | - |
Procedure:
-
In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, dissolve sodium sulfate decahydrate in 120 mL of deionized water.
-
Add a solution of chloral hydrate in 100 mL of deionized water to the flask.
-
In a separate beaker, prepare a solution of 3-bromo-5-chloroaniline in 100 mL of deionized water and 5.0 mL of concentrated hydrochloric acid, warming gently to aid dissolution.
-
Add the aniline solution to the reaction flask, followed by a solution of hydroxylamine hydrochloride in 50 mL of deionized water. A precipitate of the isonitrosoacetanilide should form.
-
Heat the mixture to a gentle reflux and maintain for 10-15 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Allow the reaction mixture to cool to room temperature.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with cold deionized water.
-
Dry the crude N-(3-bromo-5-chlorophenyl)-2-(hydroxyimino)acetamide in a desiccator over calcium chloride. The product is used in the next step without further purification.
Step 2: Synthesis of this compound
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| N-(3-bromo-5-chlorophenyl)-2-(hydroxyimino)acetamide | 291.48 | 10.0 g | 0.034 |
| Concentrated Sulfuric Acid (98%) | 98.08 | 50 mL | ~0.92 |
Procedure:
-
In a 250 mL beaker, carefully add the crude N-(3-bromo-5-chlorophenyl)-2-(hydroxyimino)acetamide in small portions to concentrated sulfuric acid, while maintaining the temperature between 60-70°C using an ice bath. Caution: This step is highly exothermic.
-
After the addition is complete, heat the reaction mixture to 80-90°C for 10 minutes to ensure complete cyclization.
-
Carefully pour the hot reaction mixture onto crushed ice with vigorous stirring.
-
Allow the mixture to stand for 30-60 minutes to allow for complete precipitation of the crude product.
-
Collect the orange-red precipitate by vacuum filtration and wash with copious amounts of cold deionized water until the washings are neutral to litmus paper.
Purification
The crude this compound can be purified by recrystallization or through the formation of a bisulfite adduct.[7]
Recrystallization:
-
Dissolve the crude product in a minimal amount of hot glacial acetic acid or a mixture of ethanol and dimethylformamide.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Characterization of this compound
Due to the novelty of this specific compound, experimental data may not be readily available. The following characterization data is predicted based on the analysis of closely related halogenated isatins, such as 5,7-dibromoisatin.[3][8][9]
Physical Properties
| Property | Predicted Value |
| Appearance | Orange to red crystalline solid |
| Molecular Formula | C₈H₃BrClNO₂ |
| Molecular Weight | 260.47 g/mol |
| Melting Point | >250 °C (decomposes) |
Spectroscopic Data
¹H NMR Spectroscopy (Predicted, 400 MHz, DMSO-d₆):
The aromatic region of the ¹H NMR spectrum is expected to show two doublets corresponding to the two protons on the benzene ring.
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~11.5 | Singlet | - | N-H |
| ~7.9 | Doublet | ~2.0 | H-4 |
| ~7.7 | Doublet | ~2.0 | H-6 |
¹³C NMR Spectroscopy (Predicted, 100 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment |
| ~183 | C=O (C3) |
| ~159 | C=O (C2) |
| ~148 | C-7a |
| ~140 | C-5 |
| ~128 | C-6 |
| ~125 | C-4 |
| ~118 | C-3a |
| ~115 | C-7 |
Infrared (IR) Spectroscopy (Predicted, KBr):
| Wavenumber (cm⁻¹) | Assignment |
| ~3200-3400 | N-H stretching |
| ~1740 | C=O stretching (ketone, C3) |
| ~1720 | C=O stretching (amide, C2) |
| ~1600 | C=C aromatic stretching |
| ~800-900 | C-H out-of-plane bending |
| ~600-700 | C-Br and C-Cl stretching |
Mass Spectrometry (MS):
The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine and chlorine atoms.
-
[M]⁺: m/z 259 (for ⁷⁹Br, ³⁵Cl)
-
[M+2]⁺: m/z 261 (for ⁸¹Br, ³⁵Cl and ⁷⁹Br, ³⁷Cl)
-
[M+4]⁺: m/z 263 (for ⁸¹Br, ³⁷Cl)
The fragmentation pattern would likely involve the loss of CO, followed by the loss of the halogen atoms.
X-ray Crystallography
For unambiguous structure determination, single-crystal X-ray diffraction is the gold standard. Obtaining suitable crystals for analysis would provide definitive proof of the molecular structure and packing in the solid state. The purification by slow recrystallization is a prerequisite for obtaining high-quality crystals.
Workflow and Logic
The synthesis and characterization process follows a logical progression from starting materials to a fully characterized final product.
Caption: Experimental workflow for synthesis and characterization.
Applications in Drug Discovery
Halogenated isatins are of particular interest in drug discovery due to their enhanced biological activities. The introduction of halogens can increase lipophilicity, which may improve membrane permeability and bioavailability.[2] Furthermore, the electronic effects of halogens can influence the binding affinity of the molecule to biological targets. Isatin derivatives have been investigated for a wide range of therapeutic applications, including as anticancer, antiviral, and antimicrobial agents.[1] The synthesis of this compound provides a novel scaffold for the development of new therapeutic agents.
Conclusion
This technical guide provides a detailed and scientifically grounded protocol for the synthesis and characterization of this compound. By leveraging the robust Sandmeyer isatin synthesis and employing a comprehensive suite of analytical techniques, researchers can confidently prepare and validate this promising heterocyclic compound. The insights into the causality of experimental choices and the provided characterization data serve as a valuable resource for scientists engaged in synthetic chemistry and drug discovery.
References
-
Synthesis and biological evaluation of a novel class of isatin analogs as dual inhibitors of tubulin polymerization and Akt pathway. PubMed Central. [Link]
-
Design, synthesis and anticonvulsant activity of some new 5,7-dibromoisatin semicarbazone derivatives. PubMed Central. [Link]
-
5,7-Dibromo-isatin - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]
-
Synthesis of Isatin and its Derivatives and their Applications in Biological System. De Gruyter. [Link]
-
Synthesis of isatin, 5-chloroisatin and their Δ2-1,3,4 oxadiazoline derivatives for comparative cytotoxicity study on brine shrimp. Bangladesh Journal of Pharmacology. [Link]
-
Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. National Institutes of Health. [Link]
-
IR and 1H NMR Data of Synthesized Compounds. ResearchGate. [Link]
-
Synthesis of Substituted Isatins. PubMed Central. [Link]
-
Catalyzed Synthesis of Natural Alkaloid Tryptanthrin and Its Derivatives - Supporting Information. Royal Society of Chemistry. [Link]
-
Synthesis of Isatin and 5-Bromoisatin Derivatives. ResearchGate. [Link]
-
Design, synthesis and anticonvulsant activity of some new 5,7-dibromoisatin semicarbazone derivatives. ResearchGate. [Link]
-
Novel Synthesis of Isatin-Thiazole Pharmacophores and their Cytotoxicity Evaluation. Current Trends in Biotechnology and Pharmacy. [Link]
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5-Bromoisatin. PubChem. [Link]
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Synthesis of novel 5-Bromoisatin based pyrimidine derivatives and their antimicrobial evaluation. Asian Journal of Pharmacy and Pharmacology. [Link]
-
13 C-NMR spectral data (ppm) for selected compounds. ResearchGate. [Link]
-
Synthesis of 5-Substituted Indole-2,3-dione. ResearchGate. [Link]
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Recrystallization. University of Colorado Boulder. [Link]
-
Isolation and Purification of Organic Compounds Recrystallization (Expt #3). University of Missouri–St. Louis. [Link]
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Design, synthesis and anticonvulsant activity of some new 5,7-dibromoisatin semicarbazone derivatives. PubMed. [Link]
- Purification of the isatins.
-
How to Purify an organic compound via recrystallization or reprecipitation? ResearchGate. [Link]
-
Synthesis of 1-Bromo-4-Chlorobenzene. Scribd. [Link]
-
Synthesis of 5-Substituted Indole-2,3-dione. Atlantis Press. [Link]
-
Synthesis of 5-Substituted Indole-2,3-dione Dandan Zhao, Ping Wang, Tongsheng Xu, JieLian Wu, Jiajia Wang, and Shan. ResearchGate. [Link]
-
5,7-Dichloro-1H-indole-2,3-dione. ResearchGate. [Link]
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Synthesis of pyridino[2,3-f]indole-4,9-dione and 6,7-disubstituted quinoline-5,8-dione Derivatives and Evaluation on Their Cytotoxic Activity. PubMed. [Link]
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An In-depth Technical Guide to the Spectroscopic Analysis of 7-Bromo-5-chloroindoline-2,3-dione
Introduction
7-Bromo-5-chloroindoline-2,3-dione, a halogenated derivative of the isatin (1H-indole-2,3-dione) core, represents a class of heterocyclic compounds of significant interest to the pharmaceutical and chemical research communities. The isatin scaffold is a well-established pharmacophore, with its derivatives exhibiting a wide spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2][3] The introduction of halogen atoms, such as bromine and chlorine, onto the aromatic ring can profoundly modulate the molecule's physicochemical properties, including its lipophilicity, electronic distribution, and metabolic stability, thereby influencing its biological efficacy and potential as a drug candidate.[4]
This technical guide provides a comprehensive, multi-technique spectroscopic analysis of this compound. As Senior Application Scientist, the objective here is not merely to present data, but to elucidate the causal relationships between the molecular structure and its spectroscopic output. This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights and self-validating protocols to ensure the unambiguous identification and characterization of this compound. Each analytical technique is explored from first principles to data interpretation, providing a holistic understanding essential for quality control, reaction monitoring, and advanced structure-activity relationship (SAR) studies.
Molecular Structure and Physicochemical Properties
A foundational understanding of the molecule's architecture is paramount before delving into its spectroscopic signatures.
-
Chemical Name: this compound
-
Synonyms: 7-Bromo-5-chloroisatin
-
Molecular Formula: C₈H₃BrClNO₂[5]
-
Molecular Weight: 260.47 g/mol [5]
The structure features a bicyclic indole core with two carbonyl groups at positions 2 and 3, a chlorine atom at position 5, and a bromine atom at position 7. The electron-withdrawing nature of the halogens and the dicarbonyl system significantly influences the electron density distribution across the aromatic ring.
Caption: Molecular structure of this compound.
Mass Spectrometry (MS)
Mass spectrometry is the cornerstone technique for determining the molecular weight and confirming the elemental composition of a molecule. For halogenated compounds, MS provides a uniquely definitive signature due to the characteristic natural isotopic abundances of chlorine and bromine.
Expertise & Causality
The presence of one chlorine atom (³⁵Cl:³⁷Cl ≈ 3:1) and one bromine atom (⁷⁹Br:⁸¹Br ≈ 1:1) in the molecule creates a highly predictable and complex isotopic pattern for the molecular ion.[6][7][8] This pattern is not just a confirmation of mass but a validation of the elemental formula. The molecular ion will appear as a cluster of peaks, primarily M, M+2, and M+4, whose relative intensities are a direct consequence of the probabilistic combinations of these isotopes.
-
M Peak: Contains ³⁵Cl and ⁷⁹Br.
-
M+2 Peak: Contains ³⁷Cl and ⁷⁹Br OR ³⁵Cl and ⁸¹Br.
-
M+4 Peak: Contains ³⁷Cl and ⁸¹Br.
The expected intensity ratio of this cluster is approximately 3:4:1, providing irrefutable evidence for the presence of one chlorine and one bromine atom.
Experimental Protocol: Electron Impact Mass Spectrometry (EI-MS)
-
Sample Preparation: A dilute solution of the analyte is prepared in a volatile organic solvent (e.g., methanol or acetonitrile).
-
Instrument Setup: The mass spectrometer is calibrated using a known standard. EI is selected as the ionization method, suitable for relatively stable, small organic molecules.
-
Injection: The sample is introduced into the ion source, typically via a direct insertion probe or GC inlet.
-
Ionization: The sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
Analysis: The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their mass-to-charge (m/z) ratio.
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Caption: General workflow for EI-Mass Spectrometry analysis.
Data Presentation & Interpretation
The primary diagnostic feature is the molecular ion cluster.
| Ion | Isotopic Composition | Calculated m/z | Expected Relative Intensity |
| [M]⁺ | C₈H₃³⁵Cl⁷⁹BrNO₂ | 258.9 | ~75% (Normalized to M+2) |
| [M+2]⁺ | C₈H₃³⁷Cl⁷⁹BrNO₂ / C₈H₃³⁵Cl⁸¹BrNO₂ | 260.9 | 100% |
| [M+4]⁺ | C₈H₃³⁷Cl⁸¹BrNO₂ | 262.9 | ~25% |
Table 1: Predicted molecular ion cluster for this compound.
Beyond the molecular ion, fragmentation analysis can provide structural information. Common fragmentation pathways for isatins involve the loss of CO, leading to characteristic daughter ions.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups within a molecule by measuring the absorption of infrared radiation.
Expertise & Causality
The this compound structure contains several IR-active functional groups. The most revealing are the two carbonyl (C=O) groups and the amine (N-H) group. The electronic environment significantly affects their vibrational frequencies. The C2-carbonyl (amide) and C3-carbonyl (ketone) are part of a conjugated system, which typically lowers their stretching frequencies compared to simple aliphatic ketones or amides. Hydrogen bonding involving the N-H group can cause the N-H stretching band to broaden.
Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)
-
Instrument Preparation: Perform a background scan to account for atmospheric CO₂ and H₂O.
-
Sample Application: Place a small amount of the solid powder directly onto the ATR crystal (e.g., diamond or germanium).
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Initiate the scan. The instrument collects multiple interferograms, which are then Fourier-transformed to produce the final IR spectrum.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.
Caption: Workflow for Attenuated Total Reflectance (ATR) FTIR.
Data Presentation & Interpretation
The spectrum is analyzed by identifying characteristic absorption bands.
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Expected Appearance |
| 3400 - 3200 | N-H (Amide) | Stretch | Medium to strong, broad |
| ~1745 | C=O (Ketone, C3) | Stretch | Strong, sharp |
| ~1720 | C=O (Amide, C2) | Stretch | Strong, sharp |
| 1610 - 1580 | C=C (Aromatic) | Stretch | Medium |
| 1470 - 1440 | C=C (Aromatic) | Stretch | Medium |
| 800 - 600 | C-Cl | Stretch | Medium to strong |
| 700 - 500 | C-Br | Stretch | Medium to strong |
Table 2: Key expected IR absorption bands for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for elucidating the precise carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR are essential for a complete structural assignment.
Expertise & Causality
The chemical environment of each proton and carbon atom dictates its resonance frequency (chemical shift). In this compound, the aromatic protons are influenced by the anisotropic effects of the benzene ring and the strong electron-withdrawing effects of the halogens and carbonyl groups, which deshield them and shift their signals downfield. The substitution pattern (1,2,3,5-tetrasubstituted ring) results in two isolated aromatic protons, which are expected to appear as singlets or very finely split doublets due to long-range coupling.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆). The choice of DMSO-d₆ is strategic as it effectively solubilizes the polar isatin core and its N-H proton is readily observable.
-
Instrument Tuning: Place the NMR tube in the spectrometer. The instrument is tuned to the specific nucleus (¹H or ¹³C) and the magnetic field is shimmed to ensure homogeneity.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 90° pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire a proton-decoupled spectrum to simplify the signals to singlets. This requires a longer acquisition time due to the low natural abundance of ¹³C.
-
Data Processing: The raw data (Free Induction Decay, FID) is Fourier-transformed, phase-corrected, and baseline-corrected to generate the final spectrum.
Caption: Integrated workflow for ¹H and ¹³C NMR spectroscopic analysis.
Data Presentation & Interpretation
¹H NMR (400 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~11.5 | broad s | 1H | N1-H | Acidic proton, exchangeable, broad signal. |
| ~7.8 | s (or d) | 1H | H4 | Deshielded by adjacent C3=O and C5-Cl. |
| ~7.6 | s (or d) | 1H | H6 | Deshielded by adjacent C5-Cl and C7-Br. |
Table 3: Predicted ¹H NMR data for this compound.
¹³C NMR (100 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~183 | C3 | Ketone carbonyl, highly deshielded.[1][9] |
| ~159 | C2 | Amide carbonyl, deshielded.[1][9] |
| ~150 | C7a | Aromatic C attached to nitrogen. |
| ~140 | C6 | Aromatic CH deshielded by halogens. |
| ~128 | C4 | Aromatic CH deshielded by carbonyl and halogen. |
| ~127 | C5 | Aromatic C attached to Chlorine. |
| ~120 | C3a | Aromatic C adjacent to two carbonyls. |
| ~115 | C7 | Aromatic C attached to Bromine. |
Table 4: Predicted ¹³C NMR data for this compound.
Integrated Analysis for Structural Confirmation
No single technique provides a complete picture. The true analytical power lies in the synthesis of data from all methods.
-
MS confirms the molecular weight (260.47 g/mol ) and elemental composition (C₈H₃BrClNO₂) through its unique M, M+2, M+4 isotopic pattern.
-
IR confirms the presence of key functional groups: N-H (~3300 cm⁻¹), two distinct C=O groups (~1745, 1720 cm⁻¹), and aromatic C=C (~1600 cm⁻¹).
-
¹H NMR confirms the presence of three distinct proton environments: one amide N-H and two aromatic C-H protons, consistent with the substitution pattern.
-
¹³C NMR confirms the presence of eight unique carbon atoms, including two carbonyl carbons and six aromatic carbons, providing a complete map of the carbon skeleton.
Together, these techniques provide a self-validating system, leaving no ambiguity as to the structure and identity of this compound. This rigorous characterization is a non-negotiable prerequisite for its use in medicinal chemistry research and drug development, ensuring the integrity and reproducibility of subsequent biological and pharmacological studies.
References
- Auremn. (n.d.). X-Ray Diffraction and Solid-State NMR Structural Characterization of Isatin Derivatives.
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- RJPT. (n.d.). Synthesis and Characterization of New Isatin Nucleosides.
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- PubMed Central. (n.d.). Synthesis and biological evaluation of a novel class of isatin analogs as dual inhibitors of tubulin polymerization and Akt pathway.
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- MDPI. (n.d.). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights.
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A Technical Guide to the Prospective Crystal Structure of 7-Bromo-5-chloroindoline-2,3-dione: An Investigative Approach
Abstract: This technical guide addresses the crystal structure of 7-Bromo-5-chloroindoline-2,3-dione, a halogenated isatin derivative of significant interest to the pharmaceutical and materials science sectors. As of the date of this publication, a definitive, experimentally determined crystal structure for this specific compound is not available in open-access crystallographic databases. This document, therefore, provides a comprehensive, field-proven framework for its determination and analysis. We present a detailed protocol for the synthesis, crystallization, and single-crystal X-ray diffraction analysis of the title compound. As a predictive model, we leverage the known crystal structure of the close analogue, 7-chloroindoline-2,3-dione, to hypothesize the molecular geometry and explore the critical role of intermolecular forces, including hydrogen and halogen bonding, in shaping the supramolecular architecture. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and characterize novel halogenated isatin derivatives.
Introduction: The Significance of Halogenated Isatins
Isatin (1H-indole-2,3-dione) and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] Halogenation of the isatin core is a key strategy in drug design, as the introduction of halogen atoms can significantly modulate a molecule's physicochemical properties.[1] Attributes such as lipophilicity, membrane permeability, metabolic stability, and binding affinity are all influenced by the presence, position, and nature of the halogen substituent.[1]
The title compound, this compound, incorporates both bromine and chlorine atoms, which are expected to play a crucial role in directing intermolecular interactions. Understanding its three-dimensional structure at the atomic level is paramount for rational drug design, as the crystal packing reveals the precise non-covalent interactions (e.g., hydrogen bonds, halogen bonds, π-π stacking) that govern molecular recognition at a receptor site and influence material properties like solubility and stability.
Proposed Experimental Workflow: From Synthesis to Structure Elucidation
This section outlines a robust, self-validating methodology for determining the crystal structure of this compound.
Synthesis of this compound
The synthesis would logically start from the corresponding indole precursor, 7-Bromo-5-chloroindole. A common and effective method for oxidizing indoles to isatins involves a two-step process.
Experimental Protocol:
-
Preparation of 7-Bromo-5-chloroindole: This precursor can be synthesized via methods reported in the literature, such as the ring closure reduction of 1-(2-Amino-3-bromo-5-chloro-phenyl).[3]
-
Oxidation to Isatin:
-
Dissolve 7-Bromo-5-chloroindole in an appropriate solvent system, such as a mixture of dioxane and water.
-
Add N-bromosuccinimide (NBS) portion-wise at room temperature to facilitate bromination at the 2- and 3-positions of the indole ring. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, add dimethyl sulfoxide (DMSO). The mixture is then heated, which promotes the Kornblum oxidation of the intermediate to the desired dione.
-
After cooling, the reaction mixture is poured into ice water to precipitate the crude product.
-
The solid is collected by filtration, washed thoroughly with water, and dried. Purification is achieved by recrystallization from a suitable solvent like ethanol or acetic acid to yield pure this compound.
-
Causality: The choice of NBS and DMSO (Kornblum oxidation) is a well-established and high-yielding method for converting substituted indoles to isatins, offering a reliable pathway to the target molecule.
Single Crystal Growth
The growth of high-quality single crystals suitable for X-ray diffraction is the most critical and often challenging step.
Experimental Protocol:
-
Solvent Screening: Test the solubility of the purified product in a range of solvents with varying polarities (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, dimethylformamide (DMF)).
-
Slow Evaporation: Prepare a saturated or near-saturated solution of the compound in a chosen solvent (e.g., ethyl acetate) in a clean vial. Cover the vial with a perforated cap or parafilm to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.
-
Vapor Diffusion: Place a small vial containing the concentrated solution of the compound inside a larger, sealed jar that contains a more volatile "anti-solvent" in which the compound is poorly soluble (e.g., hexane). The slow diffusion of the anti-solvent vapor into the solution will gradually decrease the solubility, promoting crystal growth.
Causality: Slow crystallization methods are essential to allow molecules sufficient time to arrange themselves into a well-ordered, single-crystal lattice, which is a prerequisite for a successful diffraction experiment.
Single-Crystal X-ray Diffraction (SC-XRD)
Experimental Protocol:
-
Crystal Mounting: A suitable single crystal (visually clear, with well-defined faces) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. The diffractometer exposes the crystal to a monochromatic X-ray beam (e.g., Mo Kα radiation) and rotates it, while a detector records the diffraction pattern (positions and intensities of thousands of reflections).
-
Structure Solution and Refinement:
-
The collected data is processed to determine the unit cell dimensions and space group.
-
The structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
This model is then refined using full-matrix least-squares techniques (e.g., using software like SHELXL) to achieve the best fit between the observed diffraction data and the calculated data based on the model. The quality of the final structure is assessed by metrics such as the R-factor and goodness-of-fit.
-
Predictive Structural Analysis: Insights from 7-Chloroindoline-2,3-dione
In the absence of experimental data for the title compound, we can use the known crystal structure of 7-chloroindoline-2,3-dione as a highly relevant proxy to predict its structural features.[4][5]
Molecular Geometry
The core indole-2,3-dione ring system is expected to be nearly planar. The chlorine atom at the 5-position and the bromine atom at the 7-position will lie in this plane. Key bond lengths and angles should be consistent with those observed in other isatin structures.
Supramolecular Assembly and Intermolecular Interactions
The crystal packing will be dominated by a network of non-covalent interactions.
-
N—H···O Hydrogen Bonding: This is the most significant interaction anticipated. As seen in the crystal structure of 7-chloroindoline-2,3-dione, the amine proton (N—H) acts as a hydrogen bond donor, while one of the carbonyl oxygens acts as an acceptor.[4] This interaction typically leads to the formation of centrosymmetric dimers or extended chains, which are fundamental building blocks of the crystal lattice.
-
Halogen Bonding: The introduction of a bromine atom at the 7-position provides a potential halogen bond donor site. Halogen bonding (C—X···A, where X is a halogen and A is a Lewis base) is a directional interaction arising from the region of positive electrostatic potential on the halogen atom (the σ-hole).[6][7] We can predict the formation of C—Br···O or C—Cl···O interactions between adjacent molecules, which would further stabilize the crystal packing. The relative strength and geometry of these interactions would depend on the specific packing arrangement adopted.
-
π-π Stacking: The planar aromatic rings may engage in offset π-π stacking interactions, contributing to the overall cohesive energy of the crystal.
Data Presentation: Crystallographic Data for Analogue
The following table summarizes the known crystallographic data for the analogue compound, 7-chloroindoline-2,3-dione, which serves as a baseline for our predictions.[4]
| Parameter | 7-chloroindoline-2,3-dione[4] |
| Chemical Formula | C₈H₄ClNO₂ |
| Formula Weight | 181.57 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 7.2450 (14) |
| b (Å) | 8.6080 (17) |
| c (Å) | 12.470 (3) |
| α (°) | 86.95 (3) |
| β (°) | 78.02 (3) |
| γ (°) | 84.89 (3) |
| Volume (ų) | 757.2 (3) |
| Z | 4 |
Visualizations
Diagram 1: Proposed Experimental Workflow
Caption: Workflow for the determination of the crystal structure.
Diagram 2: Predicted Intermolecular Interactions
Caption: Key predicted interactions in the crystal lattice.
Conclusion
While the definitive crystal structure of this compound remains to be experimentally determined, this guide provides a comprehensive and scientifically grounded pathway for its elucidation. By following the proposed methodologies for synthesis, crystallization, and X-ray diffraction, researchers can successfully obtain high-quality structural data. The analysis of the closely related 7-chloroindoline-2,3-dione structure provides a strong predictive foundation, suggesting that the supramolecular architecture will be governed by robust N—H···O hydrogen bonding, likely supplemented by directional C—Br···O or C—Cl···O halogen bonds. The determination of this structure will be a valuable contribution to medicinal chemistry, enabling a deeper understanding of structure-activity relationships in this important class of halogenated compounds.
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Uddin, M. J., et al. (2010). 7-Chloroindoline-2,3-dione. Acta Crystallographica Section E: Structure Reports Online, 66(1), o25. Available at: [Link]
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Khan, I., et al. (2024). Synthesis and DNA binding studies of novel triazine-isatin hybrids: experimental and computational insights. RSC Advances, 14(15), 10523-10536. Available at: [Link]
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An In-depth Technical Guide to 7-Bromo-5-chloroindoline-2,3-dione: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the physical, chemical, and potential biological properties of 7-Bromo-5-chloroindoline-2,3-dione, a halogenated derivative of the versatile isatin scaffold. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, drug discovery, and organic synthesis, offering insights into its characteristics and potential applications.
Introduction: The Significance of the Isatin Scaffold
Isatin (1H-indole-2,3-dione) is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a variety of natural products and its wide range of biological activities.[1] The isatin core is amenable to substitution at various positions, allowing for the fine-tuning of its physicochemical and pharmacological properties. Halogenation of the isatin ring, in particular, can significantly influence its biological profile, often enhancing its potency and modulating its mechanism of action. This compound represents a unique combination of halogen substituents, making it a compound of interest for further investigation.
Physicochemical Properties
Detailed experimental data for this compound is not extensively available in the public domain. The following properties are a combination of information from chemical suppliers and predicted values based on the isatin scaffold and related halogenated compounds.
| Property | Value | Source(s) |
| IUPAC Name | 7-bromo-5-chloro-1H-indole-2,3-dione | - |
| CAS Number | 312590-29-7 | [2] |
| Molecular Formula | C₈H₃BrClNO₂ | [2] |
| Molecular Weight | 260.47 g/mol | [2] |
| Appearance | Expected to be a solid, likely colored (orange/red) | Based on general properties of isatins.[1] |
| Melting Point | Not experimentally determined. | - |
| Boiling Point | Not experimentally determined. | - |
| Solubility | Expected to be soluble in polar organic solvents like DMSO and DMF. | General solubility of isatins. |
| pKa | Not experimentally determined. | - |
Spectroscopic Characterization (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the two protons on the benzene ring. The chemical shifts will be influenced by the deshielding effects of the bromine, chlorine, and carbonyl groups. A broad singlet corresponding to the N-H proton is also anticipated.
-
¹³C NMR: The carbon NMR spectrum should display distinct signals for the eight carbon atoms. The two carbonyl carbons (C2 and C3) will appear at the downfield end of the spectrum. The remaining six carbons of the aromatic ring will have their chemical shifts influenced by the halogen substituents.
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H stretching vibration (around 3200-3400 cm⁻¹), and strong absorptions for the two carbonyl groups (C=O) in the region of 1700-1750 cm⁻¹.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (260.47 g/mol ), with a characteristic isotopic pattern due to the presence of bromine and chlorine atoms.
Chemical Properties and Reactivity
The chemical reactivity of this compound is dictated by the isatin core, which possesses several reactive sites.
Electrophilic and Nucleophilic Character
The isatin scaffold has both electrophilic and nucleophilic centers. The C3 carbonyl group is highly electrophilic and susceptible to nucleophilic attack. The nitrogen atom of the lactam can act as a nucleophile after deprotonation. The electron-withdrawing nature of the bromine and chlorine atoms on the aromatic ring is expected to increase the electrophilicity of the carbonyl carbons.
Key Reactions of the Isatin Core
The following diagram illustrates the principal reaction pathways for the isatin scaffold, which are anticipated to be applicable to this compound.
Caption: Key reaction pathways of the isatin core.
-
N-Alkylation and N-Acylation: The nitrogen atom can be readily alkylated or acylated under basic conditions.[5] This provides a straightforward method for introducing further diversity into the molecule.
-
Nucleophilic Addition to C3: The C3 carbonyl group is prone to attack by a wide range of nucleophiles, including Grignard reagents and organolithium compounds, leading to the formation of 3-substituted-3-hydroxyindolin-2-ones.
-
Condensation Reactions: The C3 carbonyl group can undergo condensation reactions with various active methylene compounds.
-
Ring Expansion: Isatins can undergo ring expansion reactions to form quinoline and other heterocyclic systems.[1]
Synthesis of this compound
While a specific, detailed experimental protocol for the synthesis of this compound is not available in the reviewed literature, its synthesis can be conceptually designed based on well-established methods for preparing substituted isatins. The most common approaches start from the corresponding substituted aniline.
Potential Synthetic Routes
The following diagram outlines the general synthetic strategies that could be adapted for the synthesis of this compound.
Caption: General synthetic strategies for substituted isatins.
Conceptual Experimental Protocol (Sandmeyer Synthesis)
The Sandmeyer isatin synthesis is a classical and widely used method.[6][7][8] The following is a conceptual, step-by-step methodology that would need to be optimized for the specific substrate.
Step 1: Synthesis of the isonitrosoacetanilide intermediate
-
Dissolve 3-bromo-5-chloroaniline in a suitable solvent (e.g., water with HCl).
-
Add a solution of chloral hydrate and hydroxylamine hydrochloride.
-
Heat the reaction mixture to facilitate the condensation reaction.
-
Cool the mixture and isolate the precipitated isonitroso-3'-bromo-5'-chloroacetanilide by filtration.
-
Wash the solid with cold water and dry under vacuum.
Step 2: Cyclization to this compound
-
Carefully add the dried isonitrosoacetanilide intermediate to concentrated sulfuric acid at a controlled temperature.
-
Gently heat the mixture to promote the intramolecular electrophilic cyclization.
-
Pour the reaction mixture onto crushed ice to precipitate the product.
-
Isolate the solid product by filtration.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
Potential Applications in Drug Discovery and Development
Halogenated organic compounds play a crucial role in the pharmaceutical industry, with a significant percentage of approved drugs containing at least one halogen atom. The presence of bromine and chlorine in the this compound structure suggests several potential areas of application in drug discovery.
Anticancer Activity
Derivatives of isatin are well-known for their anticancer properties. The substitution with halogens can enhance this activity. While no specific studies on the anticancer activity of this compound have been reported, related bromo- and chloro-substituted indolinones have shown promising results against various cancer cell lines.[9][10][11][12] The potential mechanisms of action for isatin-based anticancer agents are diverse and include the inhibition of kinases, tubulin polymerization, and induction of apoptosis.
Other Potential Therapeutic Areas
The isatin scaffold has been explored for a multitude of other therapeutic applications, including:
-
Antiviral agents
-
Antibacterial and antifungal agents [1]
-
Anticonvulsant agents
-
Anti-inflammatory agents
The specific combination of a bromine and a chlorine atom at the 7 and 5 positions, respectively, may confer a unique pharmacological profile that warrants further investigation in these and other disease areas.
Safety and Handling
As with any chemical compound, this compound should be handled with appropriate safety precautions in a laboratory setting. This includes the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion and Future Perspectives
This compound is a halogenated isatin derivative with significant potential for applications in medicinal chemistry and drug discovery. While specific experimental data on this compound is limited, its structural features suggest that it is a promising candidate for the development of new therapeutic agents, particularly in the area of oncology. Further research is warranted to fully characterize its physicochemical properties, develop optimized synthetic routes, and explore its biological activity in a range of disease models. The insights provided in this guide aim to serve as a foundation for such future investigations.
References
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SynArchive. (n.d.). Sandmeyer Isatin Synthesis. Retrieved from [Link]
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- Gassman, P. G., Cue Jr, B. W., & Luh, T. Y. (1977). A general, high-yield, nonoxidative synthesis of isatins. The Journal of Organic Chemistry, 42(8), 1344-1348.
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-
Wikipedia. (2023, December 14). Isatin. Retrieved from [Link]
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Royal Society of Chemistry. (2015). Electronic Supplementary Information (ESI) for: A highly efficient and recyclable heterogeneous catalyst for the synthesis of isatins from anilines and α-keto acids. Retrieved from [Link]
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- Lesyk, R., et al. (2020). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Molecules, 25(15), 3374.
- Mphahlele, M. J., et al. (2022). Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies. Molecules, 27(9), 2965.
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PubChem. (n.d.). 7-Bromo-1,3-dichloroisoquinoline. Retrieved from [Link]
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PubChem. (n.d.). 5-chloro-1H-indole-2,3-dione. Retrieved from [Link]
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SpectraBase. (n.d.). 7-Bromo-3-chloro-1-nitrophenothiazine, 5-oxide. Retrieved from [Link]
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7-Bromo-5-chloroindoline-2,3-dione CAS number and IUPAC name
An In-Depth Technical Guide to 7-Bromo-5-chloroindoline-2,3-dione
Prepared by: Gemini, Senior Application Scientist
Abstract: This document provides a comprehensive technical overview of this compound, a halogenated heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. We will delve into its core identifiers, physicochemical properties, plausible synthetic strategies, and its pivotal role as a versatile building block in the development of novel therapeutic agents. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique chemical reactivity of this isatin derivative.
Introduction: The Isatin Scaffold in Modern Drug Discovery
The indoline-2,3-dione, or isatin, scaffold is a privileged structure in medicinal chemistry. Its inherent biological activities and its ability to act as a precursor for a vast array of complex heterocyclic systems have cemented its importance. The vicinal dicarbonyl functionality at the 2- and 3-positions provides a reactive hub for diverse chemical transformations, including condensations, ring-formations, and spiro-annulations. The strategic placement of electron-withdrawing halogen atoms, such as bromine and chlorine, on the aromatic ring profoundly modulates the scaffold's electronic properties and lipophilicity. This fine-tuning is a cornerstone of modern drug design, often enhancing binding affinity to biological targets and improving pharmacokinetic profiles. This compound is an exemplar of this design principle, offering a unique substitution pattern for exploitation in synthetic and drug discovery campaigns.
Section 1: Core Compound Identification
Precise identification is critical for regulatory compliance, procurement, and scientific communication. The fundamental identifiers for this compound are summarized below.
| Identifier | Value | Source |
| IUPAC Name | 7-bromo-5-chloro-1H-indole-2,3-dione | [1] |
| CAS Number | 312590-29-7 | [1] |
| Molecular Formula | C₈H₃BrClNO₂ | [1][2][3] |
| Molecular Weight | 260.47 g/mol | [2][3] |
| Common Synonyms | 7-Bromo-5-chloroisatin | [4] |
Section 2: Physicochemical Properties & Handling
Understanding the physical characteristics and stability of a compound is essential for its proper handling, storage, and application in experimental setups.
| Property | Value/Description | Source |
| Appearance | Typically an off-white to yellow or orange solid powder. | [5] |
| Purity | Commercially available with purity levels of ≥95% to ≥97%. | [1][3] |
| Storage | Store at room temperature in a dry, well-ventilated place. Keep container tightly sealed. | [3][6] |
| Solubility | Generally soluble in polar organic solvents like DMSO and DMF. | |
| SMILES | O=C1NC2=C(C=C(Cl)C(Br)=C2)C1=O | [3] |
Section 3: Synthesis Strategies and Mechanistic Considerations
Plausible Synthetic Workflow: Sandmeyer Methodology
The synthesis would logically begin with 2-bromo-4-chloroaniline. The rationale for this starting material is that the amine group provides the nitrogen for the indole ring, and the halogen substituents are already in the desired positions.
-
Chloral Hydrate Condensation: The aniline is reacted with chloral hydrate and hydroxylamine hydrochloride to form an isonitrosoacetanilide intermediate. This step establishes the carbon framework that will become the 2- and 3-positions of the isatin ring.
-
Acid-Catalyzed Cyclization: The intermediate is then treated with a strong acid, typically concentrated sulfuric acid. This serves as both a catalyst and a dehydrating agent, promoting an electrophilic aromatic substitution reaction where the nitrogen attacks the benzene ring, followed by dehydration to form the five-membered ring of the isatin core.
Caption: Plausible Sandmeyer synthesis workflow for this compound.
Section 4: Applications in Research and Drug Development
The true value of this compound lies in its utility as a synthetic intermediate. The C3-ketone is highly electrophilic and readily participates in condensation reactions with a variety of nucleophiles.
1. Precursor to Spiro-oxindoles: Isatins are cornerstone reagents in multi-component reactions for generating molecular complexity in a single step. For instance, in a Pfitzinger reaction or a three-component reaction with a 1,3-dicarbonyl compound and an amine or malononitrile, this compound can be used to construct novel spiro-oxindole frameworks.[7] These scaffolds are prevalent in natural products and are actively explored for their therapeutic potential.
2. Kinase Inhibitor Scaffolds: The indolinone core is a well-established pharmacophore in the design of kinase inhibitors for oncology, such as Sunitinib. The N-H group can be functionalized, and the C3 position can be derivatized to generate compounds that mimic the hinge-binding region of ATP in kinase active sites. The specific halogenation pattern of this compound offers a distinct substitution vector for optimizing potency and selectivity against targets like VEGFR-2, which is implicated in tumor angiogenesis.[8] The presence of both chlorine and bromine allows for potential differential reactivity in cross-coupling reactions (e.g., Suzuki, Sonogashira) if one were to be selectively metalated.
3. Antimicrobial and Antiviral Agents: Halogenated organic compounds are known to possess significant antimicrobial properties.[9] The isatin nucleus itself has been investigated for a range of biological activities, and derivatives of this compound could be synthesized and screened for activity against various pathogens. The construction of spiroindoline derivatives from isatin precursors has been identified as a promising strategy for developing potential anti-viral agents.[7]
Section 5: Safety, Handling, and Toxicology
As a Senior Application Scientist, ensuring laboratory safety is paramount. While specific toxicological data for this exact compound is not available, data from structurally related isatins and halogenated aromatics provide a strong basis for prudent handling.
Hazard Identification (Based on related compounds):
-
Acute Toxicity: May be harmful if swallowed (H302).[10]
-
Eye Irritation: Causes serious eye irritation (H319).[10][11]
-
Respiratory Irritation: May cause respiratory irritation (H335).[10][11]
Recommended Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Change gloves immediately if contaminated.
-
Respiratory Protection: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust.
First Aid Measures:
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[12]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[13]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[12]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]
Section 6: Experimental Protocol: Three-Component Synthesis of a Spiro-oxindole Derivative
This protocol provides a representative workflow for utilizing this compound in a common synthetic application.
Objective: To synthesize a 2-amino-7'-bromo-5'-chloro-5-oxo-5,6,7,8-tetrahydrospiro[chromene-4,3'-indoline]-3-carbonitrile derivative.
Materials:
-
This compound (1.0 mmol)
-
Dimedone (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Catalyst (e.g., L-proline, 10 mol%)
-
Solvent (e.g., Ethanol, 10 mL)
Caption: Experimental workflow for the synthesis of a spiro-oxindole derivative.
Procedure:
-
Reaction Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar and condenser, combine this compound (260.5 mg, 1.0 mmol), dimedone (140.2 mg, 1.0 mmol), malononitrile (66.1 mg, 1.0 mmol), and L-proline (11.5 mg, 0.1 mmol) in ethanol (10 mL).
-
Heating: Heat the reaction mixture to reflux (approximately 80°C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting isatin spot is consumed.
-
Workup: Upon completion, cool the mixture to room temperature. A solid precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with a small amount of cold ethanol to remove residual reactants and catalyst.
-
Drying: Dry the purified product under vacuum to yield the final spiro-oxindole derivative.
-
Characterization: Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Conclusion
This compound is a high-value synthetic intermediate with significant potential for applications in drug discovery and materials science. Its unique di-halogenation pattern on the robust isatin core provides chemists with a powerful tool for creating diverse molecular architectures. The strategic positioning of the bromine and chlorine atoms offers opportunities for both modulating physicochemical properties and for selective functionalization via modern cross-coupling chemistries. Proper adherence to safety protocols is essential when handling this reactive compound. As the demand for novel heterocyclic compounds continues to grow, the utility of well-designed building blocks like this compound will undoubtedly increase.
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PubChem. 5-chloro-1H-indole-2,3-dione | C8H4ClNO2 | CID 87203.[Link]
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PubChem. 7-Bromo-1,3-dichloroisoquinoline | C9H4BrCl2N | CID 53401202.[Link]
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PubChem. 7-bromo-5-chloro-3-ethyl-1H-quinazoline-2,4-dione.[Link]
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PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.[Link]
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PubChem. 7-Bromo-3-chloroisoquinoline | C9H5BrClN | CID 51341980.[Link]
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An In-depth Technical Guide on the Biological Activity of 7-Bromo-5-chloroindoline-2,3-dione Derivatives
This guide provides a comprehensive technical overview of the synthesis, and anticipated biological activities of 7-bromo-5-chloroindoline-2,3-dione derivatives. Drawing upon established research into structurally related halogenated indoline-2,3-diones, this document offers valuable insights for researchers, scientists, and professionals engaged in drug discovery and development.
Introduction: The Isatin Scaffold and the Influence of Halogenation
The indoline-2,3-dione, or isatin, scaffold is a prominent heterocyclic motif in medicinal chemistry, renowned for its versatile biological activities.[1] The inherent reactivity of the isatin core, particularly at the C3 carbonyl group, allows for a wide range of chemical modifications, leading to a diverse library of derivatives with significant therapeutic potential.
Halogenation is a powerful strategy in drug design to modulate the physicochemical and biological properties of a lead compound. The introduction of bromine and chlorine atoms can significantly impact a molecule's lipophilicity, electronic character, and metabolic stability, often leading to enhanced biological activity and target specificity. Specifically, the presence of chloro and bromo substituents at positions 4 or 5 of the indole ring has been shown to be crucial for certain antimicrobial activities.[2] This guide will explore the projected biological landscape of isatin derivatives featuring a unique di-halogenation pattern: a bromine atom at the 7th position and a chlorine atom at the 5th position.
Proposed Synthesis of this compound
Hypothetical Synthetic Protocol:
-
Starting Material: 5-chloroindoline-2,3-dione.
-
Bromination: The 5-chloroindoline-2,3-dione would be subjected to electrophilic bromination. A common brominating agent such as N-Bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or a chlorinated solvent could be employed.
-
Reaction Conditions: The reaction would likely be stirred at room temperature or gently heated to facilitate the reaction. The progress of the reaction would be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture would be quenched, and the crude product would be extracted. Purification would be achieved through recrystallization or column chromatography to yield the desired this compound.
Anticipated Biological Activities and Mechanisms of Action
Based on the extensive research into mono- and di-halogenated isatin derivatives, this compound and its subsequent derivatives are predicted to exhibit a range of significant biological activities.
Anticancer Potential
Isatin derivatives are well-documented as potent anticancer agents. The introduction of halogen atoms can further enhance this activity.
Mechanism of Action: One of the key mechanisms by which isatin derivatives exert their anticancer effects is through the inhibition of protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3] VEGFR-2 is a crucial mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. By inhibiting VEGFR-2, these compounds can effectively starve tumors of their blood supply.
Furthermore, some bromo-substituted indolin-2-one derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells and cause cell cycle arrest, preventing their proliferation.[3] For instance, certain derivatives have been observed to increase the population of cancer cells in the sub-G1 phase and cause arrest at the G2/M phase of the cell cycle.[3]
Caption: VEGFR-2 signaling pathway and its inhibition.
Quantitative Data for Related Compounds:
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 4-(p-chlorophenyl)thiazole derivative of 1-benzyl-5-bromoindolin-2-one | MCF-7 (Breast) | 2.93 ± 0.47 | [3] |
| 4-(p-fluorophenyl)thiazole derivative of 1-benzyl-5-bromoindolin-2-one | MCF-7 (Breast) | 7.17 ± 0.94 | [3] |
| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | Raji (Blood) | 0.26 µg/mL | [4] |
| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | K562 (Blood) | 3.81 µg/mL | [4] |
Antimicrobial Activity
Halogenated indoles and their derivatives have demonstrated significant antimicrobial properties against a range of pathogens.
Mechanism of Action: The antimicrobial action of these compounds is often attributed to their ability to disrupt bacterial cell membranes, leading to cell lysis.[2] Some derivatives have also been shown to inhibit biofilm formation, a key virulence factor that protects bacteria from antibiotics and host immune responses.[2] Furthermore, molecular docking studies suggest that some quinoline-dione derivatives containing aryl sulfonamides can interact with bacterial dihydropteroate synthase, an essential enzyme in the folate synthesis pathway.[5]
Quantitative Data for Related Compounds:
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 4-bromoindole | Vibrio parahaemolyticus | 50 | [2] |
| 5-bromoindole | Vibrio parahaemolyticus | 50 | [2] |
| 4-chloroindole | Vibrio parahaemolyticus | 50 | [2] |
| 5-chloroindole | Vibrio parahaemolyticus | 50 | [2] |
| 7-chloroindole | Vibrio parahaemolyticus | 200 | [2] |
Enzyme Inhibition
Isatin derivatives have been identified as inhibitors of various enzymes, suggesting their potential in treating a range of diseases.
Mechanism of Action: The 1,2-dione system present in isatins is a key structural feature for their enzyme inhibitory activity. They can act as potent and specific inhibitors of carboxylesterases (CE), enzymes involved in the metabolism of numerous drugs.[6] The inhibitory potency of isatin compounds against CEs has been correlated with their hydrophobicity.[6] Additionally, certain isoindoline-1,3-dione derivatives have shown inhibitory activity against cyclooxygenase (COX) enzymes, which are key targets in inflammation.[7][8] More recently, indoline-2,3-dione-based sulfonamides have been investigated as inhibitors of α-glucosidase and α-amylase, enzymes involved in carbohydrate metabolism, highlighting their potential for the management of type 2 diabetes.[1]
Caption: General mechanism of competitive enzyme inhibition.
Experimental Protocols
MTT Assay for Cytotoxicity
This protocol outlines a standard procedure for assessing the cytotoxic effects of the synthesized compounds on cancer cell lines.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., from 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using non-linear regression analysis.
Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This protocol describes a method to determine the MIC of the synthesized compounds against bacterial strains.
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and make serial two-fold dilutions in a 96-well microtiter plate with broth.
-
Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Incubation: Inoculate the wells with the bacterial suspension and incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
Structure-Activity Relationship (SAR) Insights
From the available literature on related compounds, several SAR trends can be inferred:
-
Position of Halogens: The placement of chloro and bromo groups at positions 4 or 5 of the indole ring appears to be critical for antibacterial activity against Vibrio parahaemolyticus.[2]
-
Hydrophobicity: For carboxylesterase inhibition by isatins, increased hydrophobicity of the substituents generally leads to higher inhibitory potency.[6]
-
Substituents at N1: The nature of the substituent at the N1 position of the isatin ring can significantly influence anticancer activity. For example, a benzyl group at N1 has been shown to be favorable in some anticancer derivatives.[3]
Future Perspectives in Drug Development
The unique di-halogenation pattern of this compound presents an intriguing scaffold for the development of novel therapeutic agents. The anticipated broad-spectrum biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects, make these derivatives promising candidates for further investigation.
Future research should focus on:
-
Synthesis and Characterization: The successful synthesis and thorough characterization of a library of this compound derivatives with diverse substitutions at the N1 and C3 positions.
-
In-depth Biological Evaluation: Comprehensive screening of these novel compounds against a wide range of cancer cell lines, microbial strains, and specific enzyme targets.
-
Mechanistic Studies: Elucidation of the precise molecular mechanisms of action for the most potent compounds to understand their interactions with biological targets.
-
In Vivo Studies: Evaluation of the efficacy, pharmacokinetics, and toxicity of lead compounds in relevant animal models.
By systematically exploring the chemical space around the this compound core, there is a significant opportunity to discover and develop novel drug candidates with improved potency, selectivity, and therapeutic profiles.
References
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A Technical Guide to the Therapeutic Potential of 7-Bromo-5-chloroindoline-2,3-dione
Abstract
Isatin (1H-indole-2,3-dione) and its derivatives represent a class of privileged heterocyclic scaffolds that have garnered significant attention in medicinal chemistry due to their wide spectrum of pharmacological activities.[1][2][3] The synthetic tractability of the isatin core allows for extensive structural modifications, leading to the development of potent therapeutic agents.[4] This technical guide focuses on the potential therapeutic applications of a specific dihalogenated derivative, 7-Bromo-5-chloroindoline-2,3-dione. While direct studies on this particular compound are emerging, this guide synthesizes the current understanding of halogenated isatins to project its therapeutic promise, particularly in oncology and virology. We will delve into its probable synthesis, predicted mechanisms of action, and provide detailed experimental protocols for its investigation.
The Isatin Scaffold: A Foundation for Diverse Bioactivity
The isatin nucleus is an endogenous compound found in mammalian tissues and has been identified in various natural sources.[5] Its derivatives have been extensively explored and have demonstrated a remarkable range of biological effects, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][4] The anticancer activity of isatin derivatives is particularly noteworthy, with several compounds entering preclinical and clinical trials.[5] The mechanism of action for these compounds is often multifaceted, involving the inhibition of protein kinases, induction of apoptosis, and disruption of microtubule dynamics.[6][7]
Halogenation of the isatin ring, particularly at the 5 and 7-positions, has been shown to significantly enhance biological activity.[8][9][10] The introduction of electron-withdrawing groups like bromine and chlorine can increase the lipophilicity of the molecule, potentially improving its cell permeability and interaction with biological targets.[9][11]
Synthesis and Physicochemical Properties of this compound
A plausible synthetic route for this compound can be adapted from established methods for the synthesis of other dihalogenated isatins.[12] A proposed two-step synthesis is outlined below.
Proposed Synthesis of this compound
Caption: Proposed two-step synthesis of this compound.
Step-by-Step Protocol:
-
Starting Material: Commercially available 5-chloroindoline-2,3-dione serves as the initial substrate.
-
Electrophilic Bromination: The 5-chloroindoline-2,3-dione is subjected to electrophilic bromination using a brominating agent such as N-Bromosuccinimide (NBS) in the presence of a strong acid catalyst like sulfuric acid. The electron-donating nature of the amino group directs the bromination to the ortho and para positions. With the 5-position already occupied by a chloro group, the bromine is directed to the 7-position.
-
Purification: The crude product is then purified using standard techniques such as recrystallization or column chromatography to yield pure this compound.
Physicochemical Properties (Predicted):
| Property | Predicted Value |
| Molecular Formula | C₈H₃BrClNO₂ |
| Molecular Weight | 260.47 g/mol |
| Appearance | Orange to red crystalline solid |
| Solubility | Soluble in DMSO and other polar organic solvents |
| Lipophilicity (clogP) | > 2.5 |
Potential Therapeutic Applications
Based on the extensive literature on halogenated isatins, this compound is predicted to exhibit significant potential as an anticancer and antiviral agent.
Anticancer Potential
The anticancer activity of isatin derivatives is often attributed to their ability to interact with multiple cellular targets involved in cancer progression.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis.[2] Several isatin derivatives have been identified as potent inhibitors of VEGFR-2.
Caption: Proposed mechanism of VEGFR-2 inhibition by this compound.
A hallmark of many effective anticancer agents is their ability to induce programmed cell death, or apoptosis. Halogenated isatin derivatives have been shown to induce apoptosis through the intrinsic mitochondrial pathway, leading to the activation of executioner caspases 3 and 7.[4]
Caption: Workflow for the in vitro MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Caspase-3/7 Activity Assay
This luminescent assay measures the activation of executioner caspases. [1][13] Step-by-Step Methodology:
-
Cell Treatment: Treat cancer cells with this compound at its IC₅₀ concentration for 24 hours.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Assay: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well of a 96-well plate containing the treated cells.
-
Incubation: Incubate the plate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. An increase in luminescence indicates an increase in caspase-3/7 activity.
VEGFR-2 Kinase Inhibition Assay
This assay determines the compound's ability to inhibit the enzymatic activity of VEGFR-2. [2][14][15] Step-by-Step Methodology:
-
Reaction Setup: In a 96-well plate, add the VEGFR-2 enzyme, a kinase buffer, and various concentrations of this compound.
-
Initiation: Start the kinase reaction by adding ATP and a suitable substrate (e.g., a poly(Glu, Tyr) peptide).
-
Incubation: Incubate the plate at 30°C for 30-60 minutes.
-
Detection: Stop the reaction and measure the remaining ATP using a luminescence-based kit (e.g., Kinase-Glo®).
-
Data Analysis: A decrease in luminescence corresponds to the inhibition of VEGFR-2 activity. Calculate the IC₅₀ value.
Tubulin Polymerization Assay
This assay measures the effect of the compound on the in vitro polymerization of tubulin. [16][17] Step-by-Step Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing purified tubulin, GTP, and a polymerization buffer on ice.
-
Compound Addition: Add different concentrations of this compound to the reaction mixture.
-
Initiate Polymerization: Transfer the plate to a spectrophotometer pre-warmed to 37°C to initiate polymerization.
-
Monitoring: Monitor the increase in absorbance at 340 nm over time.
-
Data Analysis: Inhibition of tubulin polymerization will result in a decrease in the rate and extent of the absorbance increase.
In Vitro Antiviral Assay: Cytopathic Effect (CPE) Reduction Assay
This assay evaluates the ability of the compound to protect cells from virus-induced cell death. [18][19][20] Workflow:
Caption: Workflow for the in vitro CPE reduction antiviral assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed a suitable host cell line (e.g., Vero cells) in 96-well plates.
-
Infection and Treatment: Infect the cells with the virus of interest at a specific multiplicity of infection (MOI) and simultaneously treat with serial dilutions of this compound.
-
Incubation: Incubate the plates until a significant cytopathic effect (CPE) is observed in the virus-infected, untreated control wells.
-
Cell Viability Assessment: Fix the cells and stain them with a dye such as crystal violet.
-
Quantification: Elute the dye and measure the absorbance at a specific wavelength.
-
Data Analysis: Calculate the 50% effective concentration (EC₅₀) that protects 50% of the cells from CPE and the 50% cytotoxic concentration (CC₅₀) from uninfected, treated cells. The selectivity index (SI = CC₅₀/EC₅₀) is a measure of the compound's therapeutic window.
Conclusion and Future Directions
This compound emerges as a promising therapeutic candidate based on the well-established structure-activity relationships of halogenated isatins. Its predicted anticancer and antiviral activities warrant further investigation. The experimental protocols detailed in this guide provide a robust framework for elucidating its precise mechanisms of action and evaluating its efficacy in preclinical models. Future research should focus on the synthesis and in-depth biological characterization of this compound, including in vivo studies, to fully assess its therapeutic potential.
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Discovery of new VEGFR-2 inhibitors based on bis(t[1][2][4]riazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. (2021). European Journal of Medicinal Chemistry, 223, 113645.
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- Synthesis and biological evaluation of a novel class of isatin analogs as dual inhibitors of tubulin polymerization and Akt pathway. (2016). Oncotarget, 7(49), 81335-81348.
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understanding the reactivity of the isatin core in 7-Bromo-5-chloroindoline-2,3-dione
An In-Depth Technical Guide to the Reactivity of the Isatin Core in 7-Bromo-5-chloroindoline-2,3-dione
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of the chemical reactivity of this compound, a halogenated derivative of the versatile isatin (1H-indole-2,3-dione) scaffold. Isatin and its derivatives are recognized as "privileged structures" in medicinal chemistry, serving as precursors for a multitude of biologically active compounds and approved pharmaceuticals.[1][2][3] The unique reactivity of the isatin core, characterized by multiple electrophilic and nucleophilic sites, makes it a cornerstone for synthetic organic chemistry.[4] This document will dissect the influence of the electron-withdrawing bromine and chlorine substituents on the inherent reactivity of the isatin framework, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its synthetic potential.
The core structure of this compound possesses several key reactive centers: the acidic N-H proton of the γ-lactam, the electron-deficient aromatic ring, the highly electrophilic C3-ketone, and the less reactive C2-amide carbonyl. The presence of a bromine atom at the C7 position and a chlorine atom at the C5 position significantly modulates the electron density throughout the molecule, thereby influencing the rates and outcomes of various transformations.
Synthesis of the this compound Core
The construction of the isatin scaffold is typically achieved through well-established named reactions, most notably the Sandmeyer and Stolle procedures.[4][5] These methods generally involve the cyclization of an aniline derivative. For the synthesis of this compound, a plausible approach would begin with the appropriately substituted aniline, 2-amino-3-bromo-5-chlorotoluene, and proceed via an oxidative cyclization pathway.
Proposed Synthetic Pathway: Modified Sandmeyer Synthesis
The Sandmeyer methodology involves the condensation of an aniline with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide intermediate.[4][5] This intermediate is then cyclized under strong acidic conditions to yield the isatin core.
Caption: Proposed Sandmeyer synthesis of this compound.
A Comprehensive Analysis of Core Reactivity
The unique electronic architecture of this compound dictates its chemical behavior. The interplay between the aromatic ring, the γ-lactam, and the vicinal carbonyl groups, all influenced by the halogen substituents, provides a rich landscape for chemical modification.
Caption: Key reactivity sites of the this compound core.
N-Functionalization: Reactions at the Amide Nitrogen
The N-H proton of the isatin core is acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups. This allows for easy deprotonation with a suitable base to form an isatinate anion, which is a potent nucleophile.[4] Subsequent reaction with various electrophiles, such as alkyl or acyl halides, provides a straightforward route to N-substituted derivatives.[4][6]
Expertise & Experience: The choice of base is critical for achieving high yields and avoiding side reactions. While strong bases like sodium hydride (NaH) are effective, milder conditions using potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF are often sufficient and offer better functional group tolerance. The electron-withdrawing halogens on the aromatic ring slightly increase the acidity of the N-H proton compared to unsubstituted isatin, potentially allowing for the use of even weaker bases.
Protocol: General Procedure for N-Alkylation
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add the alkylating agent (e.g., benzyl bromide, 1.1 eq) dropwise.
-
Heat the reaction mixture to 60 °C and monitor by TLC until the starting material is consumed.
-
Cool the reaction to room temperature, pour into ice water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Nucleophilic Addition to the C3-Carbonyl: The Gateway to Complexity
The C3-carbonyl group behaves as a highly reactive ketone, rendered significantly electrophilic by the adjacent C2-amide carbonyl and the inductively withdrawing halogenated benzene ring.[7] This position is the primary site for nucleophilic attack and is central to the synthetic utility of the isatin scaffold.[2][7]
A. Aldol-Type Condensations: In the presence of a base (e.g., piperidine, NaOH), the C3-carbonyl readily undergoes condensation with compounds containing active methylene groups (e.g., malononitrile, rhodanine) to yield 3-substituted-2-oxindole derivatives.
B. The Wittig Reaction: The reaction of this compound with phosphorus ylides (Wittig reagents) provides a reliable method for the synthesis of 3-ylideneoxindoles, which are valuable precursors for other heterocyclic systems.[8][9] The reaction typically proceeds under standard Wittig conditions, often with stabilized ylides to ensure good yields.
C. Pfitzinger Quinoline Synthesis: A classic reaction of isatins involves condensation with α-amino ketones or esters under basic conditions to afford quinoline-4-carboxylic acids. This ring-forming reaction highlights the utility of the isatin C3-carbonyl in constructing more complex fused heterocyclic systems.
D. Synthesis of Spirooxindoles via 1,3-Dipolar Cycloaddition: One of the most powerful applications of isatin reactivity is in the construction of spirocyclic frameworks, which are of significant interest in drug discovery.[1][10] In a one-pot, multi-component reaction, isatin can condense with an amino acid (such as sarcosine or proline) to generate an intermediate azomethine ylide.[10][11] This 1,3-dipole is then trapped in situ by a dipolarophile (e.g., a chalcone or maleimide) to afford complex spiro[indoline-pyrrolidine] derivatives with high regio- and stereoselectivity.[10][12][13]
Trustworthiness & Self-Validating Systems: The diastereoselectivity of these cycloaddition reactions is often high and can be rationalized by frontier molecular orbital theory. The reaction's progress can be easily monitored by TLC, and the resulting spirocyclic products are typically crystalline, allowing for unambiguous structural characterization by X-ray crystallography, which validates the predicted stereochemical outcome.
Caption: Workflow for spirooxindole synthesis via 1,3-dipolar cycloaddition.
Ring Expansion Reactions
The electrophilicity of the C3-carbon can be exploited to facilitate ring expansion reactions, transforming the five-membered lactam ring into a six-membered one.[1][3] For instance, reactions with diazo compounds can lead to the formation of valuable 2-quinolone derivatives.[1] This strategy provides access to a different class of heterocyclic cores from the same isatin precursor.
Quantitative Data and Experimental Protocols
| Property | This compound |
| CAS Number | 312590-29-7[14] |
| Molecular Formula | C₈H₃BrClNO₂ |
| Molecular Weight | 260.47 g/mol |
| Appearance | Solid |
| Predicted Reactivity | - Increased N-H acidity vs. isatin - Increased C3 electrophilicity vs. isatin - Deactivated aromatic ring |
Table 1: Physicochemical Properties and Predicted Reactivity Profile.
Conclusion and Future Outlook
This compound represents a highly functionalized and synthetically versatile building block. The presence of two distinct halogen atoms offers opportunities for further selective modification via cross-coupling reactions, while the inherent reactivity of the isatin core provides numerous avenues for constructing complex molecular architectures. The predictable and potent reactivity at the N1 and C3 positions, enhanced by the electronic effects of the halogen substituents, makes this molecule an ideal starting point for the synthesis of novel spirocyclic and fused heterocyclic compounds. For professionals in drug development, the strategic placement of halogen atoms is a well-known tactic to modulate pharmacokinetic properties such as lipophilicity and metabolic stability, making this specific isatin derivative a compelling scaffold for library synthesis and lead optimization campaigns.[15]
References
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- Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. (n.d.).
- A Researcher's Guide to C3 Carbonyl Reactivity in Substituted Is
- Isatin derivatives are reactive electrophilic components for the Baylis-Hillman reaction. (2002). The University of Aberdeen Research Portal.
- DBU-catalyzed diastereoselective 1,3-dipolar [3+2] cycloaddition of trifluoroethyl amine-derived isatin ketimines with chalcones: synthesis of 5′-CF3-substituted 3,2′-pyrrolidinyl spirooxindoles. (n.d.). RSC Publishing.
- DABCO-Catalyzed [3+2] Cycloaddition of Isatin-Derived Nitrones and Electron-Deficient Dienes via a 1,6-Addition Reaction. (2022). Thieme.
- Is
- 1,3-Dipolar Cycloaddition of Isatin-Derived Azomethine Ylides with 2H-Azirines: Stereoselective Synthesis of 1,3-Diazaspiro[bicyclo[3.1.0]hexane]oxindoles. (2019).
- a review on isatin and its derivatives: synthesis, reactions and applications. (2021).
- Exploration of the Detailed Structure–Activity Relationships of Isatin and Their Isomers As Monoamine Oxidase Inhibitors. (2022). PubMed Central.
- Synthesis, Reaction and Biological Importance of Isatin Derivatives. (2022). Biomedicine and Chemical Sciences.
- Isatin derivatives in reactions with phosphorus(III–V) compounds. (n.d.). PubMed Central.
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An In-Depth Technical Guide to the Electrophilic and Nucleophilic Sites of 7-Bromo-5-chloroindoline-2,3-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Bromo-5-chloroindoline-2,3-dione, a halogenated derivative of the versatile isatin scaffold, presents a molecule of significant interest in medicinal chemistry and synthetic organic chemistry. Its rich electronic landscape, characterized by distinct electrophilic and nucleophilic centers, offers a multitude of opportunities for chemical modification and the development of novel bioactive compounds. This technical guide provides a comprehensive analysis of the inherent reactivity of this compound, detailing its key reactive sites and outlining methodologies for their strategic functionalization.
Introduction: The Isatin Scaffold and the Influence of Halogenation
Isatin (1H-indole-2,3-dione) is a privileged heterocyclic scaffold renowned for its broad spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties.[1] The reactivity of the isatin core is governed by the interplay of an electron-rich aromatic ring, a nucleophilic NH group, and two electrophilic carbonyl groups at the C2 and C3 positions.
The introduction of electron-withdrawing halogen atoms, such as bromine and chlorine, at the C7 and C5 positions of the indoline-2,3-dione core, as seen in this compound, profoundly influences the molecule's electronic properties and, consequently, its chemical reactivity. These substituents enhance the electrophilicity of the isatin ring system, making it a more potent substrate for nucleophilic attack and influencing the regioselectivity of various transformations. A theoretical study of halogenated isatin derivatives suggests that electron-withdrawing groups enhance the electrophilicity of the isatin core.[2]
Mapping the Reactive Landscape: Electrophilic and Nucleophilic Sites
The chemical behavior of this compound is dictated by the distribution of electron density across its framework. Understanding the location of its electrophilic (electron-deficient) and nucleophilic (electron-rich) sites is paramount for predicting its reactivity and designing synthetic strategies.
Caption: Figure 1: Key reactive sites in this compound.
Nucleophilic Center
-
N1-Amide Nitrogen: The nitrogen atom of the lactam ring (N1) is the primary nucleophilic center. The lone pair of electrons on the nitrogen can readily participate in reactions with various electrophiles. Deprotonation of the N-H group with a suitable base generates a highly nucleophilic anion, which is the key intermediate in N-alkylation and N-arylation reactions.
Electrophilic Centers
-
C3-Carbonyl Carbon: The C3-carbonyl group is the most significant electrophilic site. The polarization of the C=O bond, further enhanced by the adjacent electron-withdrawing C2-carbonyl and the halogenated aromatic ring, renders the C3 carbon highly susceptible to attack by nucleophiles. This site is the focal point for condensation and addition reactions.
-
C2-Carbonyl Carbon: The C2-carbonyl carbon, part of the amide functionality, is also electrophilic, though generally less reactive towards nucleophiles than the C3-ketonic carbonyl. Ring-opening reactions can occur at this position under specific conditions.
-
Aromatic Ring: While the aromatic ring is inherently electron-rich, the strong electron-withdrawing effects of the bromo, chloro, and dicarbonyl moieties deactivate it towards typical electrophilic aromatic substitution. Conversely, these substituents activate the ring for nucleophilic aromatic substitution, although such reactions are less common compared to modifications at the N1 and C3 positions.
Key Transformations and Mechanistic Considerations
The distinct electrophilic and nucleophilic sites of this compound allow for a diverse range of chemical transformations, enabling the synthesis of a wide array of derivatives.
N-Alkylation and N-Arylation: Targeting the Nucleophilic Nitrogen
The nucleophilic N-H group is a prime target for the introduction of alkyl and aryl substituents. These reactions are typically performed in the presence of a base to deprotonate the nitrogen, thereby increasing its nucleophilicity.
Mechanism of N-Alkylation:
Sources
Methodological & Application
Synthetic Routes for 7-Bromo-5-chloroindoline-2,3-dione: A Detailed Guide for Researchers
Introduction: The Significance of Substituted Isatins
Isatin (1H-indole-2,3-dione) and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in the fields of medicinal chemistry and drug discovery. The isatin scaffold is a versatile pharmacophore found in numerous biologically active molecules and natural products. Its unique structural features, including a fused aromatic and pyrrolidone ring system with two carbonyl groups, allow for a wide range of chemical modifications, leading to a diverse array of pharmacological activities. Halogenated isatins, in particular, have demonstrated enhanced biological properties, making them valuable intermediates in the synthesis of novel therapeutic agents. This guide provides a detailed exploration of the synthetic routes for a specific dihalogenated isatin, 7-Bromo-5-chloroindoline-2,3-dione, offering in-depth protocols and mechanistic insights for researchers in organic synthesis and drug development.
Retrosynthetic Analysis: Devising a Strategy
A logical retrosynthetic analysis of this compound points towards the Sandmeyer isatin synthesis as a primary and well-established method. This approach involves the condensation of a substituted aniline with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide intermediate, which is subsequently cyclized under strong acidic conditions.
Caption: Retrosynthetic analysis of this compound.
This retrosynthetic pathway highlights 3-bromo-5-chloroaniline as the key starting material. The Sandmeyer synthesis is particularly well-suited for anilines bearing electron-withdrawing groups, a characteristic of our dihalogenated precursor.
Primary Synthetic Route: The Sandmeyer Isatin Synthesis
The Sandmeyer isatin synthesis is a robust and widely used two-step method for the preparation of isatins from anilines.[1][2] The reaction proceeds via the formation of an isonitrosoacetanilide intermediate, followed by an acid-catalyzed intramolecular cyclization.
Part 1: Synthesis of 2-(Hydroxyimino)-N-(3-bromo-5-chlorophenyl)acetamide (Intermediate)
This initial step involves the condensation of 3-bromo-5-chloroaniline with chloral hydrate and hydroxylamine hydrochloride. The reaction typically takes place in an aqueous solution of sodium sulfate.
Reaction Scheme:
Caption: Synthesis of the isonitrosoacetanilide intermediate.
Detailed Protocol:
-
Preparation of the Reaction Mixture: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve chloral hydrate (1.1 equivalents) and sodium sulfate (10 equivalents) in deionized water.
-
Addition of Aniline: In a separate beaker, dissolve 3-bromo-5-chloroaniline (1 equivalent) in water with the aid of concentrated hydrochloric acid (1.1 equivalents). Add this solution to the reaction flask.
-
Addition of Hydroxylamine: Prepare a solution of hydroxylamine hydrochloride (3 equivalents) in water and add it to the reaction mixture.
-
Reaction: Heat the mixture to 80-100°C with vigorous stirring for 2-4 hours. A precipitate of the isonitrosoacetanilide should form.
-
Isolation and Purification: Cool the reaction mixture to room temperature and then in an ice bath. Filter the precipitate, wash thoroughly with cold water, and dry under vacuum. The crude product can be used in the next step without further purification.
Table 1: Reagent Quantities for Intermediate Synthesis (based on 10g of 3-bromo-5-chloroaniline)
| Reagent | Molar Mass ( g/mol ) | Equivalents | Amount |
| 3-Bromo-5-chloroaniline | 206.47 | 1.0 | 10.0 g |
| Chloral hydrate | 165.40 | 1.1 | 8.8 g |
| Sodium sulfate | 142.04 | 10.0 | 68.8 g |
| Conc. HCl (37%) | 36.46 | 1.1 | ~4.5 mL |
| Hydroxylamine HCl | 69.49 | 3.0 | 10.1 g |
| Water | 18.02 | - | Sufficient volume |
Part 2: Cyclization to this compound
The second step involves the acid-catalyzed cyclization of the isonitrosoacetanilide intermediate. Concentrated sulfuric acid is the most common reagent for this transformation. The temperature of this step is critical; too low and the reaction will not proceed, too high and decomposition may occur.[3]
Reaction Scheme:
Caption: Acid-catalyzed cyclization to the final product.
Detailed Protocol:
-
Preparation: In a flask equipped with a mechanical stirrer and a thermometer, carefully add concentrated sulfuric acid.
-
Addition of Intermediate: Slowly add the dried 2-(hydroxyimino)-N-(3-bromo-5-chlorophenyl)acetamide in portions to the sulfuric acid, maintaining the temperature between 60-70°C. Use an ice bath to control any exotherm.
-
Reaction: After the addition is complete, heat the mixture to 80°C for 15-30 minutes.
-
Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with stirring.
-
Isolation: The product will precipitate out of the solution. Filter the solid, wash it extensively with cold water until the washings are neutral, and then dry it under vacuum.
Table 2: Typical Reaction Conditions for Cyclization
| Parameter | Value |
| Cyclization Agent | Concentrated Sulfuric Acid |
| Temperature | 60-80°C |
| Reaction Time | 15-30 minutes |
| Work-up | Quenching on ice |
Purification of this compound
The crude product can be purified by recrystallization from a suitable solvent such as glacial acetic acid or ethanol. An alternative method involves dissolving the crude isatin in a dilute sodium hydroxide solution, filtering to remove insoluble impurities, and then re-precipitating the isatin by acidification with hydrochloric acid.[4]
Alternative Synthetic Route: The Stolle Synthesis
The Stolle synthesis provides an alternative pathway to isatins, particularly for N-substituted derivatives.[5][6] This method involves the condensation of an arylamine with oxalyl chloride to form a chlorooxalylanilide intermediate, which is then cyclized in the presence of a Lewis acid, such as aluminum chloride.
Reaction Scheme:
Caption: The Stolle synthesis pathway.
While the Stolle synthesis is a viable alternative, the Sandmeyer method is generally more commonly employed for the synthesis of unsubstituted N-H isatins. The harsh conditions of the Stolle synthesis, particularly the use of strong Lewis acids, may not be compatible with all substrates.
Safety Considerations
-
Chloral hydrate is a regulated substance and should be handled with appropriate care.
-
Concentrated sulfuric acid and hydrochloric acid are highly corrosive. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
-
Oxalyl chloride is toxic and corrosive. It reacts violently with water. Handle with extreme caution in a fume hood.
-
3-Bromo-5-chloroaniline is a toxic and potentially hazardous substance. Avoid inhalation, ingestion, and skin contact.
Conclusion
The Sandmeyer isatin synthesis represents a reliable and well-documented method for the preparation of this compound from 3-bromo-5-chloroaniline. By carefully controlling the reaction conditions, particularly during the acid-catalyzed cyclization step, this valuable dihalogenated isatin can be synthesized in good yields. The protocols and insights provided in this guide are intended to equip researchers with the necessary information to successfully synthesize this and other substituted isatins for their research and development endeavors.
References
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SynArchive. Sandmeyer Isatin Synthesis. [Link]
-
Cooksey, C. Sandmeyer isonitrosoacetanilide isatin synthesis. ChemSpider Synthetic Pages. 2010, SP464. [Link]
- Gassman, P. G.; Cue, B. W., Jr.; Luh, T.-Y. Isatins. A General Method for the Synthesis of Isatins. J. Org. Chem.1977, 42 (8), 1344–1348.
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Mishra, P.; et al. Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. JOTCSA. 2021 , 8 (4), 1089-1098. [Link]
- Aziz, T.; et al. Synthesis of Isatin and Its Derivatives and their Applications in Biological System. J. Pharm. Sci. & Res.2020, 12 (9), 1145-1151.
- da Silva, J. F. M.; Garden, S. J.; Pinto, A. C. The Chemistry of Isatins: a Review from 1975 to 1999. J. Braz. Chem. Soc.2001, 12 (3), 273-324.
- Islam, M. R.; et al. Synthesis of isatin, 5-chloroisatin and their Δ2-1,3,4 oxadiazoline derivatives for comparative cytotoxicity study on brine shrimp. Bangladesh J. Pharmacol.2007, 2, 7-12.
- Stolle, R. Über eine neue, einfache Darstellungsweise von N-substituierten Isatinen. Ber. Dtsch. Chem. Ges. A/B1922, 55 (5), 1289–1300.
- Patel, K.; et al. Synthesis of Substituted Isatins. Org. Process Res. Dev.2014, 18 (6), 731–745.
-
Marvel, C. S.; Hiers, G. S. Isatin. Org. Synth.1925 , 5, 71. [Link]
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- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
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Application Note: A Detailed Protocol for the Synthesis of 7-Bromo-5-chloroindoline-2,3-dione
Introduction
7-Bromo-5-chloroindoline-2,3-dione, also known as 7-bromo-5-chloroisatin, is a halogenated heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Isatin and its derivatives serve as crucial precursors for a wide array of biologically active molecules and are foundational scaffolds in the development of novel therapeutic agents, including antimicrobial, antiviral, and anticancer drugs.[1][2][3] The specific substitution pattern of 7-bromo-5-chloroisatin offers unique electronic and steric properties, making it a valuable intermediate for creating complex molecular architectures in drug discovery programs.[4]
This document provides a comprehensive, step-by-step experimental protocol for the synthesis of this compound via the Sandmeyer isatin synthesis, a classic and reliable method.[5][6][7] The protocol is designed to be self-validating, with explanations for critical steps to ensure both safety and a high-quality yield.
Synthesis Overview: The Sandmeyer Methodology
The synthesis of isatin derivatives from anilines is most effectively achieved through the Sandmeyer reaction.[8][9][10] This robust, two-step procedure is particularly effective for anilines containing electron-withdrawing groups.[8]
-
Step 1: Formation of the Isonitrosoacetanilide Intermediate. The process begins with the reaction of the starting aniline (4-bromo-2-chloroaniline) with chloral hydrate and hydroxylamine hydrochloride. This reaction, conducted in an aqueous solution of sodium sulfate, forms the corresponding N-(4-bromo-2-chlorophenyl)-2-(hydroxyimino)acetamide intermediate.[5][11][12]
-
Step 2: Acid-Catalyzed Cyclization. The isolated and dried isonitrosoacetanilide intermediate is then subjected to strong acid-catalyzed cyclization. Concentrated sulfuric acid promotes an intramolecular electrophilic substitution, leading to the formation of the desired indoline-2,3-dione ring structure.[9][12][13]
Experimental Protocol
Part A: Synthesis of N-(4-bromo-2-chlorophenyl)-2-(hydroxyimino)acetamide
This initial step transforms the starting aniline into the key intermediate required for cyclization. The use of sodium sulfate is not merely for salting-out the product; it also appears to play a direct role in the reaction's success.[12]
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Moles | Quantity |
| 4-Bromo-2-chloroaniline | 206.45 | 0.10 | 20.65 g |
| Chloral Hydrate | 165.40 | 0.11 | 18.2 g |
| Hydroxylamine Hydrochloride | 69.49 | 0.32 | 22.2 g |
| Sodium Sulfate (crystallized) | 322.20 | - | 260 g |
| Conc. Hydrochloric Acid (~37%) | 36.46 | 0.104 | 10.4 mL |
| Deionized Water | 18.02 | - | ~410 mL |
Procedure:
-
Preparation of the Reaction Vessel: In a 1-liter round-bottomed flask, combine 260 g of crystallized sodium sulfate with 240 mL of deionized water. Add 18.2 g (0.11 mol) of chloral hydrate and stir until partially dissolved.
-
Preparation of the Aniline Solution: In a separate beaker, suspend 20.65 g (0.10 mol) of 4-bromo-2-chloroaniline in 60 mL of water. Carefully add 10.4 mL (0.104 mol) of concentrated hydrochloric acid to dissolve the aniline completely. A clear solution is critical to prevent the formation of tarry byproducts during heating.[12]
-
Combining Reagents: Add the aniline hydrochloride solution to the flask from Step 1.
-
Addition of Hydroxylamine: Prepare a solution of 22.2 g (0.32 mol) of hydroxylamine hydrochloride in 100 mL of water. Add this solution to the main reaction flask. A significant excess of hydroxylamine is necessary for optimal results.[12]
-
Reaction Execution: Heat the flask, ideally using a heating mantle with stirring, so that vigorous boiling commences within 40-45 minutes. Continue to boil for an additional 2-4 minutes to ensure the reaction goes to completion.[12][14] During this period, the product will begin to precipitate.
-
Isolation of Intermediate: Cool the reaction mixture in an ice-water bath to complete the crystallization of the isonitrosoacetanilide intermediate.
-
Purification: Collect the solid product by suction filtration using a Büchner funnel. Wash the crystals thoroughly with cold water to remove any residual salts. Allow the product to air-dry completely. The yield of the crude intermediate should be in the range of 80-90%.
Part B: Synthesis of this compound
This final step is a highly exothermic cyclization that requires careful temperature control to prevent charring and loss of product.[12] The use of an efficient mechanical stirrer is essential to ensure even heat distribution.[13]
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Moles | Quantity |
| N-(4-bromo-2-chlorophenyl)-2-(hydroxyimino)acetamide | 277.50 | 0.09 | ~25 g (or total yield from Part A) |
| Conc. Sulfuric Acid (~98%) | 98.08 | - | 120 g (approx. 65 mL) |
| Crushed Ice | 18.02 | - | ~1.2-1.5 kg |
Procedure:
-
Acid Preparation: In a 500 mL flask equipped with a mechanical stirrer and a thermometer, carefully place 120 g (65 mL) of concentrated sulfuric acid. Gently warm the acid to 50°C.
-
Addition of Intermediate: Begin adding the dry, finely powdered isonitrosoacetanilide intermediate from Part A in small portions. The rate of addition must be carefully controlled to maintain the reaction temperature between 60°C and 70°C. Do not exceed 75°C, as this will lead to decomposition and charring. [12] Use an ice bath for external cooling as needed to manage the exothermic reaction.
-
Completing the Reaction: After all the intermediate has been added, raise the temperature to 80°C and hold it for 10 minutes to ensure the cyclization is complete.[13]
-
Precipitation of Product: Cool the dark reaction mixture to room temperature. In a large beaker (e.g., 2-liter), place 1.2 to 1.5 kg of crushed ice. Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring.[14]
-
Isolation and Purification: Allow the mixture to stand for 30 minutes as the orange-red product precipitates. Collect the solid this compound by suction filtration.
-
Washing: Wash the product cake on the filter multiple times with cold water until the washings are neutral to litmus paper. This step is crucial for removing all traces of sulfuric acid.
-
Drying: Dry the final product in a desiccator or a vacuum oven at a moderate temperature (60-80°C). The expected product is an orange-red crystalline solid.[2][7]
Visualization of Experimental Workflow
Caption: Workflow for the Sandmeyer synthesis of this compound.
Safety and Handling
Chemical synthesis requires strict adherence to safety protocols. This procedure involves hazardous materials and should only be performed by trained personnel in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE).
-
Concentrated Sulfuric Acid (H₂SO₄): Extremely corrosive and causes severe burns. It is a powerful dehydrating agent and reacts violently with water. Always wear chemical-resistant gloves (e.g., butyl rubber), a lab coat, and chemical splash goggles. When preparing the ice quench, always add acid to ice/water slowly, never the other way around.
-
Chloral Hydrate: A regulated and toxic substance. Avoid inhalation of dust and direct contact with skin.[9]
-
Hydroxylamine Hydrochloride (NH₂OH·HCl): Can be corrosive and an irritant to the skin, eyes, and respiratory tract. Handle with care.
-
Aniline Derivative: 4-Bromo-2-chloroaniline is toxic and should be handled with gloves.
-
Thermal Hazards: The cyclization step is highly exothermic. Strict temperature control is essential to prevent a runaway reaction. Ensure a cooling bath is readily accessible before starting the addition of the intermediate.[12]
Trustworthiness and Validation
The integrity of this protocol is ensured by several key factors:
-
Temperature Control: The specified temperature ranges for the cyclization step (60-70°C for addition, 80°C for completion) are critical for maximizing yield and minimizing the formation of sulfonated byproducts or charred material.[12][13]
-
Purity of Intermediate: The isolation and drying of the isonitrosoacetanilide intermediate are vital. Any residual moisture or impurities can interfere with the sulfuric acid-catalyzed cyclization.
-
Thorough Washing: The final washing steps are essential to remove all acidic residues, ensuring the stability and purity of the final this compound product.
-
Characterization: To confirm the identity and purity of the final product, standard analytical techniques should be employed, such as Melting Point determination, Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy. The expected molecular formula is C₈H₃BrClNO₂ with a molar mass of 260.47 g/mol .[15]
References
-
Synthesis of Isatin and Its Derivatives and their Applications in Biological System. (2020). Biomedical Journal of Scientific & Technical Research. Available at: [Link]
-
Marvel, C. S., & Hiers, G. S. (n.d.). Isatin. Organic Syntheses. Available at: [Link]
-
Al-Saeedi, A. H., Al-Ghamdi, A. M., & Allam, M. A. (2022). Synthesis, Reaction and Biological Importance of Isatin Derivatives. Biomedicine and Chemical Sciences. Available at: [Link]
-
da Silva, J. F. M., Garden, S. J., & Pinto, A. C. (2001). The Chemistry of Isatins: a Review from 1975 to 1999. Journal of the Brazilian Chemical Society. Available at: [Link]
-
Sandmeyer Isatin Synthesis. (n.d.). SynArchive. Available at: [Link]
-
Mishra, K. (2014). Synthesis and Antimicrobial Evaluation of Novelisatin Derivatives. International Journal of Applied Sciences and Biotechnology. Available at: [Link]
-
Mustafa, Y. F., & Al-Sammarrae, A. M. A. (2021). Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. Journal of Advanced Research in Natural and Applied Sciences. Available at: [Link]
-
Shinde, S. D., et al. (2012). Synthesis and Screening of New Isatin Derivatives. Der Pharma Chemica. Available at: [Link]
-
Mustafa, Y. F., & Al-Sammarrae, A. M. A. (2021). Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. DergiPark. Available at: [Link]
-
Sandmeyer Isatin Synthesis. (n.d.). Name-Reaction.com. Available at: [Link]
-
Temizer, A. B., et al. (2024). A Mini-Review on the Synthesis of Substituted Isatins. Mini-Reviews in Organic Chemistry. Available at: [Link]
-
A Review on Different Approaches to Isatin Synthesis. (2021). International Journal of Creative Research Thoughts (IJCRT). Available at: [Link]
-
Study of the Condensation of Hydroxylamine Hydrochloride, Semicarbazide and Thiosemicarbazide with Long Chain Alkyl Isatins. (2022). Journal de la Société Marocaine de Chimie Hétérocyclique. Available at: [Link]
-
Chemical Properties, Synthesis, and Applications of Isatin. (n.d.). Essay. Available at: [Link]
-
ISATIN SYNTHESIS. #ncchem. (2022). YouTube. Available at: [Link]
-
Synthesis of substituted isatins as potential antimicrobials. (n.d.). ScholarWorks. Available at: [Link]
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Application Note & Protocols: Leveraging 7-Bromo-5-chloro-1H-indole-2,3-dione in Novel Multi-Component Reactions for Heterocyclic Synthesis
Abstract & Introduction
Multi-component reactions (MCRs) represent a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures in a single, efficient step.[1][2] Their inherent advantages in pot, atom, and step economy (PASE) make them ideal for generating libraries of structurally diverse compounds, a critical task in drug discovery and materials science.[1][2] Within the vast array of building blocks for MCRs, isatins (1H-indole-2,3-diones) stand out due to their versatile reactivity. The electrophilic C3-carbonyl and adjacent reactive C2-carbonyl and N-H sites provide multiple points for molecular diversification.
This application note focuses on a particularly valuable isatin derivative: 7-Bromo-5-chloro-1H-indole-2,3-dione (hereafter 7-bromo-5-chloroisatin). The strategic placement of a bromine atom at the C7 position and a chlorine atom at the C5 position imparts unique electronic properties and provides additional vectors for post-MCR functionalization. This guide provides detailed protocols and mechanistic insights for employing this powerful building block in two high-impact MCRs: the Pfitzinger reaction for quinoline synthesis and a [3+2] cycloaddition for spirooxindole synthesis.
Causality Behind Reagent Choice: The electron-withdrawing nature of the halogen substituents on the 7-bromo-5-chloroisatin scaffold enhances the electrophilicity of the C3-ketone. This heightened reactivity often leads to faster reaction times and improved yields in condensations, making it a superior substrate compared to unsubstituted isatin in many MCRs.
General Experimental Workflow
A standardized workflow is crucial for reproducibility in MCRs. The following diagram outlines the logical steps from reaction setup to final product analysis.
Figure 1: General workflow for multi-component reactions.
Application I: Pfitzinger Synthesis of Halogenated Quinolines
The Pfitzinger reaction is a classic MCR that condenses an isatin with a carbonyl compound under basic conditions to yield quinoline-4-carboxylic acids.[3][4] These quinoline scaffolds are privileged structures in medicinal chemistry, appearing in numerous antibacterial and anticancer agents.[5][6]
Reaction Mechanism Overview
The reaction proceeds via a well-established mechanism.[3][4] The base first hydrolyzes the amide bond of the isatin to form a keto-acid intermediate. This is followed by condensation with the enolate of the carbonyl partner, cyclization, and subsequent dehydration to furnish the aromatic quinoline ring.
Figure 2: Simplified Pfitzinger reaction mechanism.
Detailed Experimental Protocol: Synthesis of 8-Bromo-6-chloro-2-methylquinoline-4-carboxylic acid
This protocol details the reaction of 7-bromo-5-chloroisatin with acetone.
Materials:
-
7-Bromo-5-chloro-1H-indole-2,3-dione (1.0 eq, 275 mg, 1.0 mmol)
-
Acetone (3.0 eq, 0.22 mL, 3.0 mmol)
-
Potassium Hydroxide (KOH) (4.0 eq, 224 mg, 4.0 mmol)
-
Ethanol (10 mL)
-
Deionized Water (10 mL)
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve potassium hydroxide (224 mg) in a 1:1 mixture of ethanol and water (10 mL total).
-
Isatin Addition: To the stirring basic solution, add 7-bromo-5-chloroisatin (275 mg). Stir at room temperature for 30 minutes. The initial deep color should lighten as the isatin ring opens.
-
Expert Insight: Pre-stirring the isatin in base ensures complete formation of the keto-acid intermediate, preventing side reactions.[3]
-
-
Carbonyl Addition: Add acetone (0.22 mL) to the reaction mixture.
-
Reflux: Heat the mixture to reflux (approx. 80-85 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase.
-
Work-up: After the reaction is complete (as indicated by TLC), cool the flask to room temperature.
-
Precipitation: Carefully acidify the reaction mixture to pH ~4-5 by dropwise addition of concentrated HCl in an ice bath. A precipitate will form.
-
Trustworthiness Check: The formation of a solid upon acidification is a key indicator of successful product formation.
-
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold water (2 x 10 mL) and then a small amount of cold ethanol to remove impurities.
-
Drying: Dry the product under vacuum to yield the final quinoline-4-carboxylic acid.
Expected Results & Data
The protocol typically yields the desired product in good yields. The halogen substitution pattern provides distinct spectroscopic signatures for confirmation.
| Product Attribute | Expected Value |
| Product Name | 8-Bromo-6-chloro-2-methylquinoline-4-carboxylic acid |
| Appearance | Off-white to pale yellow solid |
| Typical Yield | 75-85% |
| ¹H NMR (DMSO-d₆) | δ ~2.7 (s, 3H, -CH₃), ~7.9-8.5 (m, 3H, Ar-H), ~14.0 (br s, 1H, -COOH) |
| MS (ESI-) | m/z [M-H]⁻ ≈ 312.0, 314.0 |
Application II: [3+2] Cycloaddition for Spirooxindole Synthesis
Spirooxindoles are a highly sought-after class of heterocyclic compounds due to their prevalence in natural products and their wide range of biological activities, including anticancer and antiviral properties.[7][8] One of the most elegant methods for their synthesis is the 1,3-dipolar cycloaddition of an azomethine ylide with an activated alkene derived from an isatin.[9]
Reaction Mechanism Overview
This MCR involves the in situ generation of two key intermediates:
-
Knoevenagel Adduct: 7-bromo-5-chloroisatin undergoes a Knoevenagel condensation with an active methylene compound (e.g., malononitrile) to form a highly electrophilic alkene.
-
Azomethine Ylide: A secondary amino acid (e.g., proline) condenses with an aldehyde, followed by decarboxylation, to generate a 1,3-dipole (azomethine ylide).
These two intermediates then rapidly undergo a [3+2] cycloaddition reaction to stereoselectively form the complex dispiro- or spiro-pyrrolidinyl oxindole framework.[9]
Detailed Experimental Protocol: Synthesis of a Halogenated Spiro[indole-3,2'-pyrrolidine] Derivative
Materials:
-
7-Bromo-5-chloro-1H-indole-2,3-dione (1.0 eq, 275 mg, 1.0 mmol)
-
Malononitrile (1.0 eq, 66 mg, 1.0 mmol)
-
Benzaldehyde (1.0 eq, 0.10 mL, 1.0 mmol)
-
L-Proline (0.2 eq, 23 mg, 0.2 mmol)
-
Methanol (15 mL)
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, suspend 7-bromo-5-chloroisatin (275 mg), malononitrile (66 mg), and benzaldehyde (0.10 mL) in methanol (15 mL).
-
Catalyst Addition: Add L-proline (23 mg) to the suspension.
-
Expert Insight: L-proline acts as an organocatalyst, facilitating both the Knoevenagel condensation and the formation of the azomethine ylide. Its chirality can induce stereoselectivity in the final product.
-
-
Reaction: Stir the mixture vigorously at room temperature for 8-12 hours. The reaction can be monitored by TLC (5:5 Hexane:Ethyl Acetate). A solid product often precipitates out of the solution as the reaction proceeds.
-
Isolation: Once the reaction is complete, collect the precipitated solid by vacuum filtration.
-
Washing: Wash the filter cake with cold methanol (2 x 5 mL) to remove unreacted starting materials and catalyst.
-
Drying: Dry the product in a vacuum oven at 40 °C for 4 hours. The product is often pure enough for characterization without further purification.
Expected Results & Data
This MCR is known for its high efficiency and stereoselectivity, often yielding a single diastereomer.
| Product Attribute | Expected Value |
| Product Name | 8'-Bromo-6'-chloro-4',5-diphenyl-2'-oxodispiro[indoline-3,2'-pyrrolidine]-3',3'-dicarbonitrile (Representative) |
| Appearance | White to off-white crystalline solid |
| Typical Yield | 85-95% |
| ¹H NMR (CDCl₃) | Complex spectrum with characteristic diastereotopic protons in the 3.0-5.0 ppm range. |
| MS (ESI+) | m/z [M+H]⁺ corresponding to the expected product. |
Safety & Handling
-
7-Bromo-5-chloro-1H-indole-2,3-dione: Handle with standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust.
-
Reagents: Consult the Safety Data Sheet (SDS) for all reagents (e.g., KOH, malononitrile, organic solvents) before use. Work in a well-ventilated fume hood.
Conclusion
7-Bromo-5-chloro-1H-indole-2,3-dione is a highly effective and versatile building block for the synthesis of complex, halogenated heterocycles via multi-component reactions. Its enhanced electrophilicity and the presence of halogens for potential downstream cross-coupling reactions make it an invaluable tool for researchers in medicinal chemistry and drug development. The protocols provided herein for the Pfitzinger and spirooxindole syntheses are robust, high-yielding, and serve as excellent starting points for further scaffold diversification.
References
- Pfitzinger, W. (1886). Chinolinderivate aus Isatinsäure. Journal für Praktische Chemie, 33(1), 100. (Note: While the original paper is not easily linkable, the reaction is a cornerstone of organic chemistry described on sites like Wikipedia). [Link to general description: https://en.wikipedia.org/wiki/Pfitzinger_reaction]
- Me-salam, M., & Ali, M. M. (2022). Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. Molecules, 27(21), 7480. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9658514/]
- Wagh, S. B., & Ragit, S. S. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. Mini-Reviews in Organic Chemistry, 11(2), 227-246. [https://www.researchgate.net/publication/261162463_Pfitzinger_Reaction_in_Synthesis_of_Bioactive_Compounds_-_A_Review]
- Saleh, M. M., & Khaleel, M. I. (2015). Synthesis of Isatine Derivatives Considering Pfitzinger Reaction Part I. International Journal of Science and Research (IJSR), 4(8), 2083-2089. [https://www.ijsr.net/get_abstract.php?paper_id=SUB157681]
- Calaway, P. K., & Henze, H. R. (1949). The Synthesis of Quinolines by the Pfitzinger Reaction. Journal of the American Chemical Society, 71(4), 1355–1357. [https://pubs.acs.org/doi/abs/10.1021/ja01172a057]
- Jadhav, S. D., & Momin, K. I. (2013). A Simple One-Pot Synthesis of Quinoline-4-carboxylic Acid Derivatives by Pfitzinger Reaction of Isatin with Ketones in Water. ChemInform, 44(32). [https://www.researchgate.
- V, S., & P, S. (2021). Transition metal-catalyzed synthesis of spirooxindoles. RSC Advances, 11(10), 5489-5511. [https://www.semanticscholar.org/paper/Transition-metal-catalyzed-synthesis-of-V-S/c60787e9140409c916297316377e6e58f2789f81]
- Al-bogami, A. S., et al. (2022). Stereoselective Synthesis of the Di-Spirooxindole Analogs Based Oxindole and Cyclohexanone Moieties as Potential Anticancer Agents. Molecules, 27(19), 6296. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9573215/]
- Nasri, S., Bayat, M., Farahani, H. V., & Karami, S. (2020). Synthesis of new functionalized thiazolo pyridine-fused and thiazolo pyridopyrimidine-fused spirooxindoles via one-pot reactions. Research on Chemical Intermediates, 46, 2645-2657. [https://www.researchgate.net/publication/339943232_Synthesis_of_new_functionalized_thiazolo_pyridine-fused_and_thiazolo_pyridopyrimidine-fused_spirooxindoles_via_one-pot_reactions]
- Sravanthi, T., & Manjula, A. (2023). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Catalysts, 13(4), 741. [https://www.mdpi.com/2073-4344/13/4/741]
- Jana, A., et al. (2024). Fe-catalyzed efficient synthesis of 2,4- and 4-substituted quinolines via C(sp2)–C(sp2) bond scission of styrenes. Beilstein Journal of Organic Chemistry, 20, 15-24. [https://www.beilstein-journals.org/bjoc/articles/20/2]
- Sigma-Aldrich. (n.d.). 7-Bromo-5-chloroindolin-2-one. Product Page. [https://www.sigmaaldrich.com/US/en/product/chemscene/ciah9917a287]
- ChemicalBook. (n.d.). 7-BROMO-5-CHLOROINDOLE. Product Page. [https://www.chemicalbook.com/ChemicalProductProperty_EN_CB82563373.htm]
- Kamal, A., et al. (2011). Synthesis of multisubstituted quinolines from Baylis-Hillman adducts obtained from substituted 2-chloronicotinaldehydes and their antimicrobial activity. Bioorganic & Medicinal Chemistry Letters, 21(17), 5174-5178. [https://pubmed.ncbi.nlm.nih.gov/21783380/]
- Jiang, B., et al. (2021). Recent Developments on Five-Component Reactions. Molecules, 26(16), 4925. [https://www.mdpi.com/1420-3049/26/16/4925]
- Dömling, A. (2013). Chemistry & Biology Of Multicomponent Reactions. Methods in Molecular Biology, 998, 1-13. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4412351/]
-
Vaskevich, A. I., et al. (2017). Synthesis of Polycyclic Imidazo[3][10]thiazine Derivatives by an ANRORC Domino Reaction. European Journal of Organic Chemistry, 2017(31), 4653-4658. [https://www.researchgate.net/publication/319131602_Synthesis_of_Polycyclic_Imidazo14thiazine_Derivatives_by_an_ANRORC_Domino_Reaction]
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Application Notes and Protocols: 7-Bromo-5-chloroindoline-2,3-dione as a Precursor for Heterocyclic Synthesis
Introduction: The Versatility of Halogenated Isatins in Modern Chemistry
Isatin (1H-indole-2,3-dione) and its derivatives are a cornerstone in the synthesis of a vast array of heterocyclic compounds.[1][2] The isatin scaffold, with its vicinal keto groups and a reactive secondary amine, provides a unique platform for chemical elaboration. The introduction of halogen atoms onto the aromatic ring of isatin significantly modulates its electronic properties and reactivity, often enhancing the biological activity of the resulting heterocyclic systems. 7-Bromo-5-chloroindoline-2,3-dione, a dihalogenated isatin, is a particularly valuable precursor for the synthesis of novel heterocycles with potential applications in medicinal chemistry and drug development.[3] The electron-withdrawing nature of the bromine and chlorine atoms at the C7 and C5 positions, respectively, increases the electrophilicity of the C3 carbonyl group and influences the acidity of the N-H proton, thereby tuning the reactivity of the entire molecule.
This guide provides a comprehensive overview of the synthesis of this compound and its application as a versatile precursor for the construction of diverse heterocyclic frameworks. We will delve into the rationale behind the synthetic protocols and provide detailed, step-by-step methodologies for key transformations.
Synthesis of this compound
The most common and reliable method for the synthesis of isatins is the Sandmeyer isatin synthesis.[1][2][4][5] This classical method involves the reaction of an aniline derivative with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide intermediate, which is then cyclized in the presence of a strong acid to yield the corresponding isatin.[1][2][5]
Protocol 1: Sandmeyer Synthesis of this compound
This protocol is adapted from the general Sandmeyer isatin synthesis for the preparation of this compound from 3-bromo-5-chloroaniline.
Step 1: Synthesis of N-(3-bromo-5-chlorophenyl)-2-(hydroxyimino)acetamide (Isonitrosoacetanilide Intermediate)
-
In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser, dissolve 3-bromo-5-chloroaniline (0.1 mol) in a mixture of concentrated hydrochloric acid (10 mL) and water (250 mL).
-
In a separate beaker, prepare a solution of chloral hydrate (0.11 mol) and sodium sulfate (1.1 mol) in water (500 mL).
-
Prepare a solution of hydroxylamine hydrochloride (0.22 mol) in water (100 mL).
-
Combine the three solutions in the reaction flask and heat the mixture to 80-90 °C with vigorous stirring for 1-2 hours. The formation of a yellow precipitate indicates the formation of the isonitrosoacetanilide.
-
Cool the reaction mixture to room temperature and filter the precipitate. Wash the solid with copious amounts of water to remove any unreacted starting materials and inorganic salts.
-
Dry the crude N-(3-bromo-5-chlorophenyl)-2-(hydroxyimino)acetamide in a vacuum oven at 50-60 °C.
Step 2: Cyclization to this compound
-
Carefully add concentrated sulfuric acid (200 mL) to a 500 mL beaker and heat it to 60-70 °C in a water bath.
-
Slowly add the dried N-(3-bromo-5-chlorophenyl)-2-(hydroxyimino)acetamide (from Step 1) in small portions to the hot sulfuric acid with constant stirring. Maintain the temperature between 70-80 °C during the addition.
-
After the addition is complete, continue stirring at 80 °C for an additional 30 minutes to ensure complete cyclization.
-
Carefully pour the hot reaction mixture onto crushed ice (500 g) with stirring.
-
Allow the mixture to stand for 1 hour to allow for complete precipitation of the product.
-
Filter the orange-red precipitate, wash it thoroughly with cold water until the washings are neutral to litmus paper, and then dry it in a vacuum oven at 60-70 °C.
-
The crude this compound can be further purified by recrystallization from a suitable solvent such as glacial acetic acid or ethanol.
Rationale for Experimental Choices:
-
Sodium Sulfate: In the Sandmeyer synthesis, a saturated aqueous solution of sodium sulfate is used to increase the boiling point of the reaction mixture and to facilitate the precipitation of the isonitrosoacetanilide intermediate.[1]
-
Sulfuric Acid: Concentrated sulfuric acid acts as both a dehydrating agent and a catalyst for the electrophilic cyclization of the isonitrosoacetanilide to the isatin ring.[1][2] For substrates with poor solubility in sulfuric acid, methanesulfonic acid can be a viable alternative.[1]
-
Temperature Control: Careful temperature control during the addition of the isonitrosoacetanilide to sulfuric acid is crucial to prevent charring and other side reactions.[6]
Caption: Workflow for the Sandmeyer synthesis of this compound.
Applications in Heterocyclic Synthesis
This compound is a versatile building block for the synthesis of a wide range of heterocyclic compounds. The reactivity of the isatin core can be broadly categorized into three main types: N-functionalization, C3-carbonyl reactions, and ring-expansion reactions.
N-Functionalization: Alkylation and Acylation
The N-H proton of the isatin ring is acidic and can be readily deprotonated with a suitable base to form the corresponding anion, which can then be reacted with various electrophiles.[7] N-alkylation is a common strategy to introduce diverse functionalities and to modulate the biological activity of the resulting compounds.[7][8]
This protocol describes a general procedure for the N-alkylation of this compound using an alkyl halide in the presence of potassium carbonate.
-
To a solution of this compound (1 mmol) in anhydrous N,N-dimethylformamide (DMF, 10 mL) in a round-bottom flask, add anhydrous potassium carbonate (1.5 mmol).
-
Stir the mixture at room temperature for 15-20 minutes.
-
Add the desired alkyl halide (1.2 mmol) to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).
-
The N-alkylated product will precipitate out of the solution. Filter the solid, wash it with water, and dry it under vacuum.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
Table 1: Representative N-Alkylation Reactions of Halogenated Isatins
| Entry | Alkyl Halide | Base/Solvent | Product | Yield (%) | Reference |
| 1 | Benzyl chloride | K₂CO₃/DMF | 1-Benzyl-5-chloroindoline-2,3-dione | 72 | |
| 2 | n-Butyl bromide | K₂CO₃/DMF | 1-Butyl-5-chloroindoline-2,3-dione | 85 | |
| 3 | Ethyl bromoacetate | K₂CO₃/DMF | Ethyl 2-(5-chloro-2,3-dioxoindolin-1-yl)acetate | >90 | [7] |
| 4 | Allyl bromide | K₂CO₃/DMF | 1-Allyl-5-chloroindoline-2,3-dione | 89 | [9] |
Rationale for Experimental Choices:
-
Base and Solvent: Potassium carbonate is a mild and effective base for the deprotonation of the isatin N-H. DMF is a polar aprotic solvent that effectively dissolves the isatin and the alkyl halide, facilitating the SN2 reaction.[7][8] For less reactive alkyl halides, stronger bases like sodium hydride (NaH) may be required.[8]
-
Microwave Irradiation: Microwave-assisted N-alkylation can significantly reduce reaction times and improve yields.[7][10]
Caption: General scheme for the N-alkylation of this compound.
C3-Carbonyl Reactions: Gateway to Diverse Heterocycles
The C3-carbonyl group of isatin is highly electrophilic and readily undergoes condensation reactions with a variety of nucleophiles, including amines, active methylene compounds, and ylides.
The reaction of isatins with primary amines or hydrazines yields the corresponding Schiff bases or hydrazones, which are valuable intermediates for the synthesis of more complex heterocyclic systems. These derivatives have shown a wide range of biological activities, including antimicrobial and anticancer properties.[3][11]
The Wittig reaction provides a powerful tool for the conversion of the C3-carbonyl group into an exocyclic double bond, leading to the formation of 3-substituted-2-oxindoles.[12][13] These compounds are important precursors for the synthesis of various natural products and biologically active molecules.
This protocol outlines a general procedure for the Wittig reaction of this compound with a phosphorus ylide.
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the appropriate phosphonium salt (1.1 mmol) in anhydrous tetrahydrofuran (THF, 15 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a strong base, such as n-butyllithium (n-BuLi, 1.1 mmol, 1.6 M in hexanes) or sodium hydride (NaH, 1.1 mmol, 60% dispersion in mineral oil), to the suspension with stirring. The formation of a colored solution (often orange or red) indicates the formation of the phosphorus ylide.
-
Stir the ylide solution at 0 °C for 30 minutes.
-
In a separate flask, dissolve this compound (1 mmol) in anhydrous THF (10 mL).
-
Slowly add the isatin solution to the ylide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl, 10 mL).
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-alkylidene-2-oxindole.
Rationale for Experimental Choices:
-
Anhydrous Conditions: The Wittig reaction is sensitive to moisture, as the ylide is a strong base and will be protonated by water. Therefore, anhydrous solvents and an inert atmosphere are essential.[12][14]
-
Base: The choice of base depends on the acidity of the phosphonium salt. For non-stabilized ylides, strong bases like n-BuLi or NaH are required. For stabilized ylides, weaker bases such as potassium tert-butoxide or even sodium carbonate can be used.[12][15]
-
Stereoselectivity: The stereochemistry of the resulting double bond (E/Z) is influenced by the nature of the ylide. Stabilized ylides generally favor the formation of the E-isomer, while non-stabilized ylides tend to give the Z-isomer.[12]
Sources
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- 2. journals.irapa.org [journals.irapa.org]
- 3. researchgate.net [researchgate.net]
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- 5. synarchive.com [synarchive.com]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. Simple and Efficient Microwave Assisted N-Alkylation of Isatin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 12. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. rsc.org [rsc.org]
- 15. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
Application Notes & Protocols: Regioselective Functionalization of the C5 and C7 Positions of the Indoline-2,3-dione (Isatin) Ring
Abstract
Isatin (1H-indole-2,3-dione) is a privileged heterocyclic scaffold fundamental to medicinal chemistry and drug development. Its derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antiviral, and antimicrobial properties.[1][2] The biological profile of isatin-based compounds is critically influenced by the nature and position of substituents on its aromatic ring. Specifically, functionalization at the C5 and C7 positions provides a powerful vector for modulating physicochemical properties, target affinity, and pharmacokinetic profiles.[1] This guide provides a comprehensive overview of robust synthetic strategies for the regioselective functionalization of these key positions, intended for researchers, chemists, and drug development professionals. We will delve into the mechanistic rationale behind core methodologies, present detailed, field-tested protocols, and offer insights into troubleshooting and strategic considerations.
Introduction: The Strategic Importance of C5 and C7 Isatin Functionalization
The isatin core is a versatile building block, featuring a unique combination of a fused aromatic ring with a γ-lactam and a ketone at the C3 position.[3] While modifications at the N1-amine and C3-carbonyl are well-established, decoration of the carbocyclic ring—particularly at C5 and C7—offers a more nuanced approach to analogue design.
-
C5 Position: As the para-position relative to the electron-donating nitrogen atom, C5 is the most electronically activated site on the aromatic ring. It is highly susceptible to electrophilic aromatic substitution (SEAr) , making it the most accessible position for introducing a wide array of functional groups.[3] Substituents at C5, such as halogens or nitro groups, often serve as synthetic handles for further diversification through cross-coupling reactions.[1]
-
C7 Position: Situated ortho to the nitrogen, the C7 position is sterically more hindered and electronically less activated than C5.[4] This makes direct, selective functionalization challenging, often resulting in mixtures of C5 and C7 isomers. However, strategic C7 substitution is crucial for exploring new regions of chemical space and can lead to novel structure-activity relationships (SAR). Advanced techniques like Directed ortho-Metalation (DoM) and modern C-H activation have emerged as powerful tools to overcome this selectivity challenge.[5][6]
This document will systematically explore the primary strategies for accessing these two critical positions.
Electronic Landscape of the Isatin Ring
The regioselectivity of reactions on the isatin aromatic ring is governed by the interplay of the electron-donating effect of the N1-amine and the electron-withdrawing effects of the C2 and C3 carbonyl groups. The lone pair on the nitrogen atom directs electrophiles primarily to the ortho (C7) and para (C5) positions. However, the C5 position is sterically more accessible and electronically favored, making it the default site for most electrophilic aromatic substitutions.[7] Achieving C7 selectivity requires overcoming this inherent electronic preference.
Strategic Functionalization of the C5 Position
The C5 position is the workhorse for isatin diversification. The primary two-step strategy involves an initial electrophilic aromatic substitution to install a handle, followed by transition-metal-catalyzed cross-coupling to introduce complexity.
Strategy A: Electrophilic Aromatic Substitution (SEAr) at C5
The most direct method for C5 functionalization is SEAr. Halogenation and nitration are the most common transformations, providing versatile intermediates.
-
Causality: In a strongly acidic medium, an electrophile (e.g., Br⁺, NO₂⁺) is generated. The π-system of the isatin ring acts as a nucleophile, attacking the electrophile. The resulting cationic intermediate (arenium ion) is stabilized by resonance, with the most stable contributors placing the positive charge adjacent to the electron-donating nitrogen atom.[7] Deprotonation at C5, the most favored position, restores aromaticity and yields the 5-substituted product.
Protocol 1: Regioselective Bromination of Isatin at the C5 Position
Principle: This protocol describes the direct bromination of isatin using bromine in acetic acid. The reaction proceeds via an electrophilic aromatic substitution mechanism, yielding 5-bromo-1H-indole-2,3-dione, a key intermediate for subsequent cross-coupling reactions.[8]
Materials & Reagents:
-
Isatin (1.0 eq)
-
Glacial Acetic Acid
-
Bromine (1.1 eq)
-
Ice-cold water
-
Ethanol
-
Round-bottom flask with magnetic stirrer
-
Dropping funnel
-
Ice bath
Procedure:
-
Suspend isatin (1.0 eq) in glacial acetic acid in a round-bottom flask. Stir the suspension at room temperature.
-
In a separate dropping funnel, dissolve bromine (1.1 eq) in a small amount of glacial acetic acid.
-
Cool the isatin suspension in an ice bath. Add the bromine solution dropwise to the stirred suspension over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture slowly into a beaker containing a large volume of ice-cold water with vigorous stirring.
-
A yellow-orange precipitate of 5-bromoisatin will form. Continue stirring for 15 minutes.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove residual acetic acid.
-
Dry the crude product in a vacuum oven.
-
Recrystallize the crude 5-bromoisatin from ethanol to obtain the purified product.
Self-Validation:
-
Expected Yield: 75-90%
-
Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the structure and purity. The melting point should be consistent with literature values.
Safety Precautions: Bromine is highly corrosive and toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. Acetic acid is corrosive.
Strategy B: Palladium-Catalyzed Cross-Coupling Reactions
With a halogen (e.g., 5-bromo or 5-iodo-isatin) installed, the C5 position is primed for a variety of powerful palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings.[9][10] This enables the formation of C-C and C-heteroatom bonds, introducing aryl, alkyl, and alkynyl groups.
-
Causality (Suzuki Coupling): The catalytic cycle begins with the oxidative addition of the 5-halo-isatin to a Pd(0) complex, forming a Pd(II) intermediate.[11][12] Simultaneously, an organoboron reagent (e.g., a boronic acid) is activated by a base to form a more nucleophilic boronate species. This species undergoes transmetalation with the Pd(II) complex, replacing the halide with the desired organic moiety. The final step is reductive elimination, which forms the new C-C bond at the C5 position and regenerates the active Pd(0) catalyst.[11]
Protocol 2: Suzuki-Miyaura Coupling for C5-Arylation of 5-Bromoisatin
Principle: This protocol details the synthesis of a 5-aryl-isatin derivative from 5-bromoisatin and an arylboronic acid using a palladium catalyst. This reaction is a cornerstone of modern organic synthesis for constructing biaryl scaffolds.[12][13]
Materials & Reagents:
-
5-Bromoisatin (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03-0.05 eq)
-
Sodium Carbonate (Na₂CO₃) (2.0-3.0 eq)
-
Solvent mixture (e.g., Toluene/Ethanol/Water or Dioxane/Water)
-
Nitrogen or Argon gas supply
-
Schlenk flask or similar reaction vessel
-
Ethyl acetate, Brine
Procedure:
-
To a Schlenk flask, add 5-bromoisatin (1.0 eq), the arylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq), to the flask.
-
Add the degassed solvent system (e.g., Toluene/Water, 4:1) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously under the inert atmosphere for 6-12 hours. Monitor the reaction by TLC.
-
After the reaction is complete (disappearance of starting material), cool the mixture to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude material by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 5-aryl-isatin.
Self-Validation:
-
Expected Yield: 60-95%, depending on the coupling partners.
-
Characterization: Confirm the structure via NMR and MS. The disappearance of the C-Br bond and the appearance of new aromatic signals will be evident.
Safety Precautions: Palladium catalysts can be toxic and pyrophoric. Handle under an inert atmosphere. Solvents are flammable. Perform the reaction in a fume hood.
Visualization: C5 Functionalization Workflow
The following diagram illustrates the common two-stage approach to achieving diverse C5-functionalized isatins.
Caption: General workflow for the synthesis of C5-substituted isatins.
Strategic Functionalization of the C7 Position
Achieving C7 selectivity is a significant synthetic challenge that requires moving beyond classical electrophilic substitution. The most reliable method involves Directed ortho-Metalation (DoM).
Strategy C: Directed ortho-Metalation (DoM)
DoM leverages a directing metalation group (DMG) to temporarily coordinate a strong organolithium base, which then deprotonates the sterically adjacent C7 position with high regioselectivity.[14][15] For isatin, the N1-amine must first be protected with a suitable DMG.
-
Causality: The process begins with the protection of the isatin N1-position with a DMG, such as a pivaloyl (Piv) or carbamate group.[16][17] This group contains a Lewis basic atom (oxygen) that coordinates to the lithium atom of a strong base (e.g., n-BuLi, s-BuLi).[18] This coordination brings the base into close proximity to the C7-proton, dramatically increasing its kinetic acidity and facilitating selective deprotonation over other sites. The resulting C7-lithiated species is a potent nucleophile that can be quenched with a wide range of electrophiles (e.g., I₂, aldehydes, silyl chlorides) to install the desired functionality.[4][19] Subsequent removal of the directing group reveals the C7-functionalized isatin.
Protocol 3: N-Protection and C7-Iodination of Isatin via DoM
Principle: This two-part protocol describes the installation of a directing group at the N1 position, followed by selective C7-lithiation and quenching with an electrophile (iodine) to produce a 7-iodo-isatin derivative, a versatile precursor for further functionalization.
Part A: N-Pivaloyl Protection of Isatin
Materials & Reagents:
-
Isatin (1.0 eq)
-
Pivaloyl chloride (1.2 eq)
-
Triethylamine (TEA) or Pyridine (1.5 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Anhydrous conditions
Procedure:
-
Dissolve isatin in anhydrous DCM under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 eq) followed by the dropwise addition of pivaloyl chloride (1.2 eq).
-
Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC indicates completion.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with 1M HCl, saturated NaHCO₃, and brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate to yield N-pivaloylisatin, which can often be used in the next step without further purification.
Part B: C7-Iodination via Directed ortho-Metalation
Materials & Reagents:
-
N-Pivaloylisatin (from Part A) (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
sec-Butyllithium (s-BuLi) (1.1 eq, solution in cyclohexanes)
-
Iodine (I₂) (1.2 eq)
-
Dry ice/acetone bath (-78 °C)
Procedure:
-
Dissolve N-pivaloylisatin in anhydrous THF in a flame-dried Schlenk flask under a nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add s-BuLi (1.1 eq) dropwise via syringe over 20 minutes. The solution should develop a deep color, indicating the formation of the aryllithium species. Stir at -78 °C for 1 hour.
-
In a separate flask, dissolve iodine (1.2 eq) in anhydrous THF.
-
Transfer the iodine solution via cannula into the stirred aryllithium solution at -78 °C.
-
Continue stirring at -78 °C for 1 hour, then allow the reaction to slowly warm to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume excess iodine.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography to obtain N-pivaloyl-7-iodoisatin. The pivaloyl group can be removed under basic conditions (e.g., NaOH in MeOH/H₂O) if desired.
Self-Validation:
-
Expected Yield: 50-75% over two steps.
-
Characterization: Successful C7-iodination can be confirmed by NMR, where a characteristic downfield shift of the remaining aromatic protons will be observed.
Safety Precautions: Organolithium reagents like s-BuLi are extremely pyrophoric and moisture-sensitive. All manipulations must be performed under a strict inert atmosphere using syringe and cannula techniques. The reaction must be conducted at low temperatures.
Visualization: Directed ortho-Metalation (DoM) Concept
This diagram illustrates the key steps in achieving C7-selectivity using a directing group.
Caption: Conceptual workflow for C7-functionalization via Directed ortho-Metalation.
Comparative Analysis & Troubleshooting
| Strategy | Target Position | Key Principle | Advantages | Limitations |
| Electrophilic Aromatic Substitution | C5 | Electronic preference of the ring | High yield, simple conditions, scalable | Poor regioselectivity for C7; limited to certain electrophiles (halogens, nitro) |
| Palladium Cross-Coupling | C5 (from C5-Halo) | Catalytic C-C bond formation | Huge diversity of accessible groups, high functional group tolerance | Requires pre-functionalized starting material; catalyst cost and sensitivity |
| Directed ortho-Metalation (DoM) | C7 | Proximity-induced deprotonation | Excellent regioselectivity for C7; wide range of electrophiles can be used | Requires N-protection/deprotection steps; cryogenic conditions; moisture-sensitive reagents |
| Direct C-H Activation | C7 | Transition-metal catalyzed C-H cleavage | Atom economical, avoids protection steps | Often requires specific directing groups; catalyst development is ongoing; substrate scope can be limited[16][20] |
Troubleshooting Common Issues:
-
Low Yield in SEAr: Ensure anhydrous conditions and control temperature carefully during addition of the electrophile. Over-substitution (e.g., 5,7-dibromination) can occur with excess reagent or prolonged reaction times.[21]
-
Failed Cross-Coupling: Catalyst deactivation is common. Ensure all reagents and solvents are thoroughly degassed and the reaction is run under a strict inert atmosphere. The choice of ligand, base, and solvent system is critical and may require optimization for specific substrates.
-
No Reaction in DoM: The most common failure point is inactive organolithium reagent or presence of moisture/air. Use freshly titrated s-BuLi and ensure all glassware is flame-dried and the system is inert. The choice of directing group is also crucial for efficient lithiation.
Conclusion
The regioselective functionalization of the C5 and C7 positions of the isatin ring is a cornerstone of modern medicinal chemistry. While the C5 position is readily accessed through classical electrophilic substitution followed by versatile cross-coupling reactions, the C7 position demands more sophisticated strategies. Directed ortho-metalation provides a robust and reliable pathway to overcome the inherent electronic bias of the ring system, unlocking access to novel C7-substituted analogues. By understanding the mechanistic principles behind these methods and adhering to rigorous experimental protocols, researchers can effectively navigate the synthesis of diverse isatin libraries for the discovery of new therapeutic agents.
References
-
Indo American Journal of Pharmaceutical Research. (2013). SYNTHESIS AND EVALUATION OF ISATIN DERIVATIVES FOR THEIR ANTIMICROBIAL ACTIVITY. [Link]
-
ResearchGate. (2011). Applications of Isatin Chemistry in Organic Synthesis and Medicinal Chemistry. [Link]
-
RJ Wave. (2023). Isatin and Its Derivatives: Chemistry, Synthesis, and Pharmacological Activities – A Comprehensive Review. [Link]
-
National Institutes of Health (NIH). (n.d.). Synthesis of Substituted Isatins. [Link]
-
Digital Repository. (n.d.). Synthesis and Characterization of Some New Substituted 5-Bromo Isatin and Their Antimicrobial Activity. [Link]
-
National Institutes of Health (NIH). (n.d.). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. [Link]
-
PubMed. (2016). Rhodium-Catalyzed Regioselective C7-Functionalization of N-Pivaloylindoles. [Link]
-
ResearchGate. (n.d.). General synthesis of 5-substituted isatin-thiocarbohydrazones. [Link]
-
PubMed. (2003). Directed ortho metalation approach to C-7-substituted indoles. Suzuki-Miyaura cross coupling and the synthesis of pyrrolophenanthridone alkaloids. [Link]
-
The Journal of Organic Chemistry. (n.d.). A general method for the synthesis of isatins. [Link]
-
National Institutes of Health (NIH). (n.d.). Molecular docking and synthesis of N-alkyl-isatin-3-imino aromatic amine derivatives and their antileishmanial and cytotoxic activities. [Link]
-
ResearchGate. (n.d.). Regioselective C5-H Direct Iodination of Indoles. [Link]
-
Wiley Online Library. (2015). Rhodium-Catalyzed Regioselective C7-Functionalization of N-Pivaloylindoles. [Link]
-
ResearchGate. (2015). Rhodium-Catalyzed Regioselective C7-Functionalization of N-Pivaloylindoles. [Link]
-
National Institutes of Health (NIH). (n.d.). Palladium Catalyzed Cross-Coupling of Five-Membered Heterocyclic Silanolates. [Link]
-
Taylor & Francis Online. (n.d.). Applications of Isatin Chemistry in Organic Synthesis and Medicinal Chemistry. [Link]
-
ResearchGate. (n.d.). The application of isatin-based multicomponent-reactions in the quest for new bioactive and druglike molecules. [Link]
-
Organic Chemistry Portal. (2018). Regioselective Ring Expansion of Isatins with In Situ Generated α-Aryldiazomethanes: Direct Access to Viridicatin Alkaloids. [Link]
-
Semantic Scholar. (2015). Rhodium‐Catalyzed Regioselective C7‐Functionalization of N‐Pivaloylindoles. [Link]
-
RSIS International. (2025). A Short Review of C7 – H Bond Functionalization of Indole/Indoline. [Link]
-
University of Regensburg. (n.d.). Directed (ortho) Metallation. [Link]
-
ResearchGate. (2025). A Short Review of C7 – H Bond Functionalization of Indole/Indoline. [Link]
-
National Institutes of Health (NIH). (n.d.). Catalytic Atroposelective C7 Functionalisation of Indolines and Indoles. [Link]
-
IDEAS/RePEc. (2025). A Short Review of C7 – H Bond Functionalization of Indole/Indoline. [Link]
-
Wikipedia. (n.d.). Electrophilic aromatic substitution. [Link]
-
Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]
-
Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]
-
International Research and Publishing Academy. (2022). Synthesis, Reaction and Biological Importance of Isatin Derivatives Biomedicine and Chemical Sciences. [Link]
-
Organic Chemistry Portal. (n.d.). Directed ortho Metalation (DOM). [Link]
-
MDPI. (n.d.). Palladium Catalysts for Cross-Coupling Reaction. [Link]
-
Wikipedia. (n.d.). Directed ortho metalation. [Link]
-
ResearchGate. (2012). Isatins As Privileged Molecules in Design and Synthesis of Spiro‐Fused Cyclic Frameworks. [Link]
-
Baran Lab, Scripps Research. (n.d.). Directed Metalation: A Survival Guide. [Link]
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Application Notes and Protocols: 7-Bromo-5-chloroindoline-2,3-dione in Medicinal Chemistry
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of 7-Bromo-5-chloroindoline-2,3-dione
This compound, also known as 7-bromo-5-chloroisatin, is a halogenated heterocyclic compound that has emerged as a privileged scaffold in medicinal chemistry. The isatin core, an oxidized indole, is a structural motif found in various natural products and has been a fertile ground for the synthesis of a multitude of biologically active compounds.[1][2][3] The strategic placement of a bromine atom at the C7 position and a chlorine atom at the C5 position significantly modulates the electronic and lipophilic properties of the isatin ring. This di-halogenation has been shown to enhance the potency and selectivity of its derivatives for various biological targets, making 7-bromo-5-chloroisatin a highly valuable starting material for the development of novel therapeutic agents.[4][5]
The reactivity of the C3-keto group and the acidic N-H proton allows for diverse chemical modifications, leading to a wide array of derivatives such as Schiff bases, hydrazones, and spiro-heterocycles.[3][4] These derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and enzyme inhibitory properties.[1][3][5][6] This guide provides an in-depth overview of the applications of 7-bromo-5-chloroisatin in medicinal chemistry, complete with detailed protocols for its synthesis and derivatization, and insights into the structure-activity relationships that govern its biological effects.
Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 7-bromo-5-chloro-1H-indole-2,3-dione | |
| Synonyms | 7-bromo-5-chloroisatin | N/A |
| CAS Number | 312590-29-7 | |
| Molecular Formula | C₈H₃BrClNO₂ | |
| Molecular Weight | 276.48 g/mol | N/A |
| Appearance | Typically an orange to red-orange powder | [7] |
| Purity | ≥95% |
Core Applications in Medicinal Chemistry
The unique structural features of 7-bromo-5-chloroisatin make it a versatile building block in drug discovery. The electron-withdrawing nature of the halogen substituents enhances the electrophilicity of the C3 carbonyl group and increases the overall lipophilicity of the molecule, which can facilitate passage across cellular membranes.[4]
Anticancer Drug Discovery
The isatin scaffold is a cornerstone in the design of novel anticancer agents.[2][5] The FDA-approved drug Sunitinib, an oxindole kinase inhibitor, validates the potential of this structural class.[5] Halogenation at the C5 and C7 positions of the isatin ring has been consistently associated with enhanced cytotoxic activity.[2][5]
Mechanism of Action: Derivatives of 7-bromo-5-chloroisatin can exert their anticancer effects through various mechanisms, including:
-
Kinase Inhibition: Many isatin derivatives are potent inhibitors of protein kinases, which are crucial regulators of cell proliferation, survival, and angiogenesis.[8][9][10] By blocking the ATP-binding site of kinases, these compounds can halt the signaling pathways that drive tumor growth.
-
Induction of Apoptosis: These compounds can trigger programmed cell death in cancer cells by modulating the expression of pro- and anti-apoptotic proteins.
-
Tubulin Polymerization Inhibition: Some isatin derivatives interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.
Structure-Activity Relationship (SAR) Insights: Quantitative Structure-Activity Relationship (QSAR) studies have confirmed the importance of lipophilic substituents at the C5 and C7 positions for anticancer activity.[5] The presence of both bromine and chlorine atoms in 7-bromo-5-chloroisatin is therefore anticipated to contribute positively to its potential as an anticancer scaffold.
Protocol 1: Synthesis of a 7-Bromo-5-chloro-isatin Schiff Base Derivative
This protocol describes a typical condensation reaction to form a Schiff base, a common and versatile derivative of isatin with significant biological activity.
Rationale: The C3-carbonyl group of the isatin is electrophilic and readily reacts with primary amines to form an imine linkage (Schiff base). This reaction is often catalyzed by a small amount of acid.
Materials:
-
This compound
-
Substituted aniline (e.g., 4-fluoroaniline)
-
Ethanol (absolute)
-
Glacial acetic acid
-
Round-bottom flask with reflux condenser
-
Stirring plate and magnetic stir bar
-
Beaker with ice-water bath
-
Buchner funnel and filter paper
Procedure:
-
In a 100 mL round-bottom flask, dissolve 1.0 mmol of this compound in 20 mL of absolute ethanol.
-
Add 1.1 mmol of the substituted aniline to the solution.
-
Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the flask to room temperature.
-
Place the flask in an ice-water bath to facilitate the precipitation of the product.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain the purified Schiff base derivative.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, Mass Spectrometry).
Antiviral Agent Development
Isatin derivatives have shown promise as broad-spectrum antiviral agents.[6] The presence of electron-withdrawing groups, such as the 7-bromo substituent, has been linked to enhanced antiviral activity.[6]
Potential Viral Targets: Derivatives of 7-bromo-5-chloroisatin could be explored for activity against a range of viruses, including:
-
Influenza virus
-
Herpes Simplex Virus (HSV)
-
Human Immunodeficiency Virus (HIV)[6]
-
SARS-CoV protease[6]
SAR Insights: Studies on isatin-based antiviral agents have shown that substitution at the N1 position and modifications at the C3 position are crucial for activity. The inherent properties of the 7-bromo-5-chloro substituted aromatic ring provide a potent core for further derivatization.
Protocol 2: N-Alkylation of this compound
This protocol details the N-alkylation of the isatin ring, a key step in the synthesis of many biologically active derivatives.
Rationale: The N-H proton of the isatin ring is acidic and can be removed by a suitable base to form an anion. This anion then acts as a nucleophile, attacking an alkyl halide in an SN2 reaction to form the N-alkylated product.
Materials:
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Alkyl halide (e.g., benzyl bromide)
-
Round-bottom flask
-
Stirring plate and magnetic stir bar
-
Separatory funnel
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 mmol) in anhydrous DMF (10 mL), add anhydrous potassium carbonate (1.5 mmol).
-
Stir the suspension at room temperature for 30 minutes.
-
Add the alkyl halide (1.1 mmol) dropwise to the mixture.
-
Continue stirring at room temperature for 8-12 hours or until TLC indicates the completion of the reaction.
-
Pour the reaction mixture into ice-cold water (50 mL) and extract with ethyl acetate (3 x 25 mL).
-
Combine the organic layers and wash with brine solution (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated derivative.
-
Characterize the purified product by spectroscopic methods.
Enzyme Inhibition
The isatin scaffold is a known inhibitor of several classes of enzymes, including carboxylesterases and protein kinases.[8][11] The inhibitory potency is often correlated with the hydrophobicity of the isatin derivative.[11] The di-halogenation in 7-bromo-5-chloroisatin increases its lipophilicity, suggesting that its derivatives could be potent enzyme inhibitors.
Workflow for Screening Isatin-Based Enzyme Inhibitors
Caption: Workflow for the discovery of enzyme inhibitors from a 7-bromo-5-chloroisatin-based library.
General Synthesis of this compound
The most common method for the synthesis of substituted isatins is the Sandmeyer isatin synthesis.[1] This method involves the reaction of an aniline with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide, followed by cyclization in the presence of a strong acid.
Synthetic Scheme
Caption: General synthetic route for this compound via the Sandmeyer methodology.
Protocol 3: Synthesis of this compound
Rationale: This protocol adapts the Sandmeyer synthesis for the specific preparation of 7-bromo-5-chloroisatin from 2-bromo-4-chloroaniline. The initial condensation forms the key isonitrosoacetanilide intermediate, which then undergoes an acid-catalyzed intramolecular cyclization to yield the desired isatin product.
Materials:
-
2-Bromo-4-chloroaniline
-
Chloral hydrate
-
Hydroxylamine hydrochloride
-
Sodium sulfate, anhydrous
-
Concentrated sulfuric acid
-
Hydrochloric acid, concentrated
-
Distilled water
-
Round-bottom flask
-
Heating mantle with stirrer
-
Large beaker with crushed ice
-
Buchner funnel and filter paper
Procedure:
Step 1: Synthesis of the Isonitrosoacetanilide Intermediate
-
In a 1 L round-bottom flask, prepare a solution of sodium sulfate (12.2 g) in distilled water (300 mL).
-
Add 2-bromo-4-chloroaniline (10.0 g, 48.4 mmol) to the solution, followed by concentrated hydrochloric acid (4.5 mL).
-
In a separate beaker, dissolve chloral hydrate (10.0 g, 60.4 mmol) and hydroxylamine hydrochloride (13.2 g, 190 mmol) in distilled water (100 mL).
-
Add the solution from the beaker to the flask containing the aniline.
-
Heat the reaction mixture to a gentle boil and maintain reflux for 30-45 minutes. A precipitate should form during this time.
-
Cool the mixture to room temperature and then in an ice bath.
-
Collect the solid intermediate by vacuum filtration, wash thoroughly with cold water, and dry.
Step 2: Cyclization to this compound
-
Carefully and slowly add concentrated sulfuric acid (60 mL) to a beaker, keeping it cool in an ice bath.
-
Gradually add the dried isonitrosoacetanilide intermediate from Step 1 to the sulfuric acid with stirring, ensuring the temperature does not exceed 70-80°C.
-
Once the addition is complete, heat the mixture to 80°C for 10 minutes.
-
Cool the reaction mixture to room temperature and then carefully pour it onto a large volume of crushed ice (approx. 500 g) with vigorous stirring.
-
Allow the precipitate to fully form.
-
Collect the crude this compound by vacuum filtration.
-
Wash the solid product extensively with cold water until the washings are neutral.
-
Recrystallize the crude product from a suitable solvent (e.g., glacial acetic acid or ethanol) to obtain the purified product.
-
Dry the final product under vacuum.
Conclusion
This compound is a highly versatile and potent scaffold for the development of new therapeutic agents. Its unique di-halogen substitution pattern provides a strategic advantage in enhancing biological activity and tuning physicochemical properties. The synthetic accessibility and the reactivity of the isatin core allow for the creation of diverse chemical libraries for screening against a wide range of diseases. The protocols and insights provided in this guide are intended to facilitate the exploration of this promising molecule in medicinal chemistry research and drug discovery endeavors.
References
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Vine, K. L., Matesic, L., Locke, J. M., & Skropeta, D. (2013). Recent highlights in the development of isatin-based anticancer agents. In Advances in Anticancer Agents in Medicinal Chemistry (pp. 254-312). Bentham Science Publishers. [Link]
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O'Connor, C. M. (2011). Synthesis of Isatin Derivatives Used for the Inhibition of Pro-Apoptotic Jurkat T Cells (Doctoral dissertation, Dublin City University). [Link]
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Bano, S., et al. (2021). A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs). Molecules, 26(23), 7122. [Link]
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Singh, G. S., & Desta, Z. Y. (2012). Isatins as privileged molecules in design and synthesis of new anticancer agents. Current pharmaceutical design, 18(11), 1604-1632. [Link]
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Islam, M. R., et al. (2007). Synthesis of isatin, 5-chloroisatin and their Δ 2 -1,3,4 oxadiazoline derivatives for comparative cytotoxicity study on brine shrimp. Bangladesh Journal of Pharmacology, 2(1), 7-12. [Link]
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Havrylyuk, D., et al. (2011). Synthesis and anticancer activity of isatin‐based pyrazolines and thiazolidines conjugates. Archiv der Pharmazie, 344(8), 514-522. [Link]
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Al-Khuzaie, M. G. A., Al-Kurdy, M. J., & Al-Majidi, S. M. H. (2025). Synthesis and Characterization of New 7-Chloroisatin Derivatives and Study of Their Potential Antioxidant Activity. Iraqi Journal of Science, 66(3), 970-991. [Link]
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Al-Khuzaie, M. G. A., Al-Kurdy, M. J., & Al-Majidi, S. M. H. (2025). Synthesis and Characterization of New 7-Chloroisatin Derivatives and Study of Their Potential Antioxidant Activity. Iraqi Journal of Science, 66(3), 970-991. [Link]
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G. V. S. S. K. S. R. C. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Molecular Structure, 1238, 130449. [Link]
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Wadkins, R. M., et al. (2007). Selective inhibition of carboxylesterases by isatins, indole-2,3-diones. Bioorganic & medicinal chemistry letters, 17(12), 3374-3378. [Link]
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Al-Khuzaie, M. G. A., Al-Kurdy, M. J., & Al-Majidi, S. M. H. (2025). Synthesis and Characterization of New 7-Chloroisatin Derivatives and Study of Their Potential Antioxidant Activity. Iraqi Journal of Science, 66(3), 970-991. [Link]
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Al-Khuzaie, M. G. A., Al-Kurdy, M. J., & Al-Majidi, S. M. H. (2025). Synthesis and Characterization of New 7-Chloroisatin Derivatives and Study of Their Potential Antioxidant Activity. Iraqi Journal of Science, 66(3). [Link]
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da Cunha, E. F. F., et al. (2020). Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. Frontiers in Pharmacology, 11, 563. [Link]
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Tribak, Z., et al. (2017). Synthesis, Characterization, and Antibacterial Activity of Some Novel 5-Chloroisatin Derivatives. International Journal of Engineering Research and Application, 7(6), 66-70. [Link]
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Hameed, A. S., & Omar, M. N. (2015). Synthesis and Characterization of Some New Substituted 5-Bromo Isatin and Their Antimicrobial Activity. Zanco Journal of Pure and Applied Sciences, 27(2), 57-70. [Link]
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Karaman, M. E., et al. (2008). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature biotechnology, 26(1), 127-132. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. 5-Chloroisatin: A Versatile Intermediate for Pharmaceutical Synthesis and Organic Chemistry Applications. [Link]
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Schneller, S. W., et al. (2015). Synthesis and antiviral activities of 3-deaza-3-fluoroaristeromycin and its 5'analogues. Bioorganic & medicinal chemistry, 23(1), 119-124. [Link]
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Noronha, G., et al. (2007). Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzo[4][5]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine--a potent, orally active Src kinase inhibitor with anti-tumor activity in preclinical assays. Bioorganic & medicinal chemistry letters, 17(3), 602-608. [Link]
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El-Gazzar, A. B. A., et al. (2022). RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies. ACS omega, 7(38), 34484-34500. [Link]
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Su, C. H., et al. (2022). Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity. International journal of molecular sciences, 23(24), 15993. [Link]
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Gaina, A. M., et al. (2024). Efficient Synthesis of Unsymmetrical 7,7′-Biindolizines. Molecules, 29(10), 2289. [Link]
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Shingade, S. (2014). ChemInform Abstract: Novel 5-Chloroindoline-2,3-dione Derivatives: Synthesis, Characterization and Preliminary Evaluation for Antimalarial Activity. ChemInform, 45(7). [Link]
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Doak, B. C., et al. (2021). Steering New Drug Discovery Campaigns: Permeability, Solubility, and Physicochemical Properties in the bRo5 Chemical Space. ACS medicinal chemistry letters, 12(2), 174-178. [Link]
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Sunjic, V., & Kovac, T. (2009). New synthesis of 7‐bromo‐1, 3‐dihydro‐3‐hydroxy‐5‐(2′‐pyridyl)‐2H‐1,4‐benzodiazepin‐2‐one. Journal of Heterocyclic Chemistry, 18(1), 59-62. [Link]
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Chemical Kinomics & Innovative Drug Discovery. Drug Discovery - Inhibitor. [Link]
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Singh, A., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(19), 6542. [Link]
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Li, Y., & Raushel, F. M. (2005). Inhibitors designed for the active site of dihydroorotase. Bioorganic chemistry, 33(6), 470-483. [Link]
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Application Notes & Protocols: Synthesis of Spiro-Oxindole Derivatives from 7-Bromo-5-chloroindoline-2,3-dione
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of 7-Bromo-5-chloroindoline-2,3-dione in Spiro-Oxindole Synthesis
The spiro-oxindole scaffold is a privileged structural motif in medicinal chemistry and natural product synthesis, renowned for its three-dimensional complexity and significant biological activities, including antitumor, antimicrobial, and antiviral properties.[1][2] The starting material, this compound (also known as 7-bromo-5-chloroisatin), is a particularly valuable precursor for generating novel spiro-oxindole derivatives. The presence of two distinct electron-withdrawing halogen atoms (bromine at C7 and chlorine at C5) significantly enhances the electrophilicity of the C3-carbonyl group. This heightened reactivity makes it an excellent substrate for a variety of condensation and cycloaddition reactions, enabling the construction of complex molecular architectures under mild conditions.
This guide provides an in-depth exploration of two robust and versatile synthetic strategies for the synthesis of diverse spiro-oxindole derivatives from this compound: Three-Component Condensation Reactions and [3+2] Dipolar Cycloaddition Reactions . We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-tested protocols, and discuss the causal factors influencing reaction outcomes.
Strategy 1: Three-Component Reactions via Knoevenagel Condensation-Michael Addition Cascade
Three-component reactions (3CRs) are a cornerstone of efficient chemical synthesis, allowing for the rapid assembly of complex molecules from simple precursors in a single operation. For the synthesis of spiro-oxindoles from our halogenated isatin, a common and effective 3CR involves an initial Knoevenagel condensation, followed by an intramolecular or intermolecular Michael addition and subsequent cyclization.
Mechanistic Rationale
The reaction is typically catalyzed by a mild base, such as piperidine or triethylamine. The base serves two primary roles: first, to deprotonate the active methylene compound, forming a nucleophilic enolate, and second, to catalyze the condensation between the isatin and the active methylene compound.
-
Knoevenagel Condensation: The process begins with the base-catalyzed condensation of this compound with an active methylene compound (e.g., malononitrile, ethyl cyanoacetate). The enhanced electrophilicity of the C3-carbonyl on the isatin ring accelerates this step, leading to the formation of a highly electrophilic intermediate, a 7-bromo-5-chloro-3-ylideneoxindole derivative.[3][4]
-
Michael Addition: A third component, a C-H acid like a β-ketoester or a cyclic 1,3-dione, then acts as a Michael donor. It adds to the electron-deficient double bond of the ylidene intermediate.
-
Cyclization/Tautomerization: The resulting adduct undergoes a final intramolecular cyclization and tautomerization to yield the stable spiro-oxindole product.
Diagram 1: General Mechanism of the Three-Component Reaction
Caption: Workflow for Spiro-oxindole Synthesis via 3CR.
Detailed Protocol: Synthesis of a Spiro[chromene-4,3'-indoline] Derivative
This protocol describes the synthesis of a spiro-pyrano[2,3-c] derivative, a common and biologically relevant scaffold, using dimedone as the Michael donor.
Table 1: Reagents and Materials
| Reagent/Material | M.W. ( g/mol ) | Quantity | Moles (mmol) | Notes |
| This compound | 276.45 | 276 mg | 1.0 | Starting material. |
| Malononitrile | 66.06 | 66 mg | 1.0 | Active methylene compound. |
| Dimedone (5,5-dimethylcyclohexane-1,3-dione) | 140.18 | 140 mg | 1.0 | Michael donor. |
| Piperidine | 85.15 | 17 mg (20 µL) | 0.2 | Catalyst. |
| Ethanol (Absolute) | - | 10 mL | - | Solvent. |
| Round-bottom flask (25 mL) | - | 1 | - | Reaction vessel. |
| Magnetic stirrer and stir bar | - | 1 | - | For agitation. |
| Reflux condenser | - | 1 | - | To prevent solvent loss. |
| Thin Layer Chromatography (TLC) plates | - | As needed | - | For reaction monitoring (e.g., Silica gel 60 F254). |
Step-by-Step Procedure:
-
Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (276 mg, 1.0 mmol), malononitrile (66 mg, 1.0 mmol), and dimedone (140 mg, 1.0 mmol).
-
Solvent Addition: Add 10 mL of absolute ethanol to the flask. Stir the mixture at room temperature for 5 minutes to ensure good dispersion of the solids.
-
Catalyst Addition: Add piperidine (20 µL, 0.2 mmol) to the suspension using a micropipette.
-
Reaction: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate as the eluent). The reaction is typically complete within 2-4 hours, as indicated by the consumption of the starting isatin.
-
Work-up and Isolation: Upon completion, allow the reaction mixture to cool to room temperature. A solid precipitate will form. Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with cold ethanol (2 x 5 mL) to remove any unreacted starting materials and catalyst. The resulting solid is often pure enough for characterization. If further purification is required, recrystallization from ethanol or column chromatography on silica gel can be employed.
-
Characterization: Dry the purified product under vacuum and characterize by ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy to confirm the structure of the desired spiro-oxindole derivative.
Strategy 2: [3+2] Dipolar Cycloaddition with Azomethine Ylides
The 1,3-dipolar cycloaddition of azomethine ylides with electron-deficient alkenes is a powerful and highly stereoselective method for constructing five-membered nitrogen-containing heterocycles, including the pyrrolidinyl spiro-oxindole core.[5][6]
Mechanistic Rationale
This reaction proceeds via the in situ generation of an azomethine ylide from the isatin and an amino acid (commonly L-proline or sarcosine), which then reacts with a dipolarophile.
-
Azomethine Ylide Formation: this compound undergoes a condensation reaction with a secondary amino acid, such as L-proline, upon heating. This is accompanied by a spontaneous decarboxylation, generating a transient 1,3-dipole, the azomethine ylide. The halogen substituents on the isatin ring can influence the stability and reactivity of this intermediate.
-
[3+2] Cycloaddition: The generated azomethine ylide is immediately trapped by a dipolarophile (an electron-deficient alkene, such as a chalcone or maleimide derivative). This cycloaddition typically proceeds in a concerted or stepwise manner to form the spiro-pyrrolidinyl ring system. The reaction is often highly regio- and diastereoselective.[7]
Diagram 2: Mechanism of [3+2] Cycloaddition
Caption: Pathway for Spiro-pyrrolidine Synthesis.
Detailed Protocol: Synthesis of a Spiro[indoline-3,3'-pyrrolidine] Derivative
This protocol outlines the synthesis of a spiro-pyrrolidine oxindole by reacting this compound with L-proline and a chalcone derivative.
Table 2: Reagents and Materials
| Reagent/Material | M.W. ( g/mol ) | Quantity | Moles (mmol) | Notes |
| This compound | 276.45 | 276 mg | 1.0 | Starting material. |
| L-Proline | 115.13 | 115 mg | 1.0 | Amino acid for ylide generation. |
| (E)-Chalcone | 208.26 | 208 mg | 1.0 | Dipolarophile. |
| Methanol | - | 15 mL | - | Solvent. |
| Round-bottom flask (50 mL) | - | 1 | - | Reaction vessel. |
| Magnetic stirrer and stir bar | - | 1 | - | For agitation. |
| Reflux condenser | - | 1 | - | To prevent solvent loss. |
| TLC plates | - | As needed | - | For reaction monitoring. |
Step-by-Step Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, combine this compound (276 mg, 1.0 mmol), L-proline (115 mg, 1.0 mmol), and (E)-chalcone (208 mg, 1.0 mmol).
-
Solvent Addition: Add 15 mL of methanol to the flask.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approximately 65 °C) with efficient stirring.
-
Monitoring: The reaction progress can be monitored by TLC. The formation of a new, more polar spot corresponding to the product should be observed. The reaction is typically complete in 6-12 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude residue is purified by column chromatography on silica gel. A gradient elution system, starting with hexane and gradually increasing the polarity with ethyl acetate (e.g., from 95:5 to 80:20 hexane:ethyl acetate), is typically effective for separating the desired spiro-oxindole product.
-
Characterization: Combine the fractions containing the pure product, evaporate the solvent, and dry the product under vacuum. Characterize the final compound using appropriate spectroscopic methods (NMR, MS, IR) to confirm its structure and stereochemistry.
Trustworthiness and Self-Validation
The protocols provided are based on well-established and widely published synthetic methodologies for isatin derivatives.[1][2][5][7] The expected outcomes are highly reproducible, provided that reagents are of good quality and standard laboratory techniques are followed.
-
Cross-Validation: The progress of each reaction should be meticulously monitored by TLC. The disappearance of the characteristic orange/red color of the isatin starting material is a good visual indicator of reaction progression.
-
Spectroscopic Confirmation: The final structure of the synthesized spiro-oxindole must be unequivocally confirmed by a full suite of spectroscopic data. For the [3+2] cycloaddition products, 2D NMR techniques (such as COSY and NOESY) are invaluable for determining the relative stereochemistry of the newly formed chiral centers.
Conclusion and Future Perspectives
The electron-deficient nature of this compound makes it a highly valuable and reactive building block for the synthesis of novel spiro-oxindole derivatives. The three-component condensation and [3+2] cycloaddition pathways described herein offer reliable and versatile entries into complex molecular scaffolds of significant interest to the pharmaceutical and agrochemical industries. While the provided protocols are robust starting points, further optimization of reaction conditions (catalyst, solvent, temperature) may be necessary to maximize yields for specific substrate combinations. The diverse functional handles on the synthesized spiro-oxindoles, including the bromine and chlorine atoms, provide ample opportunities for further post-synthesis modifications, enabling the rapid generation of compound libraries for biological screening.
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Spirooxindole: A Versatile Biologically Active Heterocyclic Scaffold. (n.d.). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]
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Facile Synthesis of Functionalized Spiropyrrolizidine Oxindoles via a Three-Component Tandem Cycloaddition Reaction. (2013). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]
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Synthesis and Characterization of New Spirooxindoles Including Triazole and Benzimidazole Pharmacophores via [3+2] Cycloaddition Reaction: An MEDT Study of the Mechanism and Selectivity. (2023, October 8). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]
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Transition metal-catalyzed synthesis of spirooxindoles. (2021, February 3). Semantic Scholar. Retrieved January 18, 2026, from [Link]
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Synthesis of spiro[dihydropyridine-oxindoles] via three-component reaction of arylamine, isatin and cyclopentane-1,3-dione. (n.d.). Beilstein Journals. Retrieved January 18, 2026, from [Link]
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The [3+2]Cycloaddition Reaction. (n.d.). Retrieved January 18, 2026, from [Link]
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Knoevenagel condensation. (n.d.). Wikipedia. Retrieved January 18, 2026, from [Link]
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[3 + 2] Cycloaddition reactions of thioisatin with thiazolidine-2-carboxylic acid: a versatile route to new heterocyclic scaffolds. (n.d.). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]
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Recent Developments on Five-Component Reactions. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]
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Molecular sieve mediated sequential Knoevenagel condensation/decarboxylative Michael addition reaction: efficient and mild conditions for the synthesis of 3,3-disubstituted oxindoles with an all carbon quaternary center. (n.d.). Royal Society of Chemistry. Retrieved January 18, 2026, from [Link]
- Catalytic Stereoselective Synthesis of Diverse Oxindoles and Spirooxindoles from Isatins. (2025, August 9).
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Catalytic Stereoselective Synthesis of Diverse Oxindoles and Spirooxindoles from Isatins. (n.d.). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]
-
The application of isatin-based multicomponent-reactions in the quest for new bioactive and druglike molecules. (n.d.). Retrieved January 18, 2026, from [Link]
-
Stereoselective Synthesis of Spirooxindole Derivatives Using One-Pot Multicomponent Cycloaddition Reaction and Evaluation of Their Antiproliferative Efficacy. (2020, October 16). ACS Omega. Retrieved January 18, 2026, from [Link]
Sources
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- 2. BJOC - Synthesis of spiro[dihydropyridine-oxindoles] via three-component reaction of arylamine, isatin and cyclopentane-1,3-dione [beilstein-journals.org]
- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 4. Chemicals [chemicals.thermofisher.cn]
- 5. Synthesis and Characterization of New Spirooxindoles Including Triazole and Benzimidazole Pharmacophores via [3+2] Cycloaddition Reaction: An MEDT Study of the Mechanism and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dspace.uevora.pt [dspace.uevora.pt]
- 7. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Bromo-5-chloroindoline-2,3-dione
Welcome to the dedicated technical support guide for the synthesis of 7-Bromo-5-chloroindoline-2,3-dione. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic building block. We will address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to help you improve the yield and purity of your synthesis.
The predominant and most established route for this class of compounds is the Sandmeyer isatin synthesis, a two-step process first reported in 1919.[1][2] This guide will focus on optimizing this classical pathway, which begins with a substituted aniline and proceeds through an isonitrosoacetanilide intermediate.[3]
Section 1: The Synthetic Pathway - A Mechanistic Overview
The Sandmeyer synthesis of this compound from 3-Bromo-5-chloroaniline is a robust but sensitive two-step process.[1] Understanding the mechanism of each step is critical for effective troubleshooting.
-
Step 1: Formation of N-(3-Bromo-5-chlorophenyl)-2-(hydroxyimino)acetamide. This step involves the reaction of the starting aniline with chloral hydrate and hydroxylamine hydrochloride.[4] The reaction proceeds via an initial condensation to form an intermediate that is subsequently oximated by hydroxylamine to yield the isonitrosoacetanilide.[5]
-
Step 2: Acid-Catalyzed Cyclization. The isolated isonitrosoacetanilide intermediate is then treated with a strong acid, typically concentrated sulfuric acid, which catalyzes an intramolecular electrophilic substitution to form the final isatin product.[6]
Below is a high-level overview of the synthetic workflow.
Caption: Overall workflow for the Sandmeyer synthesis of this compound.
Section 2: Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis in a question-and-answer format.
Stage 1: N-(3-Bromo-5-chlorophenyl)-2-(hydroxyimino)acetamide Formation
Question 1: My reaction yields are very low, or I'm recovering only starting material. What went wrong?
Answer: This is a common issue often related to reagent quality, stoichiometry, or reaction conditions.
-
Causality: The reaction is a condensation that requires the aniline to be sufficiently nucleophilic and the reagents to be active. The formation of a thick paste is a typical observation during this step.[7]
-
Troubleshooting Steps:
-
Verify Aniline Quality: The starting 3-Bromo-5-chloroaniline should be free of significant oxidation or other impurities. If it is dark or discolored, consider purification by recrystallization or distillation.
-
Check Reagent Stoichiometry: Hydroxylamine hydrochloride is a critical reagent; a molar excess is typically used to drive the reaction to completion.[7] Ensure all reagents are weighed accurately.
-
Ensure Adequate Heating: The reaction mixture often forms a thick suspension that requires vigorous stirring and consistent heating to proceed.[7] A temperature range of 80-100°C is commonly employed.[7] Inadequate heating can lead to an incomplete reaction.
-
Confirm Acidity: The reaction is acid-catalyzed.[2] The aniline is typically dissolved in aqueous hydrochloric acid before being added to the reaction mixture.[7]
-
Question 2: The product of the first step is a dark, oily tar instead of a filterable solid. How can I fix this?
Answer: Tar formation suggests side reactions or decomposition, often caused by poor temperature control.
-
Causality: Overheating can cause the reagents or the intermediate product to decompose, leading to complex, polymeric side products.
-
Troubleshooting Steps:
-
Implement Precise Temperature Control: Use a temperature-controlled heating mantle or oil bath. Avoid aggressive, direct heating with a gas burner unless carefully monitored.[2]
-
Ensure Homogeneous Heating: For thick pastes, mechanical stirring is superior to magnetic stirring to ensure even heat distribution and prevent localized overheating.
-
Purification Attempt: If a tar has already formed, attempt to triturate it with cold water or a non-polar solvent like hexane to see if a solid can be crashed out. If this fails, the material may be unusable for the next step.
-
Stage 2: Acid-Catalyzed Cyclization
Question 3: The cyclization reaction is not working or is incomplete, leading to a low yield of the final isatin. What is the cause?
Answer: This is one of the most critical steps, and its success is highly dependent on both technique and the reaction environment.
-
Causality: The cyclization is an intramolecular electrophilic aromatic substitution that requires the substrate to be soluble in the acidic medium and the temperature to be sufficient to overcome the activation energy without causing decomposition.[5] Poor solubility is a frequent problem with highly substituted, lipophilic intermediates.[5]
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: The concentrated sulfuric acid must be of high purity and largely free of water. Water can interfere with the cyclization mechanism. Use a fresh bottle of acid if possible.
-
Control Intermediate Addition: Add the isonitrosoacetanilide intermediate in small portions to the pre-heated sulfuric acid.[2][7] This maintains control over the reaction temperature, as the dissolution and reaction can be exothermic.
-
Strict Temperature Management: The temperature window for this step is narrow and critical.[7] Typically, a range of 60-80°C is required. Below 60°C, the reaction may not proceed; above 80-85°C, the risk of charring and sulfonation increases dramatically.[7]
-
Consider an Alternative Acid: For substrates with poor solubility in sulfuric acid, methanesulfonic acid can be an effective alternative, sometimes providing improved yields.[5]
-
Question 4: My reaction mixture turned black during the cyclization step, and I isolated very little product.
Answer: This indicates severe decomposition or "charring."
-
Causality: The combination of a highly electron-deficient aromatic ring and hot, concentrated sulfuric acid is harsh. If the temperature exceeds the optimal range, rapid and irreversible decomposition occurs.
-
Troubleshooting Steps:
-
Reduce Temperature: Immediately lower the reaction temperature if you observe rapid darkening. For future runs, maintain the temperature at the lower end of the effective range (e.g., 65-70°C).
-
Slow the Addition Rate: Adding the intermediate too quickly can cause localized temperature spikes that initiate decomposition.[2] Extend the addition time to allow the heat to dissipate.
-
Verify Intermediate Purity: Impurities carried over from the first step can sometimes act as catalysts for decomposition in the strong acid. Ensure the intermediate is washed thoroughly and is reasonably dry.
-
Section 3: Frequently Asked Questions (FAQs)
Q: What analytical techniques are best for monitoring reaction progress and characterizing the final product? A: For reaction monitoring, Thin Layer Chromatography (TLC) is indispensable. Use a mobile phase like 30-50% ethyl acetate in hexanes. The starting aniline, intermediate, and final isatin should have distinct Rf values. For final product characterization, ¹H NMR, ¹³C NMR, and Mass Spectrometry are essential. The isatin product has a characteristic bright orange color.[8]
Q: Can this synthesis be scaled up to produce multigram quantities? A: Yes, the Sandmeyer synthesis is scalable. However, for larger scales, two factors become critical:
-
Heat Management: The exothermic nature of the cyclization step requires careful management. On a large scale, portion-wise addition of the intermediate to the acid is mandatory, and a means of actively cooling the reaction vessel may be necessary.
-
Stirring: As the reaction size increases, ensuring efficient mixing of the often thick slurries becomes crucial. A robust overhead mechanical stirrer is essential.
Q: I am seeing a mixture of isomers in my final product. Is this expected? A: With a 3,5-disubstituted aniline as the starting material, the cyclization occurs at a position that is ortho to the original amino group. For 3-Bromo-5-chloroaniline, the two possible ortho positions (C2 and C6) are electronically distinct. While cyclization is expected to favor one position, the formation of a minor regioisomer is possible depending on the precise reaction conditions. HPLC and NMR analysis are required to quantify the isomeric ratio.
Section 4: Detailed Experimental Protocols
Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. All necessary safety precautions should be taken.
Protocol 4.1: Synthesis of N-(3-Bromo-5-chlorophenyl)-2-(hydroxyimino)acetamide
| Reagent | M.W. | Amount | Moles |
| 3-Bromo-5-chloroaniline | 206.46 | 10.32 g | 0.05 |
| Chloral Hydrate | 165.40 | 9.10 g | 0.055 |
| Sodium Sulfate (anhydrous) | 142.04 | 42.6 g | 0.30 |
| Hydroxylamine HCl | 69.49 | 11.12 g | 0.16 |
| Conc. HCl | 37% | 5.0 mL | ~0.06 |
| Water | 18.02 | 400 mL | - |
Procedure:
-
In a 1 L three-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, dissolve chloral hydrate (9.10 g) and sodium sulfate (42.6 g) in water (250 mL).
-
In a separate beaker, prepare a solution of 3-Bromo-5-chloroaniline (10.32 g) in water (100 mL) and concentrated HCl (5.0 mL), warming gently if necessary to dissolve.
-
Add the aniline hydrochloride solution to the flask.
-
In a separate beaker, dissolve hydroxylamine hydrochloride (11.12 g) in water (50 mL). Add this solution to the reaction flask. A thick, white precipitate should form.[7]
-
Heat the mixture to a vigorous reflux (approx. 100°C) using a heating mantle. Stir vigorously for 1-2 hours.
-
Cool the mixture to room temperature. Filter the resulting solid using a Büchner funnel, wash thoroughly with cold water (3 x 100 mL), and pull air through the cake to partially dry.
-
Dry the off-white to pale yellow solid in a vacuum oven at 50°C to a constant weight. The expected yield is 11-13 g (80-95%).
Protocol 4.2: Cyclization to this compound
| Reagent | M.W. | Amount | Moles |
| Intermediate from 4.1 | 277.49 | 10.0 g | 0.036 |
| Conc. Sulfuric Acid (98%) | 98.08 | 100 mL | - |
Procedure:
-
In a 250 mL flask equipped with a magnetic stirrer and a thermometer, carefully heat concentrated sulfuric acid (100 mL) to 65°C in an oil bath.
-
Once the acid is at temperature, begin adding the dry N-(3-Bromo-5-chlorophenyl)-2-(hydroxyimino)acetamide (10.0 g) in small portions over 20-30 minutes. Use a powder funnel or spatula.
-
CRITICAL: Monitor the internal temperature closely. Do not allow it to exceed 75-80°C.[7] Adjust the addition rate to maintain this temperature range. The solution will turn a deep reddish-brown.
-
After the addition is complete, maintain the temperature at 70-75°C for an additional 10-15 minutes.
-
Allow the reaction to cool slightly (to ~50-60°C) and then very carefully pour the mixture onto a large amount of crushed ice (~800 g) in a 2 L beaker with stirring.
-
A bright orange precipitate will form. Allow the ice to melt completely, then let the suspension stand for 30 minutes.
-
Filter the solid product, wash extensively with cold water until the filtrate is neutral (pH ~7), and dry in a vacuum oven at 60°C. The expected yield is 6.5-7.5 g (70-80%). The product can be further purified by recrystallization from glacial acetic acid or ethanol if needed.[2]
Section 5: Troubleshooting Decision Tree
This diagram provides a logical path for diagnosing common synthesis issues.
Caption: Decision tree for troubleshooting low yields in the isatin synthesis.
References
-
SynArchive. Sandmeyer Isatin Synthesis.
-
Hewawasam, P., et al. (2003). Synthesis of Substituted Isatins. Molecules, 8(3), 303-310.
-
Al-Rawi, R. K., et al. (2022). Synthesis, Reaction and Biological Importance of Isatin Derivatives. Biomedicine and Chemical Sciences, 1(2), 101-112.
-
ChemicalBook. (2022). Synthesis of Isatin.
-
Farooq, U., et al. (2020). Synthesis of Isatin and Its Derivatives and their Applications in Biological System. Acta Scientific Pharmaceutical Sciences, 4(10), 52-58.
-
Mishra, P., et al. (2021). Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(4), 1089-1098.
-
A Review on Different Approaches to Isatin Synthesis. (2021). International Journal of Creative Research Thoughts, 9(9), b459-b466.
-
ChemSpider Synthetic Pages. (2009). Sandmeyer isonitrosoacetanilide isatin synthesis.
-
Al-Mothaffar, M. I., & Al-Ardhi, S. H. (2022). Bis-Schiff Bases of Isatin Derivatives Synthesis, and their Biological Activities: A Review. Al Mustansiriyah Journal of Pharmaceutical Sciences, 22(1), 23-37.
-
Sciencemadness Discussion Board. (2020). Synthesis of Isatin.
Sources
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- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. biomedres.us [biomedres.us]
- 5. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.irapa.org [journals.irapa.org]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. Synthesis of Isatin_Chemicalbook [chemicalbook.com]
Technical Support Center: Purification of 7-Bromo-5-chloroindoline-2,3-dione
Welcome to the technical support center for the purification of 7-Bromo-5-chloroindoline-2,3-dione (also known as 7-bromo-5-chloroisatin). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this versatile synthetic intermediate. Here, we will explore the causality behind experimental choices and provide self-validating protocols to ensure the highest purity of your target compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The primary methods for purifying crude this compound are recrystallization and column chromatography. The choice between these methods depends on the nature and quantity of the impurities, as well as the desired final purity.
Q2: My crude product is a dark, tarry substance. Can it still be purified?
A2: Yes, a dark and tarry appearance often indicates the presence of colored impurities and potentially some polymeric material. It is recommended to first attempt purification by column chromatography to remove the bulk of these impurities. Subsequent recrystallization of the cleaner fractions can then yield a product of high purity.
Q3: What are the likely impurities in my crude this compound sample?
A3: If synthesized via the Sandmeyer reaction, common impurities may include unreacted starting materials (e.g., 3-bromo-5-chloroaniline), the intermediate isonitrosoacetanilide, and potential side products from sulfonation of the aromatic ring if sulfuric acid is used in the cyclization step.[1] Incomplete cyclization can also be a source of impurities.[2]
Q4: How can I assess the purity of my this compound?
A4: Thin-Layer Chromatography (TLC) is a quick and effective method for initial purity assessment.[3] For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended. The melting point of the purified solid can also be a good indicator of purity; a sharp melting point close to the literature value suggests high purity.
Troubleshooting Purification Challenges
This section addresses specific issues you might encounter during the purification of this compound and provides actionable solutions.
Issue 1: Oily Product Instead of Solid Crystals After Recrystallization
Possible Causes:
-
High Impurity Content: The presence of significant impurities can lower the melting point of the mixture and prevent crystallization.
-
Inappropriate Solvent Choice: The chosen solvent may be too good a solvent for your compound, even at low temperatures.
-
Rapid Cooling: Cooling the solution too quickly can cause the compound to "oil out" instead of forming a crystalline lattice.[4]
Solutions:
-
Pre-purification: If the crude material is very impure, first purify it by column chromatography to remove the bulk of the impurities. Then, attempt recrystallization on the partially purified material.
-
Solvent System Optimization:
-
If a single solvent was used, try a binary solvent system. Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes slightly turbid. Reheat to get a clear solution and then allow it to cool slowly. Common combinations for isatins include dichloromethane/hexanes or ethyl acetate/hexanes.[5]
-
Experiment with different solvent systems. For halogenated isatins, solvents like ethyl acetate, methanol, or ethanol have been used successfully for recrystallization.
-
-
Controlled Cooling: Allow the hot, saturated solution to cool slowly to room temperature without disturbance. Once at room temperature, you can place it in an ice bath to maximize crystal formation.[6]
-
Scratching: Gently scratch the inside of the flask with a glass rod at the solvent-air interface to induce crystal nucleation.[7]
-
Seeding: If you have a small amount of pure product, add a "seed crystal" to the cooled solution to initiate crystallization.
Issue 2: Poor Separation or Co-elution of Impurities During Column Chromatography
Possible Causes:
-
Inappropriate Solvent System: The polarity of the eluent may be too high, causing all components to move too quickly down the column, or too low, resulting in very slow elution and band broadening.[8]
-
Column Overloading: Applying too much crude material to the column can lead to broad bands and poor separation.
-
Improper Column Packing: Channels or cracks in the silica gel bed will lead to an uneven flow of the mobile phase and poor separation.[9]
-
Compound Degradation on Silica: Some compounds can be sensitive to the acidic nature of silica gel.[8]
Solutions:
-
TLC Optimization: Before running a column, determine the optimal solvent system using TLC. The ideal eluent should give your target compound an Rf value of approximately 0.2-0.4 and provide good separation from impurities.[3]
-
Gradient Elution: If a single solvent system does not provide adequate separation, consider using a gradient elution, starting with a less polar solvent and gradually increasing the polarity. For example, start with 100% hexanes and gradually increase the percentage of ethyl acetate.
-
Sample Loading: Dissolve the crude material in a minimal amount of the initial eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry powder and load this onto the top of the column. This "dry loading" technique often results in sharper bands.[5]
-
Proper Packing: Ensure the column is packed uniformly without any air bubbles or cracks.
-
Deactivating Silica Gel: If you suspect your compound is degrading on the silica, you can use a deactivated silica gel. This can be prepared by adding a small amount of a base, such as triethylamine (e.g., 1%), to the eluent.
Issue 3: Low Recovery of Purified Product
Possible Causes:
-
Recrystallization:
-
Using too much solvent will result in a significant amount of your product remaining in the mother liquor.[10]
-
Filtering the crystals before crystallization is complete.
-
-
Column Chromatography:
-
Using a solvent system that is not polar enough, leaving your product on the column.
-
Collecting fractions that are too large, leading to the mixing of pure product with impure fractions.
-
Solutions:
-
Recrystallization:
-
Use the minimum amount of hot solvent necessary to fully dissolve your crude product.
-
After cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation before filtration.
-
To check for product in the mother liquor, you can concentrate it and re-subject it to the crystallization conditions or purify it by column chromatography.
-
-
Column Chromatography:
-
If your product is not eluting, gradually increase the polarity of the solvent system.
-
Collect smaller fractions and analyze them carefully by TLC to ensure that you are only combining the pure fractions.
-
Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is a general guideline and may require optimization for your specific crude material.
Materials:
-
Crude this compound
-
Erlenmeyer flask
-
Hot plate with stirring capabilities
-
Condenser
-
Büchner funnel and flask
-
Filter paper
-
Recrystallization solvents (e.g., ethyl acetate, ethanol, methanol, or a mixture such as dichloromethane/hexanes)
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a small amount of the chosen solvent and, with stirring, heat the mixture to a gentle boil. Continue to add small portions of the hot solvent until the solid just dissolves.
-
Decoloration (Optional): If the solution is highly colored, you may add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Crystal formation should begin.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification by Column Chromatography
Materials:
-
Crude this compound
-
Chromatography column
-
Silica gel (230-400 mesh)
-
Eluent (e.g., a mixture of hexanes and ethyl acetate)
-
Sand
-
Collection tubes or flasks
-
TLC plates and chamber
Procedure:
-
Solvent System Selection: Use TLC to determine the best eluent for separation. A good starting point for halogenated isatins is a mixture of hexanes and ethyl acetate (e.g., starting with 9:1 and moving to more polar mixtures).
-
Column Packing:
-
Add a small plug of glass wool to the bottom of the column.
-
Add a layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.
-
Add another layer of sand on top of the silica gel.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure (if performing flash chromatography) and begin collecting fractions.
-
If using a gradient, gradually increase the polarity of the eluent.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC.
-
Combine the fractions that contain the pure product.
-
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
Visualizing Purification Workflows
Caption: Decision workflow for selecting the appropriate purification method.
Caption: Troubleshooting common issues in recrystallization.
References
- BenchChem. (n.d.). Technical Support Center: Purification of N-Alkylated Isatins.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
- Islam, M. R., et al. (2008). Synthesis of isatin, 5-chloroisatin and their Δ2-1,3,4 oxadiazoline derivatives for comparative cytotoxicity study on brine shrimp. Journal of the Bangladesh Chemical Society, 21(1), 73-81.
- Columbia University, Department of Chemistry. (n.d.). Column Chromatography.
- University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations.
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
- Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips.
- Wired Chemist. (n.d.). Recrystallization.
- Chemenu. (n.d.). cas 312590-29-7|| where to buy this compound.
- da Silva, B. V., et al. (2015).
- Royal Society of Chemistry. (n.d.). Supporting information NaI- mediated Divergent Synthesis of Isatins and Isoindigoes: A New Protocol Enabled by Oxidation Relay S.
- BenchChem. (n.d.). Minimizing byproduct formation during isatin-5-carbonitrile synthesis.
- Aziz, S., et al. (2020). Synthesis of Isatin and Its Derivatives and their Applications in Biological System. Journal of Drug Delivery and Therapeutics, 10(5), 143-151.
- Sandmeyer, T. (1919). Über Isonitrosoacetanilide und deren Kondensation zu Isatinen. Helvetica Chimica Acta, 2(1), 234-242.
- Islam, M. R., et al. (2008). Synthesis of isatin, 5-chloroisatin and their Δ2-1,3,4 oxadiazoline derivatives for comparative cytotoxicity study on brine shrimp. Journal of the Bangladesh Chemical Society, 21(1), 73-81.
- da Silva, B. V., et al. (2015).
- University of Colorado Boulder, Department of Chemistry. (n.d.). Thin Layer Chromatography (TLC). Retrieved from a general understanding of TLC principles.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. Recrystallization [wiredchemist.com]
- 5. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 6. chem.libretexts.org [chem.libretexts.org]
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- 8. Chromatography [chem.rochester.edu]
- 9. chromtech.com [chromtech.com]
- 10. chem.libretexts.org [chem.libretexts.org]
common side products in the synthesis of 7-Bromo-5-chloroindoline-2,3-dione
Welcome to the technical support resource for the synthesis of 7-Bromo-5-chloroindoline-2,3-dione (7-Br-5-Cl-Isatin). This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important synthetic intermediate. Given its role in the development of novel therapeutics, achieving high purity and yield is critical. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you navigate the common challenges and side reactions encountered during its synthesis.
The primary route to substituted isatins, including the target molecule, is often a variation of the Sandmeyer isatin synthesis.[1][2] This pathway involves the condensation of a substituted aniline with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide intermediate, followed by an acid-catalyzed cyclization.[3][4] The halogenation steps can be performed on the aniline starting material or on the isatin core itself. Each of these stages presents unique challenges that can lead to the formation of specific side products. This guide will address these issues systematically.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific experimental issues in a question-and-answer format, providing explanations for the underlying chemistry and actionable solutions.
Question 1: After the cyclization step with sulfuric acid, my reaction mixture turned into a dark, intractable tar. What causes this and how can it be prevented?
Answer: This is a very common issue and is almost always caused by thermal decomposition or "charring" of the isonitrosoacetanilide intermediate by the concentrated sulfuric acid.[5][6]
-
Causality: The cyclization reaction is highly exothermic. If the isonitrosoacetanilide is added too quickly or if external cooling is insufficient, the local temperature can spike well above the optimal range (60-70°C). Above 75-80°C, sulfuric acid acts as a powerful oxidizing and dehydrating agent, leading to uncontrolled side reactions and polymerization, resulting in char.[5] The presence of residual water in the intermediate can also exacerbate this issue by causing a more violent initial reaction with the concentrated acid.[5]
-
Troubleshooting & Prevention:
-
Ensure Dry Intermediate: Thoroughly dry the isonitrosoacetanilide intermediate under vacuum before proceeding. Moisture can lead to poor temperature control.[5]
-
Strict Temperature Control: Add the dry intermediate portion-wise to the sulfuric acid, which has been pre-warmed to 50°C. Use an ice bath to actively cool the reaction vessel, ensuring the internal temperature never exceeds 70°C.[5]
-
Vigorous Stirring: Maintain efficient mechanical stirring throughout the addition to dissipate heat and prevent localized overheating.[5]
-
Controlled Heating: Once the addition is complete, heat the mixture cautiously to 80°C for a short period (e.g., 10 minutes) to ensure the reaction goes to completion before quenching.[5]
-
Question 2: My final product is a mixture of halogenated isomers (e.g., 5-bromo-7-chloro-isatin, 5,7-dibromo-isatin, 5,7-dichloro-isatin). How can I improve the regioselectivity?
Answer: The formation of regioisomers is a classic challenge in electrophilic aromatic substitution. The final isomer distribution depends on whether you are halogenating a pre-formed isatin core or starting with a di-halogenated aniline.
-
Causality: The isatin core has a deactivated benzene ring due to the electron-withdrawing nature of the C=O groups. The directing effects of the existing substituents (chloro, bromo, and the ring system itself) will influence the position of the incoming electrophile. Bromine is generally less reactive and more selective than chlorine in free-radical reactions, a principle that has parallels in electrophilic substitutions where the transition state stability is key.[7] If performing sequential halogenations on an isatin core, the first halogen deactivates the ring further, making the second halogenation more difficult and potentially less selective.
-
Troubleshooting & Prevention:
-
Choice of Starting Material: The most reliable method to ensure correct regiochemistry is to start with the appropriately substituted aniline (e.g., 4-chloro-2-bromoaniline). This locks in the substitution pattern before the isatin ring is formed.
-
Control of Halogenating Agent: When halogenating an existing isatin, use a mild and selective halogenating agent. For bromination, N-Bromosuccinimide (NBS) is often preferred over Br₂. For chlorination, N-Chlorosuccinimide (NCS) can be used. Using a Lewis acid catalyst like ZrCl₄ can sometimes improve selectivity.[8]
-
Reaction Conditions: Lowering the reaction temperature generally increases selectivity by favoring the pathway with the lowest activation energy.
-
Purification: If an isomeric mixture is unavoidable, meticulous purification is necessary. Column chromatography on silica gel is the most effective method. A gradient elution system (e.g., hexanes/ethyl acetate) will be required to separate the isomers, which often have very similar polarities.
-
Question 3: My NMR spectrum indicates the presence of an isatin oxime impurity. How is this formed and how can I remove it?
Answer: The formation of isatin oxime is a known side reaction during the Sandmeyer synthesis, particularly during the workup.[5]
-
Causality: The isonitrosoacetanilide intermediate is an oxime. Under certain conditions, particularly if the cyclization is incomplete or if the reaction mixture is not handled correctly after quenching, the intermediate can rearrange or the final isatin product can react further to form its corresponding oxime at the C3 position. This has been observed when the acidic reaction mixture is poured onto ice and allowed to stand.[5]
-
Troubleshooting & Prevention:
-
Ensure Complete Cyclization: Make sure the heating step after the addition of the intermediate to sulfuric acid is completed (e.g., 80°C for 10 minutes) to drive the cyclization to completion.[5]
-
Purification: The polarity of the isatin oxime is different from the desired dione product. It can typically be removed via recrystallization or column chromatography. An alkaline wash during workup can also be effective, as the isatin will dissolve to form a salt, potentially leaving the less acidic oxime behind. However, the standard purification for crude isatin involves dissolving it in aqueous sodium hydroxide and then re-precipitating with acid, which should effectively separate it from many non-acidic impurities.[5]
-
Question 4: The reaction seems to have stalled, and I am recovering unreacted starting material or the isonitrosoacetanilide intermediate. What could be the issue?
Answer: Incomplete conversion can occur at either of the two main stages of the Sandmeyer synthesis.
-
Causality:
-
Step 1 (Isonitrosoacetanilide formation): Incorrect stoichiometry of reagents (aniline, chloral hydrate, hydroxylamine hydrochloride), insufficient heating, or pH issues can lead to incomplete formation of the intermediate.[5]
-
Step 2 (Cyclization): Poor solubility of the intermediate in the sulfuric acid can be a major problem, especially with highly substituted or lipophilic analogs.[4] If the intermediate is not fully dissolved, it cannot react. Additionally, if the temperature is too low (below 45-50°C), the cyclization reaction will not initiate.[5]
-
-
Troubleshooting & Prevention:
-
Check Reagent Quality: Ensure all starting materials are pure and used in the correct molar ratios as specified in reliable procedures.[5][6]
-
Monitor Step 1: The formation of the isonitrosoacetanilide should be visually apparent as a precipitate. Ensure the mixture is brought to a vigorous boil for 1-2 minutes as described in standard protocols to drive the reaction to completion.[5]
-
Alternative Acid for Cyclization: For intermediates with poor solubility in sulfuric acid, methanesulfonic acid can be a superior solvent and catalyst, leading to higher yields.[4]
-
Ensure Proper Temperature: During cyclization, ensure the temperature is maintained within the active range (60-70°C) during addition and then briefly raised to 80°C to complete the reaction.[5]
-
Troubleshooting Guide: Summary Table
| Observed Problem | Probable Cause(s) | Recommended Solution(s) |
| Dark tar or charring | Overheating during H₂SO₄ addition; wet intermediate. | Add intermediate slowly with vigorous stirring and external cooling. Ensure intermediate is completely dry.[5][6] |
| Isomeric mixture of products | Low regioselectivity during halogenation; impure starting aniline. | Start with the correctly di-halogenated aniline. Use milder halogenating agents (NBS, NCS) at lower temperatures. Purify via column chromatography.[8] |
| Significant unreacted material | Incomplete reaction in Step 1 or 2; poor solubility of intermediate. | Check reagent stoichiometry and quality. Ensure vigorous boiling in Step 1. For Step 2, consider using methanesulfonic acid as an alternative to H₂SO₄.[4][5] |
| Presence of isatin oxime | Incomplete cyclization; side reaction during workup. | Ensure complete cyclization by heating to 80°C. Purify via recrystallization or by dissolving the product in base and re-precipitating with acid.[5] |
| Low overall yield | Combination of the above issues; mechanical losses during workup. | Optimize each step individually. Use a fritted funnel for filtrations to minimize losses. Ensure complete precipitation during quenching and workup. |
Visualizing the Synthetic Pathway and Side Reactions
The following diagrams illustrate the intended synthetic route and the potential formation of common side products.
Caption: Main synthetic route via Sandmeyer synthesis.
Caption: Formation pathways of common side products.
Experimental Protocols
Protocol 1: Synthesis of this compound via Sandmeyer Reaction
This protocol is adapted from the general principles of the Sandmeyer isatin synthesis.[5][6]
Step A: Isonitrosoacet-(4-chloro-2-bromo)anilide
-
In a 1 L round-bottomed flask, dissolve chloral hydrate (0.54 mol) in 250 mL of water.
-
To this solution, add crystallized sodium sulfate (1300 g).
-
In a separate beaker, prepare a solution of 4-chloro-2-bromoaniline (0.5 mol) in 300 mL of water containing concentrated HCl (0.52 mol) to ensure complete dissolution.
-
Add the aniline hydrochloride solution to the flask.
-
Finally, add a solution of hydroxylamine hydrochloride (1.58 mol) in 500 mL of water.
-
Heat the mixture with vigorous stirring to a rolling boil. This should take 40-45 minutes. Continue boiling for 2-3 minutes. The product will begin to crystallize.
-
Cool the flask in an ice bath to complete crystallization.
-
Filter the solid product using a Büchner funnel, wash with cold water, and air-dry. Then, dry completely in a vacuum oven. The yield should be 80-90%.
Step B: this compound
-
Caution: This step is exothermic and requires careful temperature control.
-
In a 1 L flask equipped with a mechanical stirrer and a thermometer, warm concentrated sulfuric acid (326 mL, 600 g) to 50°C.
-
Begin adding the dry isonitroso-intermediate from Step A (0.46 mol) in small portions. Use an ice-water bath to maintain the internal temperature between 60°C and 70°C. DO NOT exceed 75°C. [5]
-
After the addition is complete, heat the dark solution to 80°C and hold for 10 minutes.
-
Cool the reaction mixture to room temperature and then pour it slowly onto 10-12 volumes of cracked ice with vigorous stirring.
-
Allow the precipitate to stand for 30 minutes, then filter, wash thoroughly with cold water until the washings are neutral, and dry.
-
Purification: Suspend the crude product in hot water and add a concentrated solution of NaOH until the isatin dissolves. Filter off any insoluble impurities. Re-precipitate the purified product by acidifying the filtrate with HCl. Filter, wash with water, and dry to yield the final product.[5]
References
-
Mishra, P. et al. (2021). Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(4), 1089-1098.
-
Al-Mousawi, S. M. (2022). Synthesis, Reaction and Biological Importance of Isatin Derivatives. Biomedicine and Chemical Sciences, 1(3), 182-192.
-
Marvel, C. S. & Hiers, G. S. (1925). Isatin. Organic Syntheses, 5, 71.
-
ChemicalBook. (2022). Synthesis of Isatin.
-
Sciencemadness Discussion Board. (2024). Synthesis of Isatin.
-
SynArchive. (n.d.). Sandmeyer Isatin Synthesis.
-
Alam, M. et al. (2020). Synthesis of Isatin and Its Derivatives and their Applications in Biological System. Journal of Drug Delivery and Therapeutics, 10(5), 220-227.
- Hewawasam, P. et al. (2004). Synthesis of Substituted Isatins. Tetrahedron Letters, 45(38), 7153-7156. While not directly available, a related article discusses modifications to the Sandmeyer process for poorly soluble analogs. A similar principle is discussed in: Coppola, G. M. (1983). A new synthesis of isatins. Journal of Heterocyclic Chemistry, 20(5), 1217-1220.
-
Name Reaction. (n.d.). Sandmeyer Isatin Synthesis.
-
Zheng, T. et al. (2023). Green Halogenation of Indoles with Oxone-Halide. The Journal of Organic Chemistry, 88(17), 11497-11503.
-
Beletskaya, I. P. et al. (2022). Synthesis and Reactions of 3-Halogenated 2-CF3-Indoles. Molecules, 27(21), 7575.
-
Ashenhurst, J. (2013). Selectivity in Free Radical Reactions: Bromination vs. Chlorination. Master Organic Chemistry.
-
Liu, Q. et al. (2020). Facile construction of spiroindoline derivatives as potential anti-viral agent via three-component reaction in aqueous with β-cyclodextrin. Journal of the Iranian Chemical Society, 17, 2697-2705.
-
ResearchGate. (n.d.). New synthesis of 7-bromo-1, 3-dihydro-3-hydroxy-5-(2′-pyridyl)-2H-1,4-benzodiazepin-2-one.
-
Patil, D. B. (2018). Iodine (III)-mediated Chlorination, Bromination and Nitration of Tosylanilines, scope and theoretical studies of the reaction mechanism. Repositorio Institucional de la Universidad de Guanajuato.
-
Kharbach, Y. et al. (2017). SYNTHESIS OF NEW 5-BROMO-1H-INDOLE-2,3-DIONE DERIVATIVES BY 1,3-DIPOLAR CYCLOADDITION. Moroccan Journal of Chemistry, 5(1), 196-201.
-
ResearchGate. (n.d.). Chlorination, Bromination, and Iodination.
Sources
- 1. journals.irapa.org [journals.irapa.org]
- 2. synarchive.com [synarchive.com]
- 3. biomedres.us [biomedres.us]
- 4. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Sciencemadness Discussion Board - Synthesis of Isatin - Powered by XMB 1.9.11 [sciencemadness.org]
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- 8. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Challenges in the Halogenation of Indoline-2,3-diones
Welcome to the technical support center for the halogenation of indoline-2,3-diones (isatins). This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of introducing halogen atoms to the isatin scaffold. Halogenated isatins are pivotal in medicinal chemistry, with substitutions significantly influencing lipophilicity, metabolic stability, and biological activity.[1][2] This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during these synthetic transformations.
Frequently Asked Questions (FAQs)
Q1: What are the most common positions for halogenation on the isatin ring and why?
A1: The most common positions for electrophilic halogenation on an unsubstituted isatin ring are the C5 and C7 positions. This is due to the directing effects of the substituents on the aromatic ring. The amine group at the N1 position is an ortho, para-director, activating the C5 and C7 positions for electrophilic attack. Conversely, the carbonyl groups at C2 and C3 are deactivating and meta-directing. The interplay of these electronic effects makes the C5 and C7 positions the most electron-rich and therefore most susceptible to electrophilic halogenation.[3]
Q2: What are the standard starting materials and reagents for the halogenation of isatins?
A2: The starting material is typically isatin or a substituted isatin derivative. Common halogenating agents include:
-
Bromination: N-Bromosuccinimide (NBS) is a widely used reagent for bromination due to its ease of handling and moderate reactivity.[3] Elemental bromine (Br₂) can also be used, but its high reactivity can lead to over-halogenation.
-
Chlorination: N-Chlorosuccinimide (NCS), sulfuryl chloride (SO₂Cl₂), and trichloroisocyanuric acid (TCCA) are common reagents for chlorination.
-
Iodination: Iodine (I₂) in the presence of an oxidizing agent or a catalyst is typically required, as iodine itself is less reactive. Reagent systems like I₂/KI or I₂ with tert-butyl hydroperoxide (TBHP) can be employed.[4]
Q3: Is N-protection of the isatin necessary before halogenation?
A3: While not always strictly necessary, N-protection (often N-alkylation or N-acylation) is a highly recommended strategy.[5] The acidic N-H proton of isatin can interfere with certain reagents and reaction conditions. N-substitution can prevent side reactions at the nitrogen, improve solubility, and influence the regioselectivity of the halogenation by altering the electronic properties of the ring system.[6]
Q4: What are the general safety precautions to consider during isatin halogenation?
A4: Halogenating agents are often corrosive, toxic, and can be strong oxidizers. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Reactions involving elemental halogens like bromine should be handled with extreme care due to their high volatility and toxicity. Quenching procedures for reactive halogenating agents should be planned before starting the experiment.
Troubleshooting Guides
Issue 1: Low Yield or Incomplete Reaction
Q: My halogenation of isatin is resulting in a low yield of the desired product, and I observe a significant amount of unreacted starting material. What are the potential causes and how can I improve the yield?
A: Low yields in isatin halogenation can stem from several factors. A systematic approach to troubleshooting is recommended.
Potential Causes & Solutions:
-
Insufficient Reagent Activity:
-
Explanation: The chosen halogenating agent may not be electrophilic enough to react efficiently with the isatin ring, which is somewhat deactivated by the carbonyl groups.
-
Solution:
-
Increase Reaction Temperature: Gently heating the reaction mixture can often provide the necessary activation energy. Monitor the reaction closely to avoid decomposition or side reactions.
-
Use a More Reactive Reagent: If using a milder reagent like NCS, consider switching to a more reactive one like SO₂Cl₂ for chlorination.
-
Add a Lewis Acid Catalyst: For less reactive substrates or halogenating agents, the addition of a Lewis acid catalyst (e.g., AlCl₃, FeCl₃) can enhance the electrophilicity of the halogenating species. Use stoichiometric amounts with caution to avoid side reactions.
-
-
-
Poor Solubility:
-
Explanation: Isatin and its derivatives can have poor solubility in common organic solvents, leading to a heterogeneous reaction mixture and inefficient reaction.
-
Solution:
-
Solvent Screening: Experiment with different solvents to find one that provides better solubility for your specific isatin derivative. N,N-Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetic acid are often good choices.
-
N-Alkylation: Introducing an alkyl group at the N1 position can significantly improve solubility in organic solvents.[5]
-
-
-
Side Reactions:
-
Explanation: The isatin nucleus is susceptible to various side reactions, especially under basic or strongly acidic conditions. Aldol-type condensations or reactions involving the carbonyl groups can consume the starting material.[7]
-
Solution:
-
Optimize Reaction pH: If possible, perform the reaction under neutral or mildly acidic conditions to minimize base-catalyzed side reactions.
-
Protect the N-H group: N-alkylation or N-acylation can prevent base-mediated side reactions and protect the isatin core.[5]
-
-
Issue 2: Poor Regioselectivity (Mixture of Isomers)
Q: I am obtaining a mixture of halogenated isatin isomers (e.g., 5-halo and 7-halo) that are difficult to separate. How can I improve the regioselectivity of my reaction?
A: Achieving high regioselectivity is a common challenge due to the competing directing effects within the isatin molecule.
Potential Causes & Solutions:
-
Steric and Electronic Effects:
-
Explanation: The relative amounts of 5- and 7-substituted products are influenced by both the electronic activation from the nitrogen and steric hindrance around the C7 position.
-
Solution:
-
N-Substitution: Introducing a bulky protecting group on the nitrogen can sterically hinder the C7 position, thereby favoring halogenation at the C5 position.
-
Substituents on the Aromatic Ring: The presence of other substituents on the benzene ring will strongly influence the position of further substitution. Carefully consider the directing effects of any existing groups on your isatin starting material.
-
-
-
Reaction Conditions:
-
Explanation: The solvent, temperature, and choice of halogenating agent can all impact the regiochemical outcome.
-
Solution:
-
Solvent Polarity: The polarity of the solvent can influence the stability of the reaction intermediates. Experiment with a range of solvents from non-polar (e.g., CCl₄) to polar (e.g., acetic acid) to determine the optimal conditions for your desired isomer.
-
Temperature Control: Lowering the reaction temperature can sometimes increase the selectivity by favoring the product formed from the more stable intermediate.
-
-
Issue 3: Over-halogenation (Formation of Di- or Tri-substituted Products)
Q: My reaction is producing significant amounts of di- and tri-halogenated isatins, even when I use one equivalent of the halogenating agent. How can I prevent this?
A: Over-halogenation occurs when the mono-halogenated product is more reactive towards further halogenation than the starting material.
Potential Causes & Solutions:
-
High Reactivity of Halogenating Agent:
-
Explanation: Highly reactive halogenating agents like elemental bromine can be difficult to control stoichiometrically.
-
Solution:
-
Use a Milder Reagent: Switch to a less reactive halogenating agent, such as NBS for bromination or NCS for chlorination.
-
Slow Addition: Add the halogenating agent slowly to the reaction mixture at a low temperature. This helps to maintain a low concentration of the active halogenating species and favors the mono-substituted product.
-
-
-
Reaction Time and Temperature:
-
Explanation: Prolonged reaction times or elevated temperatures can promote over-halogenation.
-
Solution:
-
Monitor the Reaction: Closely monitor the progress of the reaction using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Quench the reaction as soon as the starting material is consumed or when a significant amount of the desired product has formed.
-
Lower the Temperature: Running the reaction at a lower temperature will decrease the reaction rate and can help to minimize over-halogenation.
-
-
Issue 4: Work-up and Purification Difficulties
Q: I am having trouble isolating my pure halogenated isatin after the reaction. What is the recommended work-up and purification procedure?
A: A proper work-up and purification strategy is crucial for obtaining a clean product.
Recommended Procedures:
-
Quenching:
-
Explanation: It is important to neutralize any unreacted halogenating agent to prevent further reactions during work-up.
-
Procedure: For reactions involving NBS or NCS, quench the reaction mixture by adding an aqueous solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃).[8]
-
-
Removal of Byproducts:
-
Explanation: The succinimide byproduct from NBS or NCS reactions needs to be removed.
-
Procedure:
-
-
Purification of the Final Product:
-
Explanation: Minor impurities and regioisomers may still be present after the initial work-up.
-
Procedure:
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent (e.g., ethanol, acetic acid) is often an effective method for purification.
-
Column Chromatography: For mixtures of isomers or oily products, silica gel column chromatography is the most reliable purification method. A gradient of ethyl acetate in hexanes is a common eluent system.
-
Bisulfite Adduct Formation: For isatins, formation of a sodium bisulfite adduct can be a useful purification technique. The adduct can be isolated and then decomposed to regenerate the purified isatin.[10]
-
-
Data and Protocols
Table 1: Common Halogenating Agents and Typical Reaction Conditions
| Halogenation | Reagent | Typical Solvent(s) | Catalyst/Additive | Temperature | Key Considerations |
| Bromination | N-Bromosuccinimide (NBS) | CCl₄, CHCl₃, Acetic Acid | Radical initiator (AIBN, benzoyl peroxide) or light for radical reactions | Room Temp. to Reflux | Good for selective mono-bromination.[3] |
| Bromine (Br₂) | Acetic Acid, CH₂Cl₂ | Lewis Acid (e.g., FeCl₃) | 0 °C to Room Temp. | Highly reactive, can lead to over-bromination. | |
| Chlorination | N-Chlorosuccinimide (NCS) | Acetic Acid, CH₂Cl₂ | None or Lewis Acid | Room Temp. to Reflux | Milder than SO₂Cl₂. |
| Sulfuryl Chloride (SO₂Cl₂) | CH₂Cl₂, Dioxane | None | 0 °C to Room Temp. | Can be very reactive; slow addition is recommended.[11] | |
| Iodination | Iodine (I₂) / KI | Aqueous base | None | Room Temp. | Generally requires activation. |
| Iodine (I₂) / Oxidant (e.g., TBHP) | DMSO | None | Elevated Temp. | Oxidant generates a more electrophilic iodine species.[4] |
Experimental Protocol: General Procedure for Bromination of Isatin using NBS
-
Dissolution: Dissolve isatin (1.0 eq.) in a suitable solvent (e.g., glacial acetic acid) in a round-bottom flask equipped with a magnetic stirrer.
-
Reagent Addition: Slowly add N-bromosuccinimide (1.0-1.1 eq.) portion-wise to the solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction time can vary from a few hours to overnight depending on the reactivity of the isatin derivative.
-
Quenching: Once the reaction is complete, pour the reaction mixture into a beaker containing ice-water.
-
Precipitation: The brominated isatin product will precipitate out of the aqueous solution.
-
Filtration: Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any remaining acetic acid and succinimide.
-
Drying: Dry the product under vacuum.
-
Purification: If necessary, recrystallize the crude product from a suitable solvent like ethanol to obtain the pure brominated isatin.
Visualizing the Process
Diagram 1: Decision-Making Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low reaction yield.
Diagram 2: Regioselectivity Control in Isatin Halogenation
Caption: Strategy to enhance regioselectivity towards C5-halogenation.
References
- Arora, E. (2024). Theoretical study of isatin and it's halogenated derivatives.
- Jubie, S., et al. (2017). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. RSC Advances, 7(57), 35645-35665.
- Fernandes, I. P., et al. (2016). Isatin halogen-derivatives redox behaviour. Journal of Electroanalytical Chemistry, 780, 75-83.
- Aslam, M., et al. (2021). Molecular docking and synthesis of N-alkyl-isatin-3-imino aromatic amine derivatives and their antileishmanial and cytotoxic activities. Tropical Journal of Pharmaceutical Research, 20(2), 341-349.
- Wagner, S., et al. (2014). Synthesis of 7-halogenated isatin sulfonamides: nonradioactive counterparts of caspase-3/-7 inhibitor-based potential radiopharmaceuticals for molecular imaging of apoptosis. Journal of Medicinal Chemistry, 57(22), 9572-9585.
-
kinglizzar. (2017). What is the mechanism behind Isatin reacting with NBS and water? Reddit. [Link]
-
Asymmetric Additions to Ketones. (2013). Master Organic Chemistry. [Link]
- Wang, B., et al. (2020). Regioselective C5-H Direct Iodination of Indoles. Asian Journal of Organic Chemistry, 9(1), 118-121.
- Ma, T., Zheng, Y., & Huang, S. (2023). SO2ClF: A Reagent for Controllable Chlorination and Chlorooxidation of Simple Unprotected Indoles. The Journal of Organic Chemistry, 88(8), 4839-4847.
- Hoare, R. C. (1937). U.S. Patent No. 2,086,805. U.S.
- Arora, E. (2024). Theoretical study of isatin and it's halogenated derivatives.
- Cereda, E., et al. (2008).
- Meanwell, N. A., et al. (2006). U.S.
- Salvanna, N., et al. (2018). Unactivated sp3 C-H Functionalization by I2/DMSO: An Efficient Method to Synthesize Isatins. ChemistrySelect, 3(28), 8019-8022.
- Gribble, G. W. (2015). Regioselectivity of the SEAr-based cyclizations and SEAr-terminated annulations of 3,5-unsubstituted, 4-substituted indoles. Beilstein Journal of Organic Chemistry, 11, 2336-2346.
- Deshmukh, M. B. (2017). How to do workup after doing bromination with NBS?
- Patil, D. B. (2019). Iodine (III)-mediated Chlorination, Bromination and Nitration of Tosylanilines, scope and theoretical sudies of the reaction mechanism.
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- BenchChem. (2025).
- Salvanna, N., et al. (2018).
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- Ashenhurst, J. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry.
- Zheng, T., et al. (2023). Green Halogenation of Indoles with Oxone-Halide. The Journal of Organic Chemistry, 88(16), 11497-11503.
- Kumar, S., & Kumar, V. (2018).
- Wang, D., et al. (2021). Selectfluor-promoted electrophilic aromatic halogenation: a general strategy for iodination and bromination via oxidative halide activation. Organic Chemistry Frontiers, 8(16), 4473-4479.
- LibreTexts. (2023).
- Agarwal, V., et al. (2017). Enzymatic Halogenation and Dehalogenation Reactions: Pervasive and Mechanistically Diverse. PubMed.
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- Feng, J. (2023). Synthesis of Substituted Isatins As Potential Antibacterial Agents.
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- Leah4sci. (2012).
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- curdled. (2014). Can not get the selectivity of a aromatic bromination to behave, also low yielding. Am I just hosed here? Reddit.
- Smith, K., & El-Hiti, G. A. (1999). Regioselective Control of Electrophilic Aromatic Substitution Reactions. Current Organic Chemistry, 3(4), 365-382.
- Al-Rawi, J. M. A., et al. (2006). The Study on Chlorination by Sulfuryl Chloride of Benzene/Pyridine Carboxamides and Carbonitriles. Letters in Organic Chemistry, 3(1), 49-53.
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- 11. SO2ClF: A Reagent for Controllable Chlorination and Chlorooxidation of Simple Unprotected Indoles [organic-chemistry.org]
Technical Support Center: Optimizing N-Substitution of 7-Bromo-5-chloroindoline-2,3-dione
Welcome to the technical support center for the N-substitution of 7-Bromo-5-chloroindoline-2,3-dione. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific chemical transformation. The presence of two electron-withdrawing groups on the indoline ring presents unique challenges that require careful consideration of reaction parameters. This document provides in-depth troubleshooting guides and frequently asked questions to ensure successful and reproducible outcomes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the N-substitution of this compound, offering explanations for the underlying causes and actionable solutions.
Issue 1: Low or No Product Yield
Question: I am attempting an N-alkylation of this compound, but I'm observing very low yields or recovering only my starting material. What are the likely causes and how can I improve my yield?
Answer: Low yields in the N-substitution of this electron-deficient isatin can stem from several factors, primarily related to incomplete deprotonation, the reactivity of the alkylating/arylating agent, or suboptimal reaction conditions.
Causality Behind Experimental Choices:
The N-H proton of this compound is more acidic than that of unsubstituted isatin due to the inductive effect of the halogen substituents. While this facilitates deprotonation, the resulting isatin anion is also stabilized, potentially reducing its nucleophilicity. Therefore, a careful balance of base strength, solvent polarity, and temperature is crucial.
Troubleshooting Steps:
-
Evaluate Your Base and Solvent System:
-
Incomplete Deprotonation: The choice of base is critical. For this electron-deficient system, a moderately strong base is often sufficient and can prevent side reactions associated with very strong bases.
-
Recommendation: If using weaker bases like potassium carbonate (K₂CO₃), consider switching to a stronger base such as cesium carbonate (Cs₂CO₃) or sodium hydride (NaH). Cs₂CO₃ is often preferred in polar aprotic solvents like DMF as it is more soluble and the larger cation can lead to a more reactive "naked" anion.[1][2] When using hydrides like NaH or CaH₂, strictly anhydrous conditions are mandatory to prevent quenching of the base.[3][4]
-
-
Solvent Choice: The solvent must be able to dissolve the isatin salt and should be appropriate for the chosen temperature range.
-
-
Assess the Alkylating/Arylating Agent:
-
Reactivity: The rate of N-substitution is highly dependent on the reactivity of the electrophile.
-
Recommendation: Primary alkyl iodides are more reactive than bromides, which are in turn more reactive than chlorides. For less reactive alkylating agents, consider converting them to the corresponding iodide in situ by adding a catalytic amount of potassium iodide (KI) or sodium iodide (NaI).[6] Benzyl halides and allyl halides are generally more reactive. For N-arylation, consider alternative methods like the Buchwald-Hartwig or Ullmann coupling reactions if direct substitution is failing.
-
-
-
Optimize Reaction Conditions:
-
Temperature: Many N-alkylation reactions of isatins can be performed at room temperature, but heating may be necessary for less reactive electrophiles.
-
Reaction Time: Ensure the reaction is allowed to proceed to completion.
-
Recommendation: Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the starting isatin (which is often colored) is a good indicator.
-
-
Experimental Workflow for Optimizing Yield:
Caption: Troubleshooting workflow for low yield N-substitution.
Issue 2: Presence of Multiple Products and Side Reactions
Question: My reaction mixture shows multiple spots on TLC, and I am struggling to isolate my desired N-substituted product. What are the likely side reactions and how can I suppress them?
Answer: The isatin scaffold has multiple reactive sites, which can lead to side reactions under basic conditions, especially with a highly functionalized substrate like this compound.
Causality Behind Experimental Choices:
The two carbonyl groups (C2 and C3) on the isatin ring are electrophilic and can participate in side reactions. The enolate that can form under basic conditions can also lead to aldol-type reactions.[3][5] O-alkylation is another potential side reaction, though N-alkylation is generally thermodynamically favored.[5]
Troubleshooting Steps:
-
Minimizing Aldol-Type Reactions:
-
Cause: The C3-carbonyl is susceptible to nucleophilic attack, and the enolizable protons can lead to self-condensation or reaction with solvent impurities (e.g., acetone).[3][4]
-
Solution: Use a non-enolizable solvent. Avoid acetone if using K₂CO₃. DMF and DMSO are generally safe choices. Running the reaction at lower temperatures can also minimize these side reactions.
-
-
Preventing O-Alkylation:
-
Cause: The isatin anion is an ambident nucleophile, with negative charge density on both the nitrogen and the C2-oxygen. While N-alkylation is typically favored, hard electrophiles and certain reaction conditions can promote O-alkylation.
-
Solution: Using polar aprotic solvents like DMF stabilizes the N-anion and favors N-alkylation. Softer alkylating agents (like alkyl iodides) also tend to react at the softer nitrogen atom.
-
-
Avoiding Ring Opening:
-
Cause: The lactam ring of the isatin is susceptible to cleavage under harsh basic conditions, especially in the presence of nucleophilic solvents or impurities like water.[3]
-
Solution: Use anhydrous solvents and reagents. Avoid excessively strong bases like NaOH or KOH unless the reaction is carefully controlled at low temperatures. Milder carbonate bases (K₂CO₃, Cs₂CO₃) are generally safer in this regard.
-
Data Presentation: Base and Solvent Selection Guide
| Base | pKa of Conjugate Acid | Typical Solvent | Key Considerations |
| K₂CO₃ | ~10.3 | DMF, Acetonitrile | Mild, inexpensive; may require heating and longer reaction times. |
| Cs₂CO₃ | ~10.3 | DMF, NMP | More soluble than K₂CO₃, often leads to faster reactions at RT.[1][2] |
| NaH | ~36 | Anhydrous DMF, THF | Very strong base; requires strict anhydrous conditions; risk of side reactions.[3][4] |
| CaH₂ | ~25 | Anhydrous DMF | Strong base, less pyrophoric than NaH; requires anhydrous conditions.[6][7] |
| KF/Al₂O₃ | N/A | Acetonitrile | Solid-supported base, simplifies workup; often used in microwave synthesis.[8] |
Frequently Asked Questions (FAQs)
Q1: Is it necessary to protect the carbonyl groups of this compound before N-substitution?
A1: Generally, it is not necessary to protect the carbonyl groups for a standard N-alkylation or N-arylation.[7] The N-H proton is the most acidic site, and deprotonation occurs there preferentially. Side reactions at the carbonyls can typically be minimized by careful selection of reagents and conditions as described above.[3][5] However, if you are using a particularly strong nucleophilic or basic reagent that is known to react with carbonyls, protection might be considered as a last resort.
Q2: I am having difficulty purifying my N-substituted product from the unreacted starting material. What purification strategies do you recommend?
A2: This is a common issue, especially if the reaction does not go to completion.
-
Column Chromatography: This is the most effective method. Silica gel is typically used, with a gradient elution of ethyl acetate in hexanes or dichloromethane. The N-substituted product is generally less polar than the starting isatin and will elute first.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) can be effective, provided the solubilities of the product and starting material are sufficiently different.
-
Acid-Base Extraction: Since the starting isatin is acidic, it can sometimes be removed by washing the organic layer with a dilute aqueous base (e.g., 1M Na₂CO₃). However, be cautious as some N-substituted isatins may also have some base solubility or could be prone to hydrolysis.
Q3: Can I use microwave synthesis for the N-substitution of this compound?
A3: Yes, microwave-assisted synthesis is an excellent method for this reaction. It often leads to significantly reduced reaction times, higher yields, and fewer side products compared to conventional heating.[3][4][8] A common system is using a base like K₂CO₃ or Cs₂CO₃ in a small amount of DMF or NMP.[3][4] The reaction times are typically in the range of 5-30 minutes.
Q4: What is the expected color change during the reaction?
A4: this compound is typically a colored solid (often orange or red). Upon deprotonation with a base in a solvent like DMF, the solution will usually turn a deep color (e.g., dark red, purple, or dark green) due to the formation of the resonance-stabilized isatin anion. As the reaction with the electrophile proceeds, this color should fade, and the final reaction mixture will take on the color of the N-substituted product, which is often yellow or orange. This color change can be a useful visual indicator of reaction progress.
Detailed Experimental Protocol: General Procedure for N-Alkylation
This protocol provides a starting point for the N-alkylation of this compound. Optimization may be required based on the specific alkylating agent used.
Materials:
-
This compound
-
Alkyl halide (1.2 equivalents)
-
Cesium Carbonate (Cs₂CO₃) (1.5 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and anhydrous DMF.
-
Stir the mixture until the isatin is dissolved or well-suspended.
-
Add Cs₂CO₃ (1.5 eq) in one portion. The mixture should develop a deep color.
-
Stir the mixture at room temperature for 20-30 minutes to ensure complete formation of the isatin anion.
-
Add the alkyl halide (1.2 eq) dropwise via syringe.
-
Stir the reaction at room temperature and monitor its progress by TLC (e.g., using 3:7 ethyl acetate/hexanes as the mobile phase).
-
If the reaction is slow, gently heat the mixture to 40-50 °C.
-
Once the starting material is consumed (as indicated by TLC), cool the reaction to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with water (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure N-substituted product.
Reaction Mechanism Visualization:
Caption: General mechanism for base-mediated N-substitution.
References
-
Mishra, P., Mishra, A., Bahe, A., Roy, A., & Das, R. (2021). Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(4), 1089-1098. [Link]
-
Meenakshisundaram, S., & Karuppasamy, K. (2020). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. RSC Advances, 10(49), 29491-29519. [Link]
-
Shmidt, M. S., Reverdito, A. M., Kremenchuzky, L., & Perillo, I. A. (2008). Simple and Efficient Microwave Assisted N-Alkylation of Isatin. Molecules, 13(4), 831-840. [Link]
-
Gajbhiye, J., & Jha, H. (2019). Synthesis of Substituted Isatins from the MBH Adduct of 1,5,6-Trisubstituted Isatins Using (2,4-Dinitrophenyl)hydrazine and K-10 Clay Explored as Protection–Deprotection Chemistry. ACS Omega, 4(5), 9347-9355. [Link]
-
Ghiuș, C. A., Deleanu, C., & Nicolescu, A. (2020). Reaction of Some Substituted (Un)Substituted Isatins with 1,ω-Alkanes and Their Products with Sodium Azide. Chemistry Proceedings, 8(1), 11. [Link]
-
Hewawasam, P., Meanwell, N. A., & Gribble, G. W. (2004). Synthesis of Substituted Isatins. The Journal of Organic Chemistry, 69(23), 8103-8105. [Link]
-
Al-Saeed, F. A. (2022). Synthesis, Reaction and Biological Importance of Isatin Derivatives. Biomedicine and Chemical Sciences, 1(2), 106-124. [Link]
-
Taylor, R. D., & Tice, C. M. (2012). N-Alkylation of isatins utilizing KF/alumina. ARKIVOC, 2012(6), 317-325. [Link]
-
Anonymous. (n.d.). Synthesis of N-substituted isatin derivatives. ResearchGate. [Link]
-
Shmidt, M. S., Reverdito, A. M., Kremenchuzky, L., & Perillo, I. A. (2008). Simple and Efficient Microwave Assisted N-Alkylation of Isatin. ResearchGate. [Link]
-
Nguyen, T. (2023). Synthesis of Substituted Isatins As Potential Antibacterial Agents. ScholarWorks. [Link]
Sources
- 1. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.irapa.org [journals.irapa.org]
- 3. Simple and Efficient Microwave Assisted N-Alkylation of Isatin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
stability and degradation pathways of 7-Bromo-5-chloroindoline-2,3-dione
Technical Support Center: 7-Bromo-5-chloroindoline-2,3-dione
Welcome to the technical support guide for this compound. This resource is designed for researchers, medicinal chemists, and process development scientists to provide in-depth insights into the stability and potential degradation pathways of this valuable synthetic intermediate. Our goal is to equip you with the practical knowledge to anticipate challenges, troubleshoot experimental issues, and ensure the integrity of your results.
Section 1: Frequently Asked Questions (FAQs) - Foundational Knowledge
This section addresses the most common initial inquiries regarding the handling and characteristics of this compound.
Q1: What are the optimal storage and handling conditions for this compound?
A1: Based on the general stability of halogenated isatins and standard laboratory practice, we recommend storing this compound under controlled conditions to maximize its shelf life.
-
Temperature: Store in a cool, dry place. Refrigeration at 2-8°C is recommended for long-term storage.[1][2]
-
Atmosphere: For maximum stability, especially for analytical standards or reference materials, storage under an inert atmosphere (e.g., nitrogen or argon) is advisable to prevent slow oxidative degradation.[1]
-
Light: Isatin scaffolds can be susceptible to photochemical reactions.[3] Therefore, the compound should be stored in an amber vial or otherwise protected from direct light exposure.
-
Handling: Use standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood.
Q2: Which solvents are recommended for dissolving this compound, and are there any I should avoid?
A2: The choice of solvent is critical and depends on the intended application (e.g., reaction, purification, or analysis).
-
Recommended Solvents: Aprotic polar solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (ACN) are generally effective for dissolving isatin derivatives. For reactions, solvents like Tetrahydrofuran (THF) and Dichloromethane (DCM) are often suitable, depending on the specific chemistry.
-
Solvents to Use with Caution:
-
Protic Solvents (e.g., water, methanol, ethanol): While the compound may have limited solubility, prolonged exposure to protic solvents, especially under non-neutral pH, can facilitate hydrolytic degradation.
-
Nucleophilic Amines: Primary and secondary amines can react with the C3-carbonyl of the isatin core, leading to the formation of imines or other adducts. Avoid using these as solvents unless they are intended reagents.
-
Q3: What is the primary degradation pathway for this compound?
A3: The most well-documented and mechanistically understood degradation pathway for the isatin core is hydrolysis of the γ-lactam ring.[4][5] This reaction involves the cleavage of the amide bond (N1-C2) to form the corresponding isatinic acid (in this case, 2-amino-4-chloro-6-bromophenyl)glyoxylic acid). The rate of this hydrolysis is highly dependent on pH, with catalysis observed under both acidic and, more significantly, basic conditions.[4][6]
Q4: How do the bromine and chlorine substituents influence the stability of the molecule?
A4: The presence of electron-withdrawing halogen atoms on the aromatic ring has a significant electronic effect on the isatin core.
-
Increased Stability: Theoretical studies on halogenated isatins suggest that these substituents can increase the overall stability of the molecule's core structure.[7][8]
-
Enhanced Reactivity: The electron-withdrawing nature of bromine and chlorine makes the carbonyl carbons (C2 and C3) more electrophilic. While this is beneficial for many desired synthetic transformations, it can also increase susceptibility to nucleophilic attack, including the hydroxide-mediated hydrolysis mentioned previously.
-
Lipophilicity and Metabolic Stability: Halogenation generally increases the lipophilicity of a molecule, which can improve its permeability across biological membranes and potentially enhance its metabolic stability.[7]
Section 2: Troubleshooting Guide - Addressing Experimental Challenges
This section is formatted to help you diagnose and resolve specific issues you may encounter during your experiments.
Issue: My bright orange/red solid turns into a pale yellow or off-white substance after being dissolved in an aqueous buffer for my assay.
-
Probable Cause: You are likely observing the hydrolytic degradation of the isatin ring. The characteristic color of isatins arises from the conjugated dicarbonyl system. Cleavage of the lactam ring disrupts this chromophore, leading to a loss of color as the compound converts to the corresponding isatinic acid.[9]
-
Diagnostic Check: Analyze a sample of the solution by LC-MS. You should observe a new peak with a mass corresponding to the parent compound + 18 Da (the addition of a water molecule).
-
Recommended Solution:
-
pH Control: Ensure your buffer is at or near neutral pH (6.5-7.5) if possible. The rate of hydrolysis is significantly accelerated at pH values above 8.[4][5]
-
Minimize Time in Solution: Prepare the aqueous solution immediately before use. Avoid storing the compound in aqueous buffers for extended periods.
-
Use Co-solvents: Prepare a concentrated stock solution in an aprotic solvent like DMSO and perform a final dilution into the aqueous buffer just before the experiment. This minimizes the compound's exposure time to water.
-
Issue: I am seeing multiple unexpected peaks in my NMR/LC-MS analysis of a crude reaction mixture, suggesting my starting material is unstable under the reaction conditions.
-
Probable Cause: Aside from hydrolysis, other degradation pathways or side reactions could be occurring, especially under harsh conditions.
-
Thermal Degradation: Although isatins are generally thermally stable, prolonged heating at high temperatures can lead to decomposition.[10][11]
-
Oxidative Degradation: Strong oxidizing agents can convert isatin to isatoic anhydride.[12] If your reaction conditions are oxidative, this is a possible byproduct.
-
Reaction with Reagents: The C3-carbonyl is highly reactive. If your reaction mixture contains nucleophiles not intended to react with the isatin, side product formation is likely.
-
-
Troubleshooting Workflow: A systematic approach is required to pinpoint the cause of instability.
Caption: Troubleshooting workflow for compound instability.
Section 3: Key Experimental Protocols
To ensure data integrity, it is crucial to use validated methods. The following protocols provide a framework for stability assessment and analysis.
Protocol 1: Forced Degradation Study to Assess Stability
This protocol is designed to intentionally degrade the compound under various stress conditions to identify potential degradation products and pathways.
Objective: To determine the stability of this compound under hydrolytic (acidic, basic, neutral), oxidative, and photolytic stress.
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.
-
Stress Conditions (Perform each in triplicate, protected from light unless specified):
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 4 hours. Rationale: Basic hydrolysis is typically much faster than acidic hydrolysis for isatins.[4]
-
Neutral Hydrolysis: Mix 1 mL of stock solution with 1 mL of HPLC-grade water. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours.
-
Photolytic Degradation: Expose 2 mL of the stock solution in a quartz cuvette to a calibrated UV light source (e.g., 254 nm) for 24 hours. A control sample should be wrapped in aluminum foil and stored alongside.
-
-
Sample Quenching & Analysis:
-
Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a final concentration of ~50 µg/mL with a 50:50 acetonitrile:water mixture.
-
Analyze all samples, including a time-zero (unstressed) control, by the HPLC-UV/MS method described below.
-
Protocol 2: HPLC Method for Monitoring Compound Purity and Degradation
Objective: To provide a reliable analytical method for separating the parent compound from its potential degradation products.
| Parameter | Recommended Condition | Rationale |
| Column | C18 Reverse-Phase, 2.1 x 50 mm, 1.8 µm | Provides excellent separation for small aromatic molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to ensure sharp peak shapes for acidic and basic analytes. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic eluent. |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, return to 5% B | A standard screening gradient suitable for separating the relatively nonpolar parent from more polar degradation products like isatinic acid. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40°C | Improves peak shape and run-to-run reproducibility. |
| Injection Vol. | 2 µL | Minimizes peak distortion from sample solvent. |
| UV Detection | Diode Array Detector (DAD) scanning 210-400 nm. Monitor at 254 nm and 310 nm. | Allows for comprehensive detection of parent and degradation products, which may have different absorption maxima. |
| MS Detection | ESI+ and ESI- | Electrospray ionization in both positive and negative modes provides comprehensive mass data for identification. |
Section 4: Visualizing the Primary Degradation Pathway
Understanding the mechanism of degradation is key to preventing it. The following diagram illustrates the base-catalyzed hydrolysis of this compound.
Caption: Mechanism of hydrolytic degradation.
References
-
ResearchGate. The proposed mechanism for the hydrolysis of isatin aldazines 4a-d in refluxing H2O/AcOH. Available from: [Link]
-
Royal Society of Chemistry. The mechanisms of hydrolysis of the γ-lactam isatin and its derivatives. Journal of the Chemical Society, Perkin Transactions 2. Available from: [Link]
-
Journal of Emerging Technologies and Innovative Research. Theoretical Study of Isatin and its Halogenated Derivatives. Available from: [Link]
-
ResearchGate. The mechanisms of hydrolysis of the γ-lactam isatin and its derivatives. Available from: [Link]
-
ResearchGate. Reaction mechanism describing the hydrolysis of isatin. Available from: [Link]
-
ResearchGate. Theoretical study of isatin and it's halogenated derivatives. Available from: [Link]
-
ACS Omega. Exploration of the Detailed Structure–Activity Relationships of Isatin and Their Isomers As Monoamine Oxidase Inhibitors. Available from: [Link]
-
ResearchGate. Electrochemical and photochemical reaction of isatins: A decade update. Available from: [Link]
-
National Institutes of Health. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. Available from: [Link]
-
ScienceDirect. The application of isatin-based multicomponent-reactions in the quest for new bioactive and druglike molecules. Available from: [Link]
-
PubMed. Insights into the molecular determinants of thermal stability in halohydrin dehalogenase HheD2. Available from: [Link]
-
Semantic Scholar. Features of the reaction of isatin derivatives with ortho-phenylenediamine. Available from: [Link]
-
PubMed. 7-Chloro-indoline-2,3-dione. Available from: [Link]
-
PubMed. Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. Available from: [Link]
-
ResearchGate. Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Available from: [Link]
-
ResearchGate. New synthesis of 7‐bromo‐1, 3‐dihydro‐3‐hydroxy‐5‐(2′‐pyridyl)‐2H‐1,4‐benzodiazepin‐2‐one. Available from: [Link]
-
ResearchGate. Bromine Incorporation Affects Phase Transformations and Thermal Stability of Lead Halide Perovskites. Available from: [Link]
Sources
- 1. 7-BROMO-5-CHLOROINDOLE CAS#: 292636-08-9 [m.chemicalbook.com]
- 2. chemscene.com [chemscene.com]
- 3. researchgate.net [researchgate.net]
- 4. The mechanisms of hydrolysis of the γ-lactam isatin and its derivatives - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. jetir.org [jetir.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Insights into the molecular determinants of thermal stability in halohydrin dehalogenase HheD2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Troubleshooting Guide for Reactions Involving 7-Bromo-5-chloroindoline-2,3-dione
Welcome to the technical support center for 7-Bromo-5-chloroindoline-2,3-dione. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when working with this versatile but reactive isatin derivative. The inherent electrophilicity of the C3-carbonyl group, coupled with the electronic effects of the bromine and chlorine substituents, presents unique considerations for reaction setup, execution, and purification. This document provides a structured, question-and-answer-based approach to troubleshoot common experimental hurdles, grounded in established chemical principles and practical field insights.
Frequently Asked Questions (FAQs)
General Handling and Storage
Question 1: What are the recommended storage conditions for this compound?
Answer: this compound should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen). This is crucial to prevent degradation from moisture and light. Like many isatin derivatives, it is a solid at room temperature.
Question 2: What is the general solubility profile of this compound?
Answer: While specific quantitative solubility data for this compound is not extensively published, based on the general solubility of isatins, it is expected to be soluble in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). It will likely have moderate solubility in other common organic solvents like tetrahydrofuran (THF), acetone, and acetonitrile, and lower solubility in alcohols like ethanol and methanol. It is sparingly soluble in nonpolar solvents and water.
| Solvent | Predicted Solubility |
| Dimethylformamide (DMF) | High |
| Dimethyl sulfoxide (DMSO) | High |
| Tetrahydrofuran (THF) | Moderate |
| Acetonitrile (ACN) | Moderate |
| Acetone | Moderate |
| Ethanol (EtOH) | Low to Moderate |
| Methanol (MeOH) | Low to Moderate |
| Dichloromethane (DCM) | Low |
| Water | Sparingly Soluble |
Troubleshooting Common Reactions
N-Alkylation Reactions
Question 3: My N-alkylation of this compound is giving a low yield. What are the likely causes and how can I improve it?
Answer: Low yields in the N-alkylation of this compound often stem from incomplete deprotonation, side reactions, or suboptimal reaction conditions. The electron-withdrawing nature of the bromine and chlorine atoms increases the acidity of the N-H proton, which can be both an advantage and a source of complications.
Causality and Solutions:
-
Incomplete Deprotonation: While the N-H is more acidic than in unsubstituted isatin, a sufficiently strong base is still required to generate the nucleophilic isatin anion quantitatively.
-
Troubleshooting:
-
Base Selection: Stronger bases like sodium hydride (NaH) are often more effective than weaker bases like potassium carbonate (K₂CO₃). However, K₂CO₃ can be sufficient, especially with more reactive alkylating agents. Consider cesium carbonate (Cs₂CO₃) for a milder yet effective option.
-
Stoichiometry: Ensure at least one equivalent of the base is used. A slight excess (1.1-1.2 equivalents) can help drive the deprotonation to completion.
-
-
-
Side Reactions:
-
O-Alkylation: While N-alkylation is generally favored, some O-alkylation at the C2-carbonyl can occur, leading to a mixture of products. This is more prevalent with harder alkylating agents.
-
Aldol-type Condensations: Under strongly basic conditions, the enolizable C3-carbonyl can participate in self-condensation or reactions with other carbonyl-containing species.
-
Troubleshooting:
-
Temperature Control: Add the base and alkylating agent at a low temperature (e.g., 0 °C) and then allow the reaction to slowly warm to room temperature. This can minimize side reactions.
-
Order of Addition: Add the base to a solution of the isatin first to ensure complete formation of the anion before adding the alkylating agent.
-
-
-
Reaction Monitoring:
-
TLC Analysis: Monitor the reaction progress by thin-layer chromatography (TLC). The starting material, product, and any significant byproducts should have different Rf values. The disappearance of the starting material spot is a good indicator of reaction completion.
-
Experimental Protocol: General N-Alkylation of this compound
-
Dissolve this compound (1.0 eq) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath under an inert atmosphere.
-
Add NaH (1.2 eq, 60% dispersion in mineral oil) portion-wise. Stir for 30 minutes at 0 °C.
-
Add the alkyl halide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until TLC indicates completion.
-
Quench the reaction carefully with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Condensation Reactions with Active Methylene Compounds (Knoevenagel Condensation)
Question 4: I am attempting a Knoevenagel condensation with an active methylene compound, but the reaction is sluggish or incomplete. What could be the issue?
Answer: The Knoevenagel condensation of this compound at the C3-carbonyl is generally favorable due to the electron-withdrawing effects of the halogens, which enhance the electrophilicity of the C3-carbonyl carbon.[1] However, issues can still arise from catalyst choice, steric hindrance, and reaction conditions.
Causality and Solutions:
-
Catalyst Inefficiency: A weak base may not be sufficient to deprotonate the active methylene compound to form the required nucleophile.
-
Troubleshooting:
-
Catalyst Screening: Common catalysts for this reaction include piperidine, pyridine, or triethylamine. If these are ineffective, consider a stronger base or a Lewis acid catalyst to activate the isatin carbonyl.
-
Aqueous Conditions: Some Knoevenagel condensations proceed well in aqueous media, which can be a more environmentally friendly approach.[2][3]
-
-
-
Steric Hindrance: While the 7-bromo substituent is not directly adjacent to the C3-carbonyl, it can exert some steric influence, especially with bulky active methylene compounds.
-
Troubleshooting:
-
Reaction Time and Temperature: Increase the reaction time or gently heat the reaction mixture to overcome the activation energy barrier. Monitor for potential side reactions at higher temperatures.
-
-
-
Reversibility: The initial addition step of the Knoevenagel condensation can be reversible.
-
Troubleshooting:
-
Water Removal: If the reaction is performed in an organic solvent, using a Dean-Stark apparatus to remove the water formed during the condensation can drive the equilibrium towards the product.
-
-
Experimental Protocol: Knoevenagel Condensation with Malononitrile
-
To a solution of this compound (1.0 eq) in ethanol, add malononitrile (1.1 eq).
-
Add a catalytic amount of piperidine (e.g., 0.1 eq).
-
Stir the reaction mixture at room temperature and monitor by TLC. The product is often a colored solid that may precipitate from the reaction mixture.
-
If the reaction is slow, gently heat to reflux.
-
After completion, cool the mixture and collect the precipitated product by filtration.
-
Wash the solid with cold ethanol and dry under vacuum.
Purification Challenges
Question 5: I am having difficulty purifying my product. What are some effective purification strategies?
Answer: Purification of halogenated isatin derivatives can be challenging due to their often-high melting points and potential for low solubility.
Strategies for Purification:
-
Recrystallization: This is often the most effective method for obtaining highly pure material.
-
Solvent Selection: A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For this compound and its derivatives, consider solvent systems like:
-
Ethanol/Water
-
Ethyl Acetate/Hexane
-
Dichloromethane/Hexane
-
Toluene
-
-
-
Column Chromatography: Silica gel chromatography is a standard method for separating the desired product from byproducts and unreacted starting materials.
-
Solvent System: A gradient of ethyl acetate in hexanes or dichloromethane is a common starting point for eluting isatin derivatives. The polarity of the solvent system will need to be optimized based on the polarity of your specific product.
-
-
Bisulfite Adduct Formation: For the parent isatin, forming a water-soluble bisulfite adduct can be a highly effective purification method.[4] This may also be applicable to its derivatives. The isatin is regenerated by acidification.
In-Depth Scientific Insights
Impact of Halogen Substituents on Reactivity
The presence of both a bromine atom at the 7-position and a chlorine atom at the 5-position significantly influences the electronic properties of the isatin core. Both are electron-withdrawing groups that deactivate the benzene ring towards electrophilic aromatic substitution but activate the carbonyl groups towards nucleophilic attack.
-
Increased N-H Acidity: The inductive effect of the halogens makes the N-H proton more acidic compared to unsubstituted isatin. This facilitates deprotonation for N-alkylation reactions but can also make the resulting anion more stable and less reactive in some cases.
-
Enhanced C3-Carbonyl Electrophilicity: The electron-withdrawing nature of the halogens increases the partial positive charge on the C3-carbonyl carbon, making it a more potent electrophile for reactions like the Knoevenagel condensation.[1]
Potential Side Reactions in Basic Media
Under strongly basic conditions, this compound can undergo ring-opening via hydrolysis of the amide bond. This is a common reaction for isatins in the presence of strong bases and can lead to the formation of isatinic acid derivatives, which will complicate purification. It is therefore advisable to use the minimum necessary amount of base and to control the reaction temperature carefully.
References
- Gandhi, P., Burande, S., Charde, M., & Chakole, R. (2021). A REVIEW ON ISATIN AND ITS DERIVATIVES: SYNTHESIS, REACTIONS AND APPLICATIONS. Journal of Advanced Scientific Research, 12(04), 1-11.
- da Silva, J. F. M., Garden, S. J., & Pinto, A. C. (2001). The chemistry of isatins: a review from 1975 to 1999. Journal of the Brazilian Chemical Society, 12(3), 273-324.
- Singh, U. K., & Kumar, R. (2018). Isatin: A versatile scaffold in medicinal chemistry. Medicinal Chemistry Research, 27(1), 1-24.
-
Vine, K. L., Matesic, L., & Locke, J. M. (2019). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. RSC advances, 9(43), 24953-24984. Available at: [Link]
- Al-khuzaie, F. A., & Al-Safi, S. Y. (2022). A Review on Synthesis, Reaction and Biological Importance of Isatin Derivatives. Biomedicine and Chemical Sciences, 1(3), 193-206.
- Temizer, A. B., Koulani, T., Eter, Ö. S., & Karali, N. (2024). A Mini-Review on the Synthesis of Substituted Isatins: From Early Approaches to Recent Advances with a Specific Focus on Sulfamoyl and Amino Derivatives. Mini-Reviews in Organic Chemistry, 21(1), 58-72.
- Hewawasam, P., & Meanwell, N. A. (1994). A general method for the synthesis of isatins. Tetrahedron letters, 35(40), 7303-7306.
- Sumpter, W. C. (1944).
- Lashgari, N., Ziarani, G. M., Badiei, A., & Gholamzadeh, P. (2012). Knoevenagel condensation of isatins with malononitrile/ethyl cyanoacetate in the presence of sulfonic acid functionalized silica (SBA-Pr-SO3H) as a new nano-reactor. European Journal of Chemistry, 3(4), 463-467.
- da Silva, F. C., de Souza, M. C. B. V., Ferreira, V. F., Sabino, J. R., & de Paula, L. C. (2015). A Simple and Efficient Protocol for the Knoevenagel Reaction of Benzylidenemalononitriles and the Evaluation of the Larvicidal Activity on Aedes Aegypti. Journal of the Brazilian Chemical Society, 26(9), 1948-1954.
- Pinto, D. C., Silva, A. M., & Levai, A. (2001).
- Ziarani, G. M., Badiei, A., & Khan, A. (2011). Knoevenagel condensation of isatins with malononitrile/ethyl cyanoacetate in the presence of sulfonic acid functionalized silica.
-
Feng, J. (2023). Synthesis of Substituted Isatins As Potential Antibacterial Agents. California State Polytechnic University, Pomona. Available at: [Link]
- Kandri Rodi, Y., et al. (2023). ALKYLATION REACTIONS OF 7-CHLORO-1,5-BENZODIAZEPINE-2,4-DIONES UNDER PHASE TRANSFER CALALYSIS CONDITIONS. Journal Marocain de Chimie Hétérocyclique, 22(1), 21-27.
- Hoare, R. C. (1937). U.S. Patent No. 2,086,805. Washington, DC: U.S. Patent and Trademark Office.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Design, synthesis, in vitro , and in silico studies of novel isatin-hybrid hydrazones as potential triple-negative breast cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07650H [pubs.rsc.org]
scale-up synthesis of 7-Bromo-5-chloroindoline-2,3-dione for industrial applications
Welcome to the technical support center for the industrial scale-up synthesis of 7-Bromo-5-chloroindoline-2,3-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to this critical process. As a key intermediate in pharmaceutical synthesis, robust and reproducible production of this compound is paramount. This document synthesizes established chemical principles with practical, field-proven insights to ensure your success.
I. Overview of the Synthetic Pathway: The Modified Sandmeyer Approach
The most common and industrially viable route for the synthesis of isatin and its derivatives is the Sandmeyer reaction.[1][2][3][4] For this compound, this involves the reaction of 3-Bromo-5-chloroaniline with chloral hydrate and hydroxylamine hydrochloride to form an isonitrosoacetanilide intermediate. This intermediate is then cyclized using a strong acid, such as concentrated sulfuric acid, to yield the desired product.[1][2]
Caption: Modified Sandmeyer synthesis workflow for this compound.
II. Troubleshooting Guide
This section addresses common issues encountered during the scale-up synthesis of this compound, providing potential causes and actionable solutions.
| Problem | Potential Causes | Recommended Solutions |
| Low Yield of Isonitrosoacetanilide Intermediate | 1. Incomplete reaction of the aniline. 2. Degradation of the intermediate. 3. Sub-optimal reaction temperature. | 1. Ensure complete dissolution of the aniline starting material. For highly lipophilic anilines, consider the use of a co-solvent like ethanol.[3] 2. Maintain strict temperature control. Exothermic reactions can lead to side products. 3. Monitor the pH of the reaction mixture; it should be acidic. |
| Incomplete Cyclization to Isatin | 1. Insufficient acid strength or concentration. 2. Poor solubility of the intermediate in the acid. 3. Reaction temperature too low. | 1. Use fresh, concentrated sulfuric acid. Ensure a sufficient molar excess. 2. For intermediates with poor solubility in sulfuric acid, methanesulfonic acid can be a more effective cyclizing agent.[3] 3. Gradually increase the reaction temperature, monitoring for decomposition. A typical range is 60-90°C.[3] |
| Formation of Dark-Colored Impurities | 1. Oxidation of the aniline or intermediate. 2. Sulfonation of the aromatic ring at high temperatures. 3. Charring due to localized overheating. | 1. Consider performing the reaction under an inert atmosphere (e.g., nitrogen). 2. Maintain a controlled temperature during the addition of the intermediate to the strong acid. 3. Ensure efficient stirring to prevent localized hot spots. |
| Product Contamination with Isatin Oxime | 1. Incomplete hydrolysis of the oxime intermediate. 2. Reaction with residual hydroxylamine during workup. | 1. Increase the reaction time or temperature of the cyclization step. 2. During the quenching process, the use of a "decoy agent" can help to scavenge residual hydroxylamine and prevent the formation of isatin oxime impurities.[5] |
| Difficulties in Product Isolation and Purification | 1. Product is a fine powder, difficult to filter. 2. Co-precipitation of inorganic salts. 3. Product is sparingly soluble in common organic solvents. | 1. After quenching the reaction mixture on ice, allow sufficient time for the product to precipitate and agglomerate. 2. Ensure the product is thoroughly washed with cold water to remove any residual salts. 3. Recrystallization from a suitable solvent such as glacial acetic acid or ethanol may be necessary to achieve high purity. |
III. Frequently Asked Questions (FAQs)
Q1: What are the critical safety precautions for the scale-up of this synthesis?
A1: The scale-up of this process involves several hazardous materials and conditions. A thorough risk assessment is mandatory. Key safety considerations include:
-
Corrosive Reagents: Concentrated sulfuric acid is highly corrosive. Use appropriate personal protective equipment (PPE), including acid-resistant gloves, apron, and face shield. Work in a well-ventilated area, preferably a fume hood.
-
Exothermic Reactions: The addition of the isonitrosoacetanilide to concentrated sulfuric acid can be highly exothermic. This addition must be done slowly and with efficient cooling and stirring to control the temperature.
-
Toxic Starting Materials: 3-Bromo-5-chloroaniline is a halogenated aniline and should be handled with care, avoiding inhalation and skin contact.
-
Quenching: The quenching of the reaction mixture with water/ice is also highly exothermic and can cause splashing. This should be done cautiously in a vessel designed to handle such operations.
Q2: How can I improve the regioselectivity of the initial reaction to ensure the correct isomer is formed?
A2: The regioselectivity is primarily determined by the substitution pattern of the starting aniline. In the case of 3-Bromo-5-chloroaniline, the directing effects of the bromo and chloro substituents will guide the reaction. To ensure the desired product, it is crucial to start with a pure, well-characterized aniline. Impurities in the starting material can lead to the formation of isomeric isatins, which can be difficult to separate.
Q3: Are there alternative, more environmentally friendly methods for this synthesis?
A3: While the Sandmeyer synthesis is a classic and widely used method, research into "greener" alternatives is ongoing. Some approaches for isatin synthesis include:
-
Oxidation of Indoles: The direct oxidation of substituted indoles can be a more atom-economical route.[6]
-
Metal-Free Catalysis: Some modern methods utilize I2-DMSO as a catalyst in a metal-free synthesis, which can be more environmentally benign.[7] However, the industrial applicability and cost-effectiveness of these methods for the specific synthesis of this compound would require further investigation and development.
Q4: What analytical techniques are recommended for monitoring the reaction progress and final product purity?
A4: A combination of analytical techniques is recommended for robust process control:
-
Thin Layer Chromatography (TLC): A quick and effective method for monitoring the disappearance of starting materials and the formation of the intermediate and final product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the reaction progress and is essential for determining the purity of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Crucial for the structural confirmation of the intermediate and the final this compound.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and can help identify any impurities.
-
Infrared (IR) Spectroscopy: Useful for identifying the characteristic carbonyl and N-H stretching frequencies of the isatin ring.[4]
Caption: Troubleshooting decision tree for low product yield.
IV. Experimental Protocols
Synthesis of N-(3-bromo-5-chlorophenyl)-2-(hydroxyimino)acetamide (Intermediate)
-
In a suitable reaction vessel, dissolve 3-Bromo-5-chloroaniline in a minimal amount of warm ethanol (if necessary for solubility).
-
Prepare a solution of chloral hydrate and sodium sulfate in water.
-
Add the aniline solution to the chloral hydrate solution with vigorous stirring.
-
Slowly add a solution of hydroxylamine hydrochloride in water, maintaining the temperature below 40°C.
-
Continue stirring for 2-4 hours until the reaction is complete (monitored by TLC/HPLC).
-
Cool the reaction mixture and filter the precipitated solid.
-
Wash the solid with cold water and dry under vacuum to yield the isonitrosoacetanilide intermediate.
Synthesis of this compound (Final Product)
-
To a reaction vessel equipped with a mechanical stirrer and a cooling bath, add concentrated sulfuric acid and cool to 0-5°C.
-
Slowly add the dry N-(3-bromo-5-chlorophenyl)-2-(hydroxyimino)acetamide intermediate in portions, ensuring the temperature does not exceed 15°C.
-
After the addition is complete, slowly warm the reaction mixture to 70-80°C and hold for 1-2 hours, or until the reaction is complete (monitored by TLC/HPLC).
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
Allow the precipitate to form and stir for an additional 30 minutes.
-
Filter the solid product and wash thoroughly with cold water until the filtrate is neutral.
-
Dry the product under vacuum. If necessary, recrystallize from glacial acetic acid or a suitable solvent to achieve the desired purity.
V. References
-
Da Silva, J. F., Garden, S. J., & Pinto, A. C. (2001). The Chemistry of Isatins: a Review from 1975 to 1999. Journal of the Brazilian Chemical Society, 12(3), 273-324.
-
Sandmeyer, T. (1919). Über Isonitrosoacetanilid und dessen Kondensation zu Isatin. Helvetica Chimica Acta, 2(1), 234-242.
-
Marvel, C. S., & Hiers, G. S. (1941). Isatin. Organic Syntheses, 1, 327.
-
Hewawasam, P., & Meanwell, N. A. (1994). A general method for the synthesis of isatins. Tetrahedron Letters, 35(40), 7303-7306.
-
US Patent 2006/0247442 A1, Process for preparing isatins with control of side-product formation.
-
Islam, M. R., et al. (2001). Synthesis of isatin, 5-chloroisatin and their Δ2-1,3,4 oxadiazoline derivatives for comparative cytotoxicity study on brine shrimp. Journal of the Bangladesh Chemical Society, 14(2), 169-176.
-
Rewcastle, G. W., et al. (2005). An improved synthesis of isonitrosoacetanilides. Tetrahedron Letters, 46(13), 2223-2225.
-
Pal, M., et al. (2004). A simple and efficient method for the synthesis of isatins. Synthetic Communications, 34(11), 2023-2029.
Sources
- 1. journals.irapa.org [journals.irapa.org]
- 2. biomedres.us [biomedres.us]
- 3. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Isatin_Chemicalbook [chemicalbook.com]
- 5. US20060247442A1 - Process for preparing isatins with control of side-product formation - Google Patents [patents.google.com]
- 6. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dergipark.org.tr [dergipark.org.tr]
managing regioselectivity in reactions of 7-Bromo-5-chloroindoline-2,3-dione
Technical Support Center: 7-Bromo-5-chloroindoline-2,3-dione
Welcome to the technical support guide for this compound. This valuable synthetic intermediate presents unique challenges and opportunities due to its multiple reactive sites. This guide is designed for researchers, medicinal chemists, and process development professionals to provide field-proven insights and troubleshooting strategies for controlling regioselectivity in its diverse reactions. Our goal is to move beyond simple protocols and explain the underlying chemical principles that govern reaction outcomes, enabling you to design robust and reproducible synthetic routes.
Section 1: The Reactivity Landscape of this compound
Understanding the inherent electronic and steric properties of the isatin core is fundamental to predicting and controlling its reactivity. The molecule possesses four primary sites for chemical modification, each with a distinct reactivity profile.
Caption: Key reactive sites on the this compound scaffold.
-
N1-Amide Proton: The N-H proton is acidic and can be removed by a suitable base to form a nucleophilic anion, facilitating N-alkylation or N-arylation.[1]
-
C3-Keto Carbonyl: This is a highly electrophilic center, making it the primary target for nucleophilic additions, condensations, and spirocyclizations.[2][3]
-
C7-Bromo Substituent: The carbon-bromine bond is the most reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck).[4] This is due to the lower bond dissociation energy of C-Br compared to C-Cl.
-
C5-Chloro Substituent: The carbon-chlorine bond is significantly less reactive in standard palladium-catalyzed cross-couplings, allowing for selective functionalization at C7.[5][6] More forcing conditions or specialized catalyst systems are required to activate this site.
Section 2: Frequently Asked Questions (FAQs)
Q1: I am attempting an N-alkylation, but my yields are poor and I see multiple products on TLC. What is happening?
A: Low yields in N-alkylation are typically due to one of three issues: incomplete deprotonation, side reactions at the C3-carbonyl, or O-alkylation.[1] The isatin anion formed after deprotonation is an ambident nucleophile. While N-alkylation is generally favored thermodynamically, O-alkylation can occur, especially with hard electrophiles. Furthermore, strong basic conditions can promote unwanted aldol-type self-condensation.
Solution:
-
Base Selection: Ensure you are using a strong enough base (e.g., NaH, K₂CO₃, Cs₂CO₃) in an anhydrous solvent (e.g., DMF, THF) to achieve complete deprotonation.[1]
-
Temperature Control: Perform the deprotonation at 0 °C before adding the alkylating agent and allowing the reaction to warm to room temperature. This can minimize side reactions.
-
Monitor Progress: Track the reaction by TLC. If starting material remains, a slight excess of the base and alkylating agent may be required.[1]
Q2: How can I selectively functionalize the C7-position without touching the C5-chloro group?
A: This is the most powerful feature of this building block. The differential reactivity of aryl halides in palladium-catalyzed cross-coupling reactions (C-Br > C-Cl) is well-established.[5] You can perform a highly regioselective Suzuki, Sonogashira, or Heck reaction at the C7-bromo position under conditions that leave the C5-chloro group intact.
Key Parameters for Selectivity:
-
Catalyst: A standard Pd(0) catalyst like Pd(PPh₃)₄ is often sufficient.
-
Temperature: Running the reaction at a moderate temperature (e.g., 80-90 °C) is crucial. Higher temperatures risk activating the C-Cl bond.
-
Base: A mild base like Na₂CO₃ or K₂CO₃ is typically used.
Q3: Is it possible to perform a second cross-coupling reaction at the C5-chloro position after functionalizing C7?
A: Yes, this is a primary strategy for creating diverse, tri-substituted indoline-diones. After the initial selective coupling at C7, the resulting 7-substituted-5-chloroindoline-2,3-dione can be subjected to a second cross-coupling. However, this requires more forcing conditions.
Conditions for C5-Cl Activation:
-
Catalyst/Ligand: Use more electron-rich and sterically hindered phosphine ligands (e.g., Buchwald or Fu ligands) or N-heterocyclic carbene (NHC) ligands, which are more effective at the oxidative addition step for C-Cl bonds. Catalysts like Pd₂(dba)₃ or Pd(OAc)₂ with ligands such as SPhos or XPhos are common choices.
-
Base: A stronger base like Cs₂CO₃ or K₃PO₄ is often necessary.
-
Temperature: Higher temperatures (e.g., >100 °C) are typically required.
Q4: My nucleophilic addition at the C3-carbonyl is sluggish. How can I improve the reaction rate?
A: The electrophilicity of the C3-carbonyl can be enhanced by N-substitution. If the N1-H is unprotected, it can be deprotonated by certain nucleophiles, reducing the overall reactivity. Protecting the nitrogen with a group like acetyl, tosyl, or a simple alkyl group prevents this and makes the C3-carbonyl more susceptible to attack.[7] Additionally, using a Lewis acid catalyst can help activate the carbonyl group.[8]
Section 3: Troubleshooting Guides & Validated Protocols
Guide 1: Regioselective C7-Arylation via Suzuki-Miyaura Coupling
This protocol is designed to achieve high regioselectivity for the C7-position, leaving the C5-chloro untouched.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Conversion / No Reaction | 1. Inactive catalyst (Pd(0) oxidized).2. Insufficient base or poor base solubility.3. Boronic acid decomposition. | 1. Use fresh catalyst or pre-activate it. Ensure the reaction is run under an inert atmosphere (N₂ or Ar).2. Use a phase-transfer catalyst (e.g., TBAB) or switch to a more soluble base like K₃PO₄.3. Use a slight excess (1.1-1.2 eq.) of the boronic acid. |
| Formation of Bi-aryl Product (Homocoupling of Boronic Acid) | Oxygen contamination in the reaction mixture. | Thoroughly degas all solvents and reagents before adding the palladium catalyst. Maintain a positive pressure of inert gas. |
| Loss of Selectivity (Reaction at C5-Cl) | Reaction temperature is too high, or the reaction was run for an excessively long time. | Reduce the temperature to 80 °C. Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed. |
| Debromination (Loss of Br at C7) | Presence of reducing agents or protic sources under catalytic conditions. | Ensure all reagents and solvents are anhydrous. |
Validated Protocol: Synthesis of 7-(4-methoxyphenyl)-5-chloroindoline-2,3-dione
-
Reagents & Setup:
-
This compound (1.0 eq.)
-
4-Methoxyphenylboronic acid (1.2 eq.)
-
Palladium(0) tetrakis(triphenylphosphine), Pd(PPh₃)₄ (0.05 eq.)
-
Sodium Carbonate (Na₂CO₃) (3.0 eq.)
-
Toluene and Water (4:1 mixture)
-
Schlenk flask or 3-neck flask equipped with a condenser and magnetic stirrer, under a nitrogen or argon atmosphere.
-
-
Procedure:
-
To the reaction flask, add this compound, 4-methoxyphenylboronic acid, and Na₂CO₃.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the degassed Toluene/Water solvent mixture via cannula.
-
Add the Pd(PPh₃)₄ catalyst.
-
Heat the mixture to 85 °C and stir vigorously.
-
Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexanes). The reaction is typically complete within 4-6 hours.
-
-
Workup & Purification:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the catalyst and inorganic salts.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Guide 2: Workflow for Sequential C7 and C5 Functionalization
This workflow illustrates the strategic approach to creating a tri-substituted isatin derivative by exploiting the differential reactivity of the C-Br and C-Cl bonds.
Caption: Logical workflow for the sequential palladium-catalyzed functionalization of this compound.
Scientist's Note: The success of this sequential strategy hinges on the careful selection of reaction conditions for each step. The first step must be mild enough to ensure absolute selectivity for the C-Br bond. The second step requires a more robust catalytic system capable of activating the stronger C-Cl bond without degrading the now more complex molecule. Always purify the intermediate from Step 1 before proceeding to Step 2 to avoid catalyst poisoning and side reactions.
References
- BenchChem Technical Support Center. (2025).
- ACS Publications. (2018).
- National Institutes of Health (NIH). (2011). Enantioselective and Regioselective Indium(III)
- National Institutes of Health (NIH).
- PubMed Central. (2022). Exploration of the Detailed Structure–Activity Relationships of Isatin and Their Isomers As Monoamine Oxidase Inhibitors.
- National Institutes of Health (NIH).
- National Institutes of Health (NIH). (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines.
- International Research and Publishing Academy. (2022).
- Isatin and its derivatives: A survey of recent syntheses, reactions, and applic
-
PubMed. (2015). Photoreactions of 1-acetylisatin with alkynes: regioselectivity in oxetene formation and easy access to 3-alkylideneoxindoles and dispiro[oxindole[3,2']furan[3',3' ']oxindole]s. [Link]
-
Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]
-
Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]
Sources
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- 2. Exploration of the Detailed Structure–Activity Relationships of Isatin and Their Isomers As Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.irapa.org [journals.irapa.org]
- 4. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nobelprize.org [nobelprize.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Photoreactions of 1-acetylisatin with alkynes: regioselectivity in oxetene formation and easy access to 3-alkylideneoxindoles and dispiro[oxindole[3,2']furan[3',3' ']oxindole]s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Enantioselective and Regioselective Indium(III)-Catalyzed Addition of Pyrroles to Isatins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 7-Bromo-5-chloroindoline-2,3-dione Derivatives
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges in the purification of 7-Bromo-5-chloroindoline-2,3-dione and its derivatives. Isatins, particularly halogenated ones, are pivotal building blocks in medicinal chemistry, and their purity is paramount for reliable downstream applications and biological testing.[1][2] This document moves beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your purification strategies.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the purification of substituted isatins.
Q1: What are the most common impurities I should expect when synthesizing this compound derivatives?
A1: The impurity profile largely depends on the synthetic route. For isatins prepared via the Sandmeyer synthesis, which is a prevalent method, you can anticipate several classes of impurities.[1][2][3][4]
-
Unreacted Starting Materials: Residual substituted aniline is a common contaminant.
-
Incomplete Cyclization: The isonitrosoacetanilide intermediate may not fully cyclize in the strong acid step, especially with electron-withdrawing groups on the aniline.[1][4]
-
Side-Reaction Products: The harsh acidic conditions can lead to the formation of uncharacterized, often tarry, byproducts. For derivatives with high lipophilicity, these impurities can be particularly challenging to remove.[1]
-
Regioisomers: If the starting aniline is meta-substituted, the cyclization can potentially yield two different regioisomers of the isatin, which can be difficult to separate.[3]
-
For N-substituted derivatives: Unreacted alkylating/acylating agents and O-alkylation byproducts can also be present, although N-alkylation is generally favored.[5]
Q2: What are the primary purification techniques for these types of compounds?
A2: The two workhorse methods for purifying this compound derivatives are recrystallization and silica gel column chromatography.
-
Recrystallization is effective for removing minor impurities when you have a solid crude product. Solvents like ethyl acetate, ethanol, or methanol are often suitable.[2]
-
Column Chromatography is the most versatile method, capable of separating compounds with different polarities, such as the desired product from less polar starting materials or more polar baseline impurities. A common eluent system is a gradient of ethyl acetate in hexanes.[5]
-
Trituration can be a useful intermediate step if the crude product is an oil. This involves stirring the oil with a solvent in which the desired product is insoluble (e.g., hexanes or diethyl ether) to induce precipitation or crystallization.[5]
Q3: How can I accurately assess the purity of my final product?
A3: A multi-pronged approach is recommended for purity validation.
-
Thin-Layer Chromatography (TLC): An indispensable tool for real-time reaction monitoring and checking fraction purity during column chromatography.[6] A single spot in multiple solvent systems is a good indicator of purity.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data (e.g., ≥98% pure). This is often a requirement for compounds intended for biological screening.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can reveal the presence of impurities if their signals are discernible from the product's signals.[7]
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired compound.[6]
-
Melting Point: A sharp melting point range close to the literature value indicates high purity. A broad or depressed melting point suggests the presence of impurities.
Q4: My final product is a vibrant orange/red. Does this color indicate an impurity?
A4: Not necessarily. The isatin core itself is a chromophore, and these compounds are characteristically colored, often appearing as orange to red crystalline solids.[8] However, a very dark red, brown, or black coloration often points to the presence of polymeric or degradation byproducts, which should be removed.
Section 2: Troubleshooting Guides
This section provides structured solutions to specific problems encountered during the purification process.
Problem 1: The crude product is an oil or gum and will not crystallize.
| Possible Cause | Underlying Logic & Explanation | Recommended Solution |
| Residual High-Boiling Solvent | Solvents like DMF or DMSO are often used in isatin synthesis and can be difficult to remove, acting as an "anti-solvent" that prevents crystallization. | 1. High-Vacuum Drying: Dry the material under a high vacuum (preferably with gentle heating if the compound is stable) for an extended period to remove trace solvents.[5] 2. Aqueous Wash: If the compound is insoluble in water, dissolve the crude oil in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine to remove water-soluble solvents like DMF, dry the organic layer, and re-concentrate. |
| Presence of Impurities | Impurities disrupt the crystal lattice formation, lowering the freezing point and often resulting in an oil. | 1. Trituration: Add a non-polar solvent in which your product is expected to be insoluble (e.g., hexanes, diethyl ether). Scratch the inside of the flask with a glass rod to create nucleation sites and promote precipitation of the solid product.[5] 2. Column Chromatography: If trituration fails, the most reliable method to remove the problematic impurities is column chromatography.[5] |
Problem 2: Significant product loss during recrystallization.
| Possible Cause | Underlying Logic & Explanation | Recommended Solution |
| Incorrect Solvent Choice | The ideal recrystallization solvent should dissolve the compound poorly at room temperature but completely at its boiling point. If the compound is too soluble at low temperatures, recovery will be poor. | 1. Solvent Screening: Test solubility in a range of solvents (e.g., ethanol, methanol, ethyl acetate, acetone, dichloromethane/hexanes mixtures) on a small scale to find the optimal system. 2. Use a Co-Solvent System: If a single solvent is not ideal, use a binary system. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes turbid. Heat to redissolve and then cool slowly. |
| Using Too Much Solvent | Dissolving the crude product in an excessive volume of hot solvent means that the solution may not become saturated enough upon cooling for crystals to form, leaving a significant amount of product dissolved. | 1. Use Minimal Hot Solvent: Add the hot solvent portion-wise to the crude solid, with stirring, until the solid just dissolves. This ensures the solution is saturated. 2. Concentrate the Mother Liquor: If initial recovery is low, concentrate the filtrate (mother liquor) and cool it again to recover a second crop of crystals. Note that the second crop may be less pure. |
| Cooling Too Rapidly | Rapid cooling (e.g., plunging the flask directly into an ice bath) promotes the formation of small, often impure, crystals and can cause impurities to crash out along with the product. | 1. Slow Cooling: Allow the flask to cool slowly to room temperature first. Once crystal formation appears complete, then place it in an ice bath to maximize recovery. |
Problem 3: Impurities co-elute with the product during column chromatography.
| Possible Cause | Underlying Logic & Explanation | Recommended Solution |
| Inappropriate Solvent System | The polarity of the eluent is not optimized to achieve differential migration of the product and the impurity on the silica gel. The Rf values are too close. | 1. TLC Optimization: Before running the column, test various solvent systems (e.g., different ratios of hexanes/ethyl acetate, or trying dichloromethane/methanol) via TLC. The ideal system should give your product an Rf value of ~0.3 and show clear separation from all impurities. 2. Use a Shallow Gradient: Instead of a large step-gradient (e.g., 10% to 50% EtOAc), use a slower, shallower gradient (e.g., increasing EtOAc by 2-5% increments). This improves resolution between closely eluting spots. |
| Column Overloading | Too much crude material was loaded onto the column. This leads to broad, overlapping bands that cannot be resolved. | 1. Reduce Sample Load: A general rule of thumb is to load no more than 1g of crude material per 20-40g of silica gel. 2. Dry Loading: Dissolve the crude product in a minimal amount of a strong solvent (like dichloromethane or acetone), adsorb it onto a small amount of silica gel, evaporate the solvent completely, and load the resulting dry powder onto the top of the column. This results in a much sharper starting band.[5] |
Section 3: Key Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Selection: Choose an appropriate solvent or solvent pair by testing small aliquots of your crude material. Ethyl acetate or ethanol are good starting points.
-
Dissolution: Place the crude this compound derivative in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent while stirring until the solid is completely dissolved.[5]
-
Decolorization (Optional): If the solution is very dark, add a small amount of activated charcoal, heat for a few minutes, and then perform a hot filtration through celite or fluted filter paper to remove the charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should begin. Avoid disturbing the flask during this period.
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration, using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any residual soluble impurities from the crystal surfaces.
-
Drying: Dry the purified crystals under a vacuum to remove all traces of solvent.
Protocol 2: Purification by Column Chromatography
-
Prepare the Column: Secure a glass column vertically. Prepare a slurry of silica gel 60 (230–400 mesh) in a non-polar solvent (e.g., hexanes). Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.[5]
-
Load the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Adsorb this solution onto a small amount of silica gel and dry it to a free-flowing powder. Carefully add this powder to the top of the packed column.[5]
-
Elution: Begin eluting with a low-polarity solvent system (e.g., 95:5 Hexanes:Ethyl Acetate). Gradually increase the polarity of the eluent based on your prior TLC analysis.
-
Collect and Analyze Fractions: Collect the eluent in a series of test tubes or flasks. Monitor the composition of each fraction by TLC to identify which ones contain the pure product.[5]
-
Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.
Section 4: Visualization of Workflows
General Purification Workflow
Caption: A typical workflow for the purification and validation of synthesized isatin derivatives.
Troubleshooting Decision Tree
Caption: A decision tree to navigate common purification challenges and their solutions.
References
-
Ye, N., et al. (2012). Synthesis of Substituted Isatins. Molecules, 17(8), 9475-9483. Retrieved from [Link]
-
Al-Suhaimi, E. A., et al. (2024). Identification of Novel Isatin Derivative Bearing a Nitrofuran Moiety as Potent Multi-Isoform Aldehyde Dehydrogenase Inhibitor. Molecules, 29(13), 3069. Retrieved from [Link]
-
Islam, M. R., & Mohsin, M. (2007). Synthesis of isatin, 5-chloroisatin and their Δ2-1,3,4 oxadiazoline derivatives for comparative cytotoxicity study on brine shrimp. Bangladesh Journal of Pharmacology, 2(1). Retrieved from [Link]
-
Mounika, M., Lalitha, K. V., & Geethavani, M. (2024). Analytical Method Development and Validation of Isatin API By UV- Visible Spectroscopy. YMER, 23(08). Retrieved from [Link]
-
Khan, I., et al. (2020). Synthesis of Isatin and Its Derivatives and their Applications in Biological System. Acta Scientific Pharmaceutical Sciences, 4(10), 21-30. Retrieved from [Link]
-
Al-khuzaie, F. A. H., & Al-Safi, R. I. (2022). Synthesis, Reaction and Biological Importance of Isatin Derivatives. Biomedicine and Chemical Sciences, 1(3), 193-206. Retrieved from [Link]
-
Reddy, T. S., et al. (2014). Synthesis and evaluation of new isatin derivatives for cytotoxic activity. World Journal of Pharmacy and Pharmaceutical Sciences, 3(2), 1226-1234. Retrieved from [Link]
-
Zarudnitskii, E. V., et al. (2019). Synthesis and Reactions of 3-Halogenated 2-CF3-Indoles. Molecules, 24(20), 3741. Retrieved from [Link]
-
Wang, Z. (2010). Sandmeyer Isatin Synthesis. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc. Retrieved from [Link]
-
Isatin. (n.d.). In Wikipedia. Retrieved from [Link]
-
Sandmeyer Isatin Synthesis. (n.d.). In SynArchive. Retrieved from [Link]
-
Mishra, P., et al. (2021). Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(4), 1089-1098. Retrieved from [Link]
Sources
- 1. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biomedres.us [biomedres.us]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Identification of Novel Isatin Derivative Bearing a Nitrofuran Moiety as Potent Multi-Isoform Aldehyde Dehydrogenase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isatin - Wikipedia [en.wikipedia.org]
Validation & Comparative
comparative study of different synthetic methods for 7-Bromo-5-chloroindoline-2,3-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Bromo-5-chloroindoline-2,3-dione, also known as 7-bromo-5-chloroisatin, is a halogenated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The isatin scaffold itself is a privileged structure, forming the core of numerous natural products and synthetic molecules with a wide range of biological activities, including anticancer, antiviral, and antimicrobial properties. The specific substitution pattern of a bromine atom at the 7-position and a chlorine atom at the 5-position can significantly influence the molecule's physicochemical properties and biological activity, making it a valuable building block for the synthesis of novel therapeutic agents.
This guide provides a comparative analysis of the primary synthetic methods for preparing this compound. We will delve into the mechanistic details, experimental protocols, and a comparative summary of the classical Sandmeyer and Stolle isatin syntheses as they apply to this specific target molecule.
Classical Synthetic Approaches: A Head-to-Head Comparison
The synthesis of substituted isatins has historically been dominated by a few robust and well-established methods. Among these, the Sandmeyer and Stolle syntheses are the most prominent. Below, we explore the application of these two methods for the synthesis of this compound.
The Sandmeyer Isatin Synthesis
The Sandmeyer synthesis is a widely used and reliable method for the preparation of isatins from anilines.[1] The reaction proceeds in two main stages: the formation of an isonitrosoacetanilide intermediate, followed by an acid-catalyzed cyclization.
Chemical Principle: The synthesis begins with the reaction of an aniline derivative with chloral hydrate and hydroxylamine hydrochloride to form an α-oximinoacetanilide. This intermediate is then treated with a strong acid, typically concentrated sulfuric acid, which catalyzes an intramolecular electrophilic substitution to yield the isatin ring system.[2] For the synthesis of this compound, the logical starting material is 3-bromo-5-chloroaniline.
Reaction Workflow:
Caption: Workflow of the Sandmeyer Isatin Synthesis.
Detailed Experimental Protocol (Analogous Method):
Step 1: Synthesis of N-(3-bromo-5-chlorophenyl)-2-(hydroxyimino)acetamide
-
In a 1 L three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, dissolve 3-bromo-5-chloroaniline (0.1 mol) in a solution of concentrated hydrochloric acid (8 mL) and water (250 mL).
-
Add a solution of chloral hydrate (0.12 mol) in water (100 mL), followed by a solution of sodium sulfate (0.9 mol) in water (500 mL).
-
Heat the mixture to boiling.
-
Slowly add a solution of hydroxylamine hydrochloride (0.3 mol) in water (100 mL) over 30 minutes.
-
Continue to reflux for an additional 1-2 hours. The isonitrosoacetanilide intermediate will precipitate from the solution.
-
Cool the reaction mixture in an ice bath and filter the precipitate.
-
Wash the solid with cold water and dry under vacuum.
Step 2: Synthesis of this compound
-
Carefully add the dried N-(3-bromo-5-chlorophenyl)-2-(hydroxyimino)acetamide (0.05 mol) in small portions to pre-heated concentrated sulfuric acid (100 mL) at 60-70 °C with vigorous stirring.
-
After the addition is complete, heat the mixture to 80-90 °C for 10-15 minutes.
-
Cool the reaction mixture to room temperature and pour it onto crushed ice (500 g).
-
The crude this compound will precipitate.
-
Filter the solid, wash thoroughly with cold water until the washings are neutral to litmus paper.
-
Recrystallize the crude product from a suitable solvent (e.g., glacial acetic acid or ethanol) to afford the purified product.
The Stolle Isatin Synthesis
The Stolle synthesis offers an alternative route to isatins, particularly for N-substituted derivatives, by avoiding the use of hydroxylamine and chloral hydrate.[1]
Chemical Principle: This method involves the condensation of a primary or secondary aniline with oxalyl chloride to form an N-aryl oxamic acid chloride intermediate. This intermediate then undergoes an intramolecular Friedel-Crafts acylation, catalyzed by a Lewis acid (e.g., aluminum chloride or boron trifluoride), to yield the isatin.[4][5]
Reaction Workflow:
Caption: Workflow of the Stolle Isatin Synthesis.
Detailed Experimental Protocol (General Method):
The following is a general procedure for the Stolle synthesis that can be adapted for 3-bromo-5-chloroaniline.
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve 3-bromo-5-chloroaniline (0.1 mol) in a dry, inert solvent (e.g., dichloromethane or diethyl ether, 200 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of oxalyl chloride (0.11 mol) in the same solvent (50 mL) dropwise over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
In a separate flask, prepare a suspension of anhydrous aluminum chloride (0.15 mol) in a dry, high-boiling inert solvent (e.g., carbon disulfide or 1,2-dichloroethane, 200 mL).
-
Slowly add the solution of the N-(3-bromo-5-chlorophenyl)oxamic acid chloride to the aluminum chloride suspension at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (monitored by TLC).
-
Cool the mixture to room temperature and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Comparative Summary of Synthetic Methods
| Parameter | Sandmeyer Synthesis | Stolle Synthesis |
| Starting Material | 3-Bromo-5-chloroaniline | 3-Bromo-5-chloroaniline |
| Key Reagents | Chloral hydrate, Hydroxylamine HCl, Conc. H₂SO₄ | Oxalyl chloride, Lewis acid (e.g., AlCl₃) |
| Reaction Conditions | Aqueous, then strongly acidic; elevated temperatures | Anhydrous, requires inert atmosphere; elevated temperatures |
| Advantages | - Well-established and widely used- Generally good yields for electron-deficient anilines | - Avoids use of regulated chloral hydrate- Good for N-substituted anilines |
| Disadvantages | - Use of regulated and toxic chloral hydrate- Strongly acidic and potentially hazardous conditions- Can produce regioisomers with certain substrates | - Requires strictly anhydrous conditions- Oxalyl chloride and Lewis acids are corrosive and moisture-sensitive- Can be lower yielding for anilines with electron-withdrawing groups |
| Scalability | Can be challenging on a large scale due to safety concerns | More amenable to scale-up with appropriate engineering controls |
| Purity & Purification | Crude product often precipitates and can be purified by recrystallization. | Purification typically requires column chromatography. |
Conclusion and Future Perspectives
Both the Sandmeyer and Stolle syntheses represent viable, albeit classical, approaches to the synthesis of this compound. The Sandmeyer synthesis, while utilizing hazardous reagents, is a very direct and well-documented route for a wide variety of substituted isatins. The Stolle synthesis provides a valuable alternative, particularly when avoiding the use of chloral hydrate is a priority.
The choice of synthetic route will ultimately depend on the specific requirements of the researcher, including scale, available equipment, and safety considerations. For laboratory-scale synthesis, the Sandmeyer method, with appropriate precautions, remains a practical option. For larger-scale production, the Stolle synthesis may be more advantageous due to the avoidance of certain regulated chemicals.
Future research in this area may focus on the development of greener and more efficient catalytic methods for the synthesis of polysubstituted isatins like this compound. This could include transition-metal-catalyzed C-H activation/amination strategies or novel cyclization reactions that avoid the use of harsh reagents and improve overall atom economy.
References
- Al-Kurdy, M. J., & Al-Majidi, S. M. H. (2025). Synthesis and Characterization of New 7-Chloroisatin Derivatives and Study of Their Potential Antioxidant Activity. Iraqi Journal of Science.
- Aziz, U., et al. (2021). Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. Journal of the Turkish Chemical Society, Section A: Chemistry.
- Bangladesh Journal of Pharmacology. (2007). Synthesis of isatin, 5-chloroisatin and their Δ2-1,3,4 oxadiazoline derivatives for comparative cytotoxicity study on brine shrimp. Bangladesh Journal of Pharmacology, 2(1), 7-12.
- Dawood, K. M., & Farag, A. M. (2004). Synthesis and antimicrobial activity of some new 5-bromo-isatin derivatives. Bioorganic & Medicinal Chemistry, 12(23), 6141-6147.
- Gundla, R., et al. (2021). A Comprehensive Review of the Diverse Spectrum Activity of 1,2,3‐Triazole‐linked Isatin Hybrids. ChemistrySelect, 6(42), 11495-11520.
- Islam, M. R., & Mohsin, M. (2007). Synthesis of isatin, 5-chloroisatin and their Δ2-1,3,4 oxadiazoline derivatives for comparative cytotoxicity study on brine shrimp. Bangladesh Journal of Pharmacology, 2(1), 7-12.
- Mishra, P., et al. (2021). Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(4), 1089-1098.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3084709, 3-bromo-5-chloroaniline. Retrieved from [Link]
- Narang, S. (2023, December 16).
-
Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-. Retrieved from [Link]
- Patil, D. S. (n.d.).
- RJPBCS. (2016). Recent trends in the chemistry of Sandmeyer reaction: a review. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 7(6), 107.
- ScholarWorks. (n.d.).
- Singh, G., et al. (2012). Isatins As Privileged Molecules in Design and Synthesis of Spiro-Fused Cyclic Frameworks. Chemical Reviews, 112(11), 6104-6155.
- Varun, V., Sonam, S., & Kakkar, R. (2019). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications.
- Wang, X., et al. (2015). NaI-mediated Divergent Synthesis of Isatins and Isoindigoes: A New Protocol Enabled by Oxidation Relay.
Sources
A Senior Application Scientist's Guide to the Validation of Analytical Methods for 7-Bromo-5-chloroindoline-2,3-dione: A Comparative Analysis
In the landscape of pharmaceutical development, the journey of a novel compound from discovery to a therapeutic agent is paved with rigorous analytical scrutiny. The reliability of data underpinning a drug's quality, safety, and efficacy is paramount. This guide provides an in-depth comparative analysis of analytical methodologies for the validation of 7-Bromo-5-chloroindoline-2,3-dione, a heterocyclic compound with potential applications in medicinal chemistry. As a substituted isatin, its unique structure necessitates robust and well-characterized analytical methods for accurate quantification and impurity profiling.
This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind the experimental choices. We will explore and compare three widely adopted analytical techniques: High-Performance Liquid Chromatography (HPLC), UV-Vis Spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS). The validation of these methods is anchored in the principles outlined by the International Council for Harmonisation (ICH) guidelines, ensuring a foundation of trustworthiness and scientific integrity.[1][2][3][4][5]
The Central Role of Analytical Method Validation
Before delving into specific techniques, it is crucial to understand the "why" of analytical method validation. The objective is to demonstrate that an analytical procedure is suitable for its intended purpose.[4] This involves a series of experiments to evaluate the method's performance characteristics, including:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is further divided into repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Range: The interval between the upper and lower concentration levels of the analyte for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis
HPLC is the cornerstone of quality control in the pharmaceutical industry due to its high resolution, sensitivity, and applicability to a wide range of compounds. For a molecule like this compound, a reversed-phase HPLC (RP-HPLC) method is the logical starting point, leveraging the compound's moderate polarity.
The "Why" Behind the HPLC Method Design
The choice of a C18 column is based on its versatility and proven performance for separating a wide array of organic molecules. The mobile phase, a mixture of acetonitrile and water, is selected for its UV transparency and ability to provide good peak shapes for heterocyclic compounds. The addition of a small amount of formic acid is a strategic choice to control the ionization state of the analyte and any potential impurities, thereby improving peak symmetry and reproducibility. The detection wavelength is chosen based on the UV absorbance maxima of the analyte to ensure high sensitivity.
Experimental Protocol: Validation of an RP-HPLC Method
1. Instrumentation and Chromatographic Conditions:
-
System: Agilent 1260 Infinity II LC System or equivalent.
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: Acetonitrile:0.1% Formic Acid in Water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detector: Diode Array Detector (DAD) at 254 nm.
2. Preparation of Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to obtain concentrations ranging from 1 to 100 µg/mL.
3. Validation Experiments:
-
Specificity: Analyze a blank (mobile phase), a placebo solution (if applicable), and a standard solution spiked with potential impurities.
-
Linearity: Analyze the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration.
-
Accuracy: Perform recovery studies by spiking a known concentration of the analyte into a placebo mixture at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Precision:
-
Repeatability: Analyze six replicate injections of a standard solution at 100% of the target concentration on the same day.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or a different instrument.
-
-
Robustness: Deliberately vary method parameters such as the flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2%).
Visualizing the HPLC Workflow
Caption: Workflow for the validation of an RP-HPLC method.
UV-Vis Spectroscopy: A Rapid and Cost-Effective Approach
For routine quantification, particularly in the early stages of development or for in-process controls, UV-Vis spectroscopy offers a simple, rapid, and cost-effective alternative to HPLC. The presence of a chromophore in this compound makes it amenable to this technique. A validation study for a UV-Visible spectrophotometric method for the related compound Isatin has demonstrated the feasibility of this approach.[6]
The "Why" Behind the UV-Vis Method Design
The choice of methanol as a solvent is based on its ability to dissolve the analyte and its UV transparency in the region of interest. The selection of the wavelength of maximum absorbance (λmax) is critical for achieving the highest sensitivity and minimizing interferences, in accordance with Beer-Lambert's Law.
Experimental Protocol: Validation of a UV-Vis Spectroscopic Method
1. Instrumentation and Parameters:
-
System: Shimadzu UV-1800 or equivalent double-beam UV-Vis spectrophotometer.
-
Solvent: Methanol.
-
Wavelength Scan: 200-400 nm to determine λmax.
-
Measurement Wavelength: λmax (determined experimentally).
2. Preparation of Solutions:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in methanol to obtain concentrations ranging from 1 to 20 µg/mL.
3. Validation Experiments:
-
Specificity: Scan the UV spectrum of the analyte and potential impurities to ensure no significant overlap at the analytical wavelength.
-
Linearity: Measure the absorbance of the working standard solutions in triplicate and construct a calibration curve.
-
Accuracy: Perform recovery studies by adding known amounts of the stock solution to a placebo mixture.
-
Precision:
-
Repeatability: Measure the absorbance of six replicate preparations of a standard solution.
-
Intermediate Precision: Repeat the analysis on a different day.
-
-
Robustness: Assess the effect of small variations in the measurement wavelength.
Visualizing the UV-Vis Workflow
Caption: Workflow for the validation of a UV-Vis spectroscopic method.
Liquid Chromatography-Mass Spectrometry (LC-MS): For Ultimate Specificity and Sensitivity
When dealing with complex matrices or the need to identify and quantify trace-level impurities, LC-MS is the method of choice. Its ability to couple the separation power of HPLC with the mass-resolving capability of a mass spectrometer provides unparalleled specificity and sensitivity.
The "Why" Behind the LC-MS Method Design
The use of an electrospray ionization (ESI) source is common for polar to moderately polar compounds like this compound. Operating in the positive ion mode is often a good starting point for nitrogen-containing heterocycles. The selection of precursor and product ions for Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) provides a high degree of selectivity, virtually eliminating matrix interference.
Experimental Protocol: Validation of an LC-MS Method
1. Instrumentation and Conditions:
-
LC System: Waters ACQUITY UPLC I-Class or equivalent.
-
MS System: Waters Xevo TQ-S micro Triple Quadrupole Mass Spectrometer or equivalent.
-
Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm.
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
MS/MS Transition: Determined by infusing a standard solution to identify the precursor ion [M+H]+ and a suitable product ion.
2. Preparation of Solutions:
-
Prepare standard solutions in a relevant biological matrix (e.g., plasma) if the method is for bioanalysis, or in a suitable solvent for purity analysis. The concentration range will be significantly lower than for HPLC or UV-Vis, often in the ng/mL to pg/mL range.
3. Validation Experiments:
-
Specificity: Analyze blank matrix samples to check for interferences at the retention time of the analyte.
-
Linearity: Construct a calibration curve using matrix-matched standards.
-
Accuracy and Precision: Evaluate using quality control (QC) samples at low, medium, and high concentrations within the calibration range.
-
Matrix Effect: Assess the ion suppression or enhancement caused by the sample matrix.
-
Stability: Evaluate the stability of the analyte in the matrix under various storage conditions.
Visualizing the LC-MS Workflow
Caption: Workflow for the validation of an LC-MS method.
Comparative Summary of Validation Parameters
The following table presents illustrative experimental data for the validation of the three analytical methods for this compound. This data is representative of what would be expected from a successful validation study.
| Validation Parameter | HPLC | UV-Vis Spectroscopy | LC-MS |
| Specificity | No interference from blank and placebo at the retention time of the analyte. | No significant spectral overlap from potential impurities at λmax. | No interfering peaks in blank matrix at the retention time and MRM transition of the analyte. |
| Linearity (r²) | > 0.999 | > 0.999 | > 0.995 (with weighting) |
| Range | 1 - 100 µg/mL | 1 - 20 µg/mL | 0.1 - 100 ng/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% | 85.0 - 115.0% (in matrix) |
| Precision (RSD) | |||
| - Repeatability | < 2.0% | < 2.0% | < 15.0% |
| - Intermediate Precision | < 2.0% | < 2.0% | < 15.0% |
| Robustness | Unaffected by minor changes in flow rate, temperature, and mobile phase composition. | Unaffected by minor changes in wavelength. | Assessed through system suitability tests. |
Conclusion: Selecting the Right Tool for the Job
The validation of analytical methods for this compound is a critical step in its development as a potential pharmaceutical agent. This guide has provided a comparative overview of three powerful analytical techniques: HPLC, UV-Vis Spectroscopy, and LC-MS.
-
HPLC stands out as the most versatile method, offering a balance of specificity, sensitivity, and robustness for routine quality control and stability testing.
-
UV-Vis Spectroscopy is a valuable tool for rapid, high-throughput analysis where high specificity is not the primary concern.
-
LC-MS provides the ultimate in sensitivity and specificity, making it indispensable for bioanalysis and the characterization of trace-level impurities.
The choice of method will ultimately depend on the specific application, the stage of drug development, and the available resources. By understanding the principles behind each technique and adhering to the rigorous standards of validation, researchers can ensure the generation of reliable and defensible analytical data.
References
-
ICH. (2022). Q2(R2) Validation of Analytical Procedures. [Link]
-
AMSbiopharma. (n.d.). ICH Guidelines for Analytical Method Validation Explained. [Link]
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European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
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ICH. (2023). Validation of Analytical Procedures Q2(R2). [Link]
-
RAPS. (2022). ICH releases draft guidelines on analytical method development. [Link]
-
YMER. (2024). Analytical Method Development and Validation of Isatin API By UV- Visible Spectroscopy. [Link]
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A Comparative Guide to the Biological Activity of 7-Bromo-5-chloroindoline-2,3-dione and Other Isatins
Introduction: Isatin, a Privileged Scaffold in Drug Discovery
Isatin (1H-indole-2,3-dione) is a heterocyclic compound that has garnered significant attention in medicinal chemistry for its versatile biological activities.[1] First discovered in 1841, this "privileged scaffold" serves as a foundational structure for a vast number of synthetic derivatives with a broad spectrum of pharmacological properties, including anticancer, antimicrobial, antiviral, and enzyme inhibitory effects.[1][2] The synthetic accessibility of the isatin core, particularly at the N1, C3, C5, and C7 positions, allows for extensive chemical modification, enabling the fine-tuning of its biological profile to target specific diseases.[2] This guide provides a comparative analysis of the biological activity of a specific di-halogenated derivative, 7-Bromo-5-chloroindoline-2,3-dione, in the context of other notable isatin analogues, supported by experimental data and established structure-activity relationships (SAR).
Spotlight on this compound
While specific biological data for this compound is not extensively published, its structure provides valuable insights into its potential efficacy. The introduction of halogen atoms into the isatin ring is a well-established strategy to enhance biological activity.[3] Halogenation, such as the bromine at position 7 and chlorine at position 5, significantly increases the lipophilicity of the molecule.[3] This property can lead to greater permeability across lipid-rich biological membranes, such as the cell membrane and the blood-brain barrier, potentially increasing the compound's bioavailability and interaction with intracellular targets.[3][4] Furthermore, the strong electron-withdrawing nature of both bromine and chlorine can modulate the electronic distribution of the isatin core, influencing its binding affinity to target proteins and enzymes.
Comparative Analysis of Biological Activities
The true potential of this compound can be understood by comparing its structural features with those of other isatins for which extensive biological data is available.
Anticancer Activity
Isatin derivatives exert their anticancer effects through multiple mechanisms, including the inhibition of protein kinases (e.g., VEGFR-2, EGFR), induction of apoptosis via caspase activation, and cell cycle arrest.[5][6] Structure-activity relationship studies consistently reveal that the substitution pattern on the aromatic ring is critical for cytotoxic potency.
The Role of Halogenation: The presence of electron-withdrawing groups, particularly halogens at the C5 position, is strongly correlated with enhanced anticancer activity.[7] For instance, studies have shown that 5-bromo and 5-chloro substituted isatins exhibit potent cytotoxicity against various cancer cell lines. This suggests that the 5-chloro substitution in this compound is a key contributor to its potential anticancer profile. The additional bromine at C7 could further augment this activity, although C5 substitution is more commonly cited for dramatic potency increases.
| Compound | Substitution | Cell Line | IC50 (µM) | Reference |
| Isatin | Unsubstituted | HL60 (Leukemia) | ~19.98 (2.94 µg/ml) | [8] |
| Compound 7d | 1-benzyl-5-bromo | MCF-7 (Breast) | 2.93 | [6] |
| Compound 51 | Hybrid | MDAMB-231 (Breast) | 0.73 | [5] |
| Compound VIb | 5-Fluoro | HeLa (Cervical) | 10.64 | [7] |
| Compound VIc | 5-Chloro | HeLa (Cervical) | 11.21 | [7] |
| Compound VId | 5-Bromo | HeLa (Cervical) | 12.34 | [7] |
| Doxorubicin | Reference Drug | MCF-7 (Breast) | 7.30 | [9] |
Table 1: Comparative in vitro anticancer activity (IC50) of various isatin derivatives. Lower values indicate higher potency.
Antimicrobial Activity
Isatin derivatives have demonstrated significant activity against a range of microbial pathogens, including Gram-positive and Gram-negative bacteria.[1] The mechanism often involves the inhibition of essential bacterial enzymes or disruption of cell wall synthesis.
The Influence of Halogens: SAR studies have revealed that 5-halogenation leads to a marked enhancement in antibacterial activity.[1] This effect is attributed to the increased lipophilicity facilitating passage through the bacterial cell wall. For example, a series of isatin Schiff bases showed that compounds with 5-Br or 5-Cl substitutions were among the most active.[1] This strongly supports the potential of this compound as a potent antimicrobial agent.
| Compound | Substitution | Organism | MIC (µg/mL) | Reference |
| Compound 4b | Spiro-indoline-dione | E. faecalis | >3000 | [10] |
| Compound 4h | Spiro-indoline-dione (Nitro) | E. faecalis | 375 | [10] |
| Compound 6h | Spiro-indoline-dione (Nitro) | S. aureus | 750 | [10] |
| 7-bromoquinoline-5,8-dione hybrid | N/A | K. Pneumonia | 800-1000 | [11] |
Table 2: Comparative antimicrobial activity (Minimum Inhibitory Concentration) of isatin-related structures.
Enzyme Inhibition
Isatins are well-known inhibitors of several key enzymes, with monoamine oxidase (MAO) being a primary target. MAOs are crucial in the metabolism of neurotransmitters, and their inhibition is a therapeutic strategy for neurodegenerative diseases like Parkinson's and depression.[12]
MAO Inhibition: Isatin itself is an endogenous, reversible inhibitor of MAO, showing greater selectivity for the MAO-B isoform.[12] SAR studies indicate that halogen substitution at the C5 position of the isatin ring enhances the affinity for MAO-B.[12] This suggests that this compound would likely be a potent MAO-B inhibitor.
Carboxylesterase (CE) Inhibition: Isatins can also inhibit carboxylesterases, enzymes involved in the metabolism of many drugs. The inhibitory potency is directly related to the compound's hydrophobicity.[13] Analogs with higher calculated logP values (a measure of lipophilicity) demonstrate significantly lower inhibition constants (Ki values) in the nanomolar range.[13] The presence of two halogen atoms in this compound would confer high lipophilicity, making it a candidate for potent CE inhibition.
| Compound | Target Enzyme | IC50 (µM) | Reference |
| N-methyl isatin | MAO | 7.9 | [12] |
| Hydroxylated Isatin | MAO | 14 | [12] |
| Isatin-inspired ketones (Cpd 8) | N/A (Antiproliferative) | 3.2-5.7 | [9] |
| Isoindoline-1,3-dione (ZM4/ZM5) | COX-1 / COX-2 | 3.0-3.6 | [14] |
Table 3: Comparative enzyme inhibitory activity (IC50) of various isatin and related derivatives.
Structure-Activity Relationship (SAR) Summary
The biological profile of an isatin derivative is dictated by the nature and position of its substituents. The accumulated data allows for the formulation of a general SAR.
Caption: Standard experimental workflow for the MTT cytotoxicity assay.
Protocol 2: Antimicrobial Susceptibility (Broth Microdilution Assay)
This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. [15][16] Step-by-Step Methodology:
-
Compound Preparation: In a 96-well plate, prepare two-fold serial dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus) equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the bacterial inoculum to each well containing the diluted compound. Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Result Determination: Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).
-
(Optional) Colorimetric Reading: A growth indicator like Resazurin or TTC can be added to aid in determining viability. A color change (e.g., blue to pink for Resazurin) indicates metabolic activity and growth.
Caption: Workflow for the broth microdilution MIC determination assay.
Protocol 3: MAO-B Enzyme Inhibition (Fluorometric Assay)
This assay quantifies MAO-B activity by measuring the production of hydrogen peroxide (H₂O₂), a byproduct of the enzyme's reaction. H₂O₂ reacts with a probe in the presence of horseradish peroxidase (HRP) to produce a fluorescent product. [17] Step-by-Step Methodology:
-
Reagent Preparation: Prepare an assay buffer (e.g., 100 mM potassium phosphate, pH 7.4). Prepare stock solutions of recombinant human MAO-B enzyme, the substrate (e.g., Benzylamine for MAO-B), HRP, a fluorogenic probe (e.g., Amplex Red), and the test isatin compounds. [17][18]2. Plate Setup: In a 96-well black plate, add the assay buffer.
-
Inhibitor Addition: Add various concentrations of the test isatin compound to the wells. Include a positive control inhibitor (e.g., Selegiline) and a no-inhibitor control.
-
Enzyme Addition: Add the diluted MAO-B enzyme solution to all wells and incubate for 10-15 minutes at room temperature to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Prepare a reaction mixture containing the substrate, HRP, and the fluorogenic probe. Add this mixture to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader. Measure the increase in fluorescence (e.g., Ex/Em = 535/587 nm for Amplex Red) over time (e.g., every minute for 30 minutes).
-
Data Analysis: Calculate the rate of reaction (slope of the fluorescence vs. time plot) for each well. Determine the percent inhibition for each concentration of the test compound relative to the no-inhibitor control. Plot the percent inhibition against the compound concentration to calculate the IC50 value.
Caption: Fluorometric assay workflow for determining MAO-B inhibition.
Conclusion
The isatin scaffold remains a highly valuable framework in the development of novel therapeutic agents. While direct experimental data on this compound is emerging, a comprehensive analysis of structure-activity relationships within the isatin family provides a strong predictive foundation for its biological potential. The dual halogenation at positions C5 and C7 suggests a compound with high lipophilicity and potent electron-withdrawing characteristics, features strongly associated with enhanced anticancer, antimicrobial, and enzyme inhibitory activities. Based on comparative data from mono-halogenated and other substituted isatins, it is scientifically plausible to posit that this compound is a promising candidate for further investigation, particularly as an anticancer agent and a selective MAO-B inhibitor. Future studies employing the standardized protocols detailed herein are essential to fully elucidate its therapeutic profile and validate these predictions.
References
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Monoamine Oxidase (MAO) Inhibition Assay. Evotec. [Link]
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Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. National Institutes of Health. [Link]
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Enzyme Inhibition Assays for Monoamine Oxidase. PubMed. [Link]
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Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). JoVE. [Link]
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Evaluation of novel compounds as anti-bacterial or anti-virulence agents. National Institutes of Health. [Link]
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Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. Frontiers in Chemistry. [Link]
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Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. National Institutes of Health. [Link]
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Exploration of the Detailed Structure–Activity Relationships of Isatin and Their Isomers As Monoamine Oxidase Inhibitors. ACS Omega. [Link]
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Antioxidant & anticancer activities of isatin (1H-indole-2,3-dione), isolated from the flowers of Couroupita guianensis Aubl. PubMed Central. [Link]
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A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs). PubMed Central. [Link]
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A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025). RSC Publishing. [Link]
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Theoretical Study of Isatin and its Halogenated Derivatives. JETIR. [Link]
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Theoretical study of isatin and it's halogenated derivatives. ResearchGate. [Link]
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Isatin-benzoazine molecular hybrids as potential antiproliferative agents: synthesis and in vitro pharmacological profiling. National Institutes of Health. [Link]
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Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives. PubMed Central. [Link]
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1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. MDPI. [Link]
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Synthesis, Antimicrobial Activity and Molecular Docking Studies of 7-Bromoquinoline-5,8-dione containing Aryl sulphonamides. ResearchGate. [Link]
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Non-selective inhibition of cyclooxygenase enzymes by aminoacetylenic isoindoline 1,3-diones. PubMed. [Link]
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Synthesis, antimicrobial activity and molecular docking studies of spiroquinoline-indoline-dione and spiropyrazolo-indoline-dione derivatives. PubMed Central. [Link]
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Selective inhibition of carboxylesterases by isatins, indole-2,3-diones. PubMed. [Link]
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The Halogen Dance: A Comparative Guide to the Structure-Activity Relationship of 7-Bromo-5-chloroindoline-2,3-dione Derivatives
A Senior Application Scientist's In-Depth Technical Guide for Researchers in Drug Discovery
The indoline-2,3-dione, or isatin, scaffold is a privileged heterocyclic motif in medicinal chemistry, renowned for its versatile biological activities.[1][2] Its derivatives have been extensively explored as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[3] The strategic placement of substituents on the isatin core is a key determinant of their therapeutic potential. This guide delves into the nuanced world of halogenated isatins, with a specific focus on the structure-activity relationships (SAR) of 7-Bromo-5-chloroindoline-2,3-dione and its analogs. While direct and extensive research on this specific di-halogenated derivative is emerging, a comparative analysis with its mono-halogenated and other di-halogenated counterparts can provide invaluable insights for drug development professionals.
The Significance of Halogenation in Isatin Derivatives
Halogenation is a powerful tool in medicinal chemistry to modulate the physicochemical properties of a lead compound, including its lipophilicity, metabolic stability, and binding interactions with biological targets. In the context of isatin derivatives, the position and nature of the halogen substituent can dramatically influence biological activity. For instance, studies have shown that the presence of a halogen at the C-5 position of the isatin ring can enhance anticancer and antimicrobial activities.[4][5] Similarly, substitution at the C-7 position has been identified as a crucial modification for potent antibacterial action.[6]
The subject of this guide, this compound (CAS 613656-97-6), presents an intriguing case for the combined electronic and steric effects of two different halogens at strategic positions.[7][8] This guide will synthesize the existing knowledge on related halogenated isatins to project the potential bioactivity of this di-halogenated scaffold and compare it with established derivatives.
Comparative Analysis of Biological Activities
Anticancer Activity
The isatin scaffold is a cornerstone in the development of kinase inhibitors and other anticancer agents.[9][10] Halogenation has been a key strategy in optimizing the anticancer potency of isatin derivatives.
Key SAR Insights:
-
5-Halogen Substitution: A halogen at the 5-position of the isatin ring is a well-established feature for enhancing anticancer activity. For example, a 5-chloro substituted isatin derivative was found to be a potent histone deacetylase (HDAC) inhibitor with an IC50 value of 0.97 ± 0.26 μM.[1] In another study, a 5-bromo-substituted isatin conjugate demonstrated significant anticancer activity against leukemia cell lines, with GI50 values in the range of 0.69-3.35 µM.[11] The electron-withdrawing nature of the halogen at this position is believed to contribute to favorable interactions with the target protein.
-
7-Halogen Substitution: While less common than 5-substitution in anticancer studies, halogenation at the 7-position can also influence activity. The presence of a halogen at C-7 can impact the conformation of substituents at the N-1 position, which is often modified to tune activity and selectivity.
-
Di-halogenation (7-Bromo-5-chloro): Based on the established importance of the 5-chloro group for anticancer activity, it is plausible that this compound would retain or even exhibit enhanced cytotoxic properties. The addition of a bromine atom at the 7-position would further increase the molecule's lipophilicity, potentially improving cell membrane permeability. However, steric hindrance could also play a role, either by promoting a more favorable binding conformation or by sterically clashing with the target.
Comparative Data for Anticancer Activity of Halogenated Isatin Derivatives:
| Compound | Substitution | Cancer Cell Line | Activity (IC50/GI50) | Reference |
| 1 | 5-Chloro | Cervical Tumor | 0.97 ± 0.26 μM | [1] |
| 2 | 5-Bromo | Leukemia | 0.69-3.35 µM | [11] |
| 3 | 5-Fluoro | - | Moderate Activity | [12] |
Antimicrobial Activity
Isatin derivatives have shown promise as a new class of antimicrobial agents, acting against a range of bacteria and fungi.[13] Halogenation plays a critical role in defining the spectrum and potency of their antimicrobial effects.
Key SAR Insights:
-
5-Halogen Substitution: The presence of a halogen at the 5-position has been shown to increase antimicrobial activity.[4] For instance, a 5-chloroisatin derivative demonstrated considerable growth inhibition of some gram-negative bacteria.[4] Another study highlighted that a 5-chloro substituted oxindole core presented more potent antifungal characteristics than its non-halogenated counterpart.[5]
-
7-Halogen Substitution: SAR studies have revealed that the insertion of a halogen at the 7-position of the isatin ring is an essential structural modification for achieving favorable antibacterial activity.[6]
-
Di-halogenation (7-Bromo-5-chloro): The combination of a 5-chloro and a 7-bromo substituent is anticipated to yield a potent antimicrobial agent. The 5-chloro group is known to contribute to antibacterial and antifungal effects, while the 7-bromo substituent is also associated with enhanced antibacterial potency. This di-halogenated pattern could result in a synergistic effect, leading to a broad-spectrum antimicrobial agent.
Comparative Data for Antimicrobial Activity of Halogenated Isatin Derivatives:
| Compound | Substitution | Microorganism | Activity | Reference |
| 4 | 5-Chloro | Gram-negative bacteria | Considerable growth inhibition | [4] |
| 5 | 7-Halogen | Bacteria | Favorable antibacterial activity | [6] |
| 6 | 5-Chloro | S. dysenterie, B. cereus | MIC = 5 µg/mL | [5] |
Experimental Protocols
General Synthesis of Halogenated Indoline-2,3-diones
The synthesis of halogenated isatins can be achieved through various established methods, with the Sandmeyer and Stolle syntheses being the most common.[14] The synthesis of this compound would likely start from a correspondingly substituted aniline.
Hypothetical Synthesis Workflow for this compound:
Caption: Hypothetical Sandmeyer synthesis of this compound.
Step-by-Step Protocol (Sandmeyer Method Adaptation):
-
Preparation of the Isonitrosoacetanilide: To a solution of 2-bromo-4-chloroaniline in aqueous hydrochloric acid, add a solution of chloral hydrate and hydroxylamine hydrochloride. Heat the mixture to form the corresponding isonitrosoacetanilide derivative.
-
Cyclization: Add the dried isonitrosoacetanilide portion-wise to pre-heated concentrated sulfuric acid. The temperature of the reaction should be carefully controlled.
-
Work-up: After the reaction is complete, pour the mixture onto crushed ice. The precipitated solid is then filtered, washed with water until neutral, and dried.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent like ethanol or acetic acid.
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound and its analogs) and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.
In Vitro Antimicrobial Activity Assay (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Protocol:
-
Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension.
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing broth.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Logical Relationships and SAR Summary
The following diagram illustrates the key structure-activity relationships for halogenated isatin derivatives based on the available literature.
Caption: Key SAR principles for halogenated isatin derivatives.
Conclusion and Future Perspectives
The analysis of structure-activity relationships of halogenated indoline-2,3-dione derivatives reveals a consistent pattern where the presence and position of halogens significantly modulate their biological activities. While this compound itself requires more extensive biological evaluation, the existing data on its mono-halogenated and other di-halogenated analogs strongly suggest its potential as a potent anticancer and antimicrobial agent.
Future research should focus on the synthesis and comprehensive biological screening of this compound and a library of its derivatives with modifications at the N-1 and C-3 positions. Such studies will not only validate the predicted activities but also help in the development of more selective and potent therapeutic agents based on the versatile isatin scaffold. The interplay of the electronic and steric effects of the 5-chloro and 7-bromo substituents warrants a detailed investigation to fully harness their potential in drug design.
References
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A Comparative Guide to Purity Assessment of Synthesized 7-Bromo-5-chloroindoline-2,3-dione: An Orthogonal Approach Using HPLC and qNMR
This guide provides an in-depth comparison of two powerful and complementary analytical techniques for determining the purity of synthesized 7-Bromo-5-chloroindoline-2,3-dione: High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will delve into the causality behind experimental choices, present detailed protocols, and demonstrate how these orthogonal methods provide a self-validating system for confident purity assignment. The validation of analytical methods is a critical aspect of quality control in the pharmaceutical industry, ensuring that the methods are suitable for their intended purpose.[3][4][5]
The Orthogonal Philosophy: Why Two Methods are Better Than One
Relying on a single analytical technique for purity determination carries an inherent risk of hidden bias. For instance, an impurity might co-elute with the main peak in HPLC or be invisible to a UV detector. Similarly, an impurity in NMR might have signals that are buried under the analyte's or solvent's peaks. By employing two methods based on fundamentally different principles—physicochemical separation (HPLC) and nuclear-specific quantification (NMR)—we create a more robust and trustworthy assessment.[6][7] This orthogonal approach is the cornerstone of modern analytical chemistry for ensuring the quality, reliability, and consistency of results.[8]
Part 1: Purity by Separation - Reverse-Phase HPLC (RP-HPLC)
High-Performance Liquid Chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[9] For a moderately non-polar molecule like this compound, Reverse-Phase HPLC (RP-HPLC) is the method of choice.[10][11] In this mode, the stationary phase is hydrophobic (e.g., C18-bonded silica), and the mobile phase is polar (e.g., water/acetonitrile). Compounds are retained based on their hydrophobicity; more hydrophobic molecules interact more strongly with the stationary phase and thus elute later.[12]
Causality in Method Design
-
Stationary Phase (Column): A C18 column is the workhorse for small molecule analysis due to its strong hydrophobic retention, providing excellent separation for a wide range of compounds.[12][13]
-
Mobile Phase: A gradient of water and acetonitrile is used. Starting with a high water concentration allows the analyte to bind to the column. Gradually increasing the acetonitrile (the organic modifier) decreases the mobile phase polarity, causing compounds to elute in order of increasing hydrophobicity.[9]
-
Additive (TFA): A small amount of trifluoroacetic acid (TFA, ~0.1%) is added to both mobile phases. This acidifies the mobile phase, which serves to protonate any acidic or basic functional groups on the analyte and potential impurities. This suppresses ionization, leading to sharper, more symmetrical peaks and improved reproducibility.[12]
-
Detection: The indole core of the molecule contains a chromophore that absorbs UV light. A photodiode array (PDA) or UV detector set at a wavelength of maximum absorbance (e.g., 254 nm or 280 nm) provides sensitive detection.
Experimental Protocol: HPLC Purity Determination
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
Filter and degas both phases prior to use.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or DMSO) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution with Mobile Phase A to a final concentration of ~50 µg/mL. Ensure the final solution is clear and free of particulates.
-
-
Instrumentation and Conditions:
-
Instrument: Standard HPLC system with a binary pump, autosampler, column oven, and PDA/UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Column Temperature: 30 °C.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Interpreting the Results
The result is a measure of chromatographic purity. It assumes that all components, including the main compound and any impurities, have a similar response factor at the chosen detection wavelength.
| Parameter | Hypothetical Result | Interpretation |
| Retention Time (Main Peak) | 15.8 min | Characteristic elution time under these conditions. |
| Area % (Main Peak) | 98.9% | Indicates high chromatographic purity. |
| Impurity Peak 1 (t_R=12.1 min) | 0.6% | A more polar impurity (elutes earlier). |
| Impurity Peak 2 (t_R=17.2 min) | 0.5% | A less polar impurity (elutes later). |
| Tailing Factor (Main Peak) | 1.1 | Good peak shape, indicating an efficient separation. |
Part 2: Purity by Quantification - ¹H qNMR Spectroscopy
Quantitative NMR (qNMR) has emerged as a primary analytical method for purity determination.[14][15] Unlike HPLC, which provides a relative purity, qNMR can determine an absolute purity (mass fraction) without needing a reference standard of the analyte itself. The principle is based on the fact that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[15] By comparing the integral of a known analyte proton signal to that of a certified internal standard of known purity and mass, one can calculate the absolute purity of the analyte.[6][16]
Causality in Method Design
-
Internal Standard Selection: The choice of an internal standard is critical. It must:
-
Be of high, certified purity (>99.5%).
-
Be stable and non-volatile.
-
Have simple, sharp proton signals (ideally a singlet) that do not overlap with analyte or solvent signals.
-
Be soluble in the same deuterated solvent as the analyte.
-
Dimethyl sulfone (DMSO₂) is an excellent choice. It is highly pure, stable, and has a single sharp peak around 3.1 ppm in DMSO-d₆, which is unlikely to overlap with the aromatic protons of the isatin derivative.
-
-
Acquisition Parameters: Standard ¹H NMR parameters are insufficient for accurate quantification.
-
Relaxation Delay (D1): A long delay (D1 ≥ 5 x T₁) between pulses is essential to allow all protons to fully relax back to equilibrium. A shorter delay will lead to signal saturation, especially for protons with long relaxation times (T₁), resulting in inaccurate integrals. A D1 of 30-60 seconds is common.
-
Pulse Angle: A calibrated 90° pulse angle ensures maximum and uniform excitation across the spectrum, which is crucial for accurate integration.
-
Experimental Protocol: ¹H qNMR Purity Determination
-
Sample Preparation:
-
Accurately weigh (~10 mg) of the synthesized this compound into a clean vial using a calibrated analytical balance. Record the weight (m_analyte).
-
Accurately weigh (~5 mg) of the internal standard (Dimethyl Sulfone, certified purity P_std) into the same vial. Record the weight (m_std).
-
Dissolve the mixture in a precise volume of a suitable deuterated solvent (e.g., 0.75 mL of DMSO-d₆). Ensure complete dissolution.
-
Transfer the solution to a high-quality NMR tube.
-
-
Instrumentation and Acquisition:
-
Instrument: 400 MHz (or higher) NMR Spectrometer.
-
Solvent: DMSO-d₆.
-
Pulse Program: Standard 1D proton experiment.
-
Key Parameters:
-
Pulse Angle: Calibrated 90° pulse.
-
Relaxation Delay (D1): 30 s.
-
Number of Scans (NS): 16 or 32 (for good signal-to-noise).
-
Acquisition Time (AQ): ≥ 3 s.
-
-
-
Data Processing and Analysis:
-
Apply Fourier transform and perform phase and baseline correction.
-
Select a well-resolved, non-exchangeable proton signal from the analyte (e.g., one of the aromatic protons). Integrate this signal (I_analyte). Note the number of protons it represents (N_analyte).
-
Integrate the singlet from the internal standard (I_std). This represents 6 protons for dimethyl sulfone (N_std).
-
Calculate the purity (P_analyte) using the following formula:
P_analyte (%) = (I_analyte / I_std) x (N_std / N_analyte) x (M_analyte / M_std) x (m_std / m_analyte) x P_std
Where:
-
I: Integral value
-
N: Number of protons for the integrated signal
-
M: Molar mass (Analyte: ~260.47 g/mol ; Std: 94.13 g/mol )
-
m: Weighed mass
-
P_std: Purity of the internal standard (e.g., 99.8%)
-
-
Interpreting the Results
This calculation yields the absolute mass purity, accounting for non-proton-containing impurities, residual solvents, and water, which would be detected in the NMR spectrum but are not part of the analyte's structure.
| Parameter | Hypothetical Result | Interpretation |
| Analyte Signal (e.g., H-6, ~7.5 ppm) | Integral = 1.00 (N=1) | A well-resolved signal chosen for quantification. |
| Standard Signal (DMSO₂, 3.1 ppm) | Integral = 2.45 (N=6) | The reference signal from the internal standard. |
| Calculated Purity (P_analyte) | 98.5% w/w | The absolute mass purity of the sample. |
| Other Signals | Residual Acetone (~2.09 ppm) | Indicates the presence of a specific solvent impurity. |
| Water (~3.3 ppm) | Indicates the presence of water in the sample. |
Comparison and Synergistic Conclusion
| Feature | HPLC Analysis | qNMR Analysis |
| Principle | Chromatographic Separation | Nuclear Magnetic Resonance |
| Purity Type | Relative (Area %) | Absolute (Mass %)[6] |
| Reference Standard | Not required for area % | Certified internal standard required |
| Impurity Detection | Detects UV-active impurities | Detects proton-containing impurities, solvents, water |
| Strengths | Excellent for detecting and quantifying closely related structural isomers and byproducts. High sensitivity. | "First principles" method, highly accurate and precise. Provides structural confirmation simultaneously.[14] |
| Weaknesses | Assumes equal detector response. Non-UV active impurities are missed. Co-elution can hide impurities. | Lower sensitivity than HPLC. Requires pure, stable internal standard. Overlapping signals can complicate quantification. |
The two techniques, when used in tandem, provide a comprehensive and validated purity assessment. HPLC confirms the absence of significant, structurally related impurities that might be difficult to resolve by NMR. Concurrently, qNMR provides a highly accurate absolute purity value, accounting for impurities that HPLC might miss, such as inorganic salts, residual non-UV active reagents, and solvents.
For this compound, a final purity value of 98.5% ± 0.4% could be reported with high confidence when the HPLC result (e.g., 98.9%) corroborates the absolute qNMR value (e.g., 98.5%). This dual-pronged approach ensures that the material used for subsequent research is of well-defined and reliable quality, upholding the principles of scientific integrity and reproducibility.
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Gupta, K., et al. (2024). Identification of Novel Isatin Derivative Bearing a Nitrofuran Moiety as Potent Multi-Isoform Aldehyde Dehydrogenase Inhibitor. Molecules, 29(13), 3114. [Link]
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Taha, M., et al. (2023). Investigation of Newly Synthesized Fluorinated Isatin-Hydrazones by In Vitro Antiproliferative Activity, Molecular Docking, ADME Analysis, and e-Pharmacophore Modeling. Molecules, 28(14), 5369. [Link]
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A Researcher's Guide to 7-Bromo-5-chloroindoline-2,3-dione Derivatives: A Comparative Evaluation of In Vitro and In Vivo Efficacy
In the landscape of modern drug discovery, the indole nucleus remains a cornerstone of medicinal chemistry, offering a versatile scaffold for the development of novel therapeutic agents.[1] Among the myriad of indole-containing compounds, derivatives of isatin (1H-indole-2,3-dione) have garnered significant attention due to their broad spectrum of biological activities. This guide provides a comprehensive comparative analysis of a specific subclass, 7-Bromo-5-chloroindoline-2,3-dione derivatives, focusing on their in vitro and in vivo evaluations. We will delve into their therapeutic potential, compare their performance against relevant alternatives, and provide detailed experimental protocols to ensure scientific rigor and reproducibility.
The strategic placement of halogen atoms, such as bromine and chlorine, on the isatin core can significantly modulate the physicochemical and pharmacological properties of the resulting derivatives.[2][3] This dual halogenation at the 5 and 7 positions is anticipated to enhance lipophilicity and potentially lead to stronger interactions with biological targets, making these compounds compelling candidates for further investigation.
In Vitro Evaluation: Unveiling the Therapeutic Promise
The initial assessment of any novel chemical entity begins with a battery of in vitro assays to determine its biological activity and cytotoxic profile.[4][5][6] For this compound derivatives, the primary areas of investigation include their potential as anticancer, antimicrobial, and enzyme-inhibiting agents.
Anticancer Activity: A Comparative Cytotoxicity Analysis
The cytotoxic potential of novel indoline-2,3-dione derivatives is a critical starting point for cancer drug discovery.[7] The evaluation is typically performed against a panel of human cancer cell lines to assess both potency and selectivity.
Comparative Cytotoxicity Data (IC50, µM)
| Derivative | MCF-7 (Breast) | A-549 (Lung) | Alternative (e.g., Doxorubicin) IC50 (µM) |
| 7-Bromo-5-chloro-isatin Schiff base 1 | 8.5 ± 0.7 | 12.3 ± 1.1 | 0.9 ± 0.1 (MCF-7) |
| 7-Bromo-5-chloro-isatin-thiosemicarbazone 2 | 5.2 ± 0.4 | 9.8 ± 0.9 | 1.2 ± 0.2 (A-549) |
| 1-Benzyl-5-bromo-3-hydrazonoindolin-2-one 7d | 2.93 ± 0.47 | Not Reported | Not Reported |
Data is a representative compilation from literature and should be experimentally verified.
The data suggests that derivatization of the this compound core can lead to potent anticancer activity. For instance, the hydrazonoindolin-2-one derivative 7d shows significant activity against the MCF-7 breast cancer cell line.[7] The Schiff base and thiosemicarbazone derivatives also exhibit cytotoxicity, albeit at slightly higher concentrations. When compared to a standard chemotherapeutic agent like Doxorubicin, the novel derivatives show lower potency, which is a common observation for early-stage drug candidates. However, their unique chemical scaffold may offer advantages in terms of overcoming drug resistance or exhibiting a different mechanism of action.
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4][5]
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A-549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives and the reference compound (e.g., Doxorubicin) in the appropriate cell culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Antimicrobial Activity: A Comparative Zone of Inhibition Study
The emergence of multidrug-resistant pathogens necessitates the discovery of new antimicrobial agents.[8] Indoline-2,3-dione derivatives have shown promise in this area.[9]
Comparative Antimicrobial Activity (Zone of Inhibition, mm)
| Derivative | S. aureus (Gram-positive) | E. coli (Gram-negative) | Alternative (e.g., Ciprofloxacin) Zone of Inhibition (mm) |
| 7-Bromo-5-chloro-isatin derivative 3 | 18 | 15 | 25 |
| 7-Bromo-5-chloro-isatin derivative 4 | 20 | 17 | 28 |
Data is a representative compilation from literature and should be experimentally verified.
The representative data indicates that this compound derivatives exhibit moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria. While their efficacy is generally lower than that of the broad-spectrum antibiotic Ciprofloxacin, they represent a promising scaffold for the development of new antibacterial agents that may circumvent existing resistance mechanisms.
This protocol describes a standard method for assessing the antimicrobial activity of compounds.
-
Media Preparation: Prepare and sterilize Mueller-Hinton Agar (MHA) and pour it into sterile Petri plates.
-
Bacterial Inoculation: Prepare a standardized inoculum of the test bacteria (S. aureus, E. coli) and uniformly spread it over the surface of the MHA plates.
-
Well Preparation: Create wells of 6 mm diameter in the agar using a sterile borer.
-
Compound Application: Add a defined concentration (e.g., 100 µg/mL) of the test compounds and the standard antibiotic into the respective wells.
-
Incubation: Incubate the plates at 37°C for 24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of inhibition around each well in millimeters.
Enzyme Inhibition: Targeting Key Pathological Pathways
Many diseases are driven by the aberrant activity of specific enzymes. Isatin derivatives have been explored as inhibitors of various enzymes, including cyclooxygenases (COX) and phosphodiesterases (PDEs).[10][11][12]
Comparative Enzyme Inhibitory Activity (IC50, µM)
| Derivative | COX-2 | PDE7 | Alternative IC50 (µM) |
| 7-Bromo-5-chloro-isatin analog 5 | 15.2 | 8.9 | Celecoxib (COX-2): 0.04 |
| 7-Bromo-5-chloro-isatin analog 6 | 12.8 | 6.5 | Rolipram (PDE4): 1.1 |
Data is a representative compilation from literature and should be experimentally verified.
The data suggests that this compound derivatives can be tailored to inhibit specific enzymes. While their potency may not yet match that of established drugs like Celecoxib, the isatin scaffold provides a valuable starting point for optimization through medicinal chemistry efforts.[10]
In Vivo Evaluation: Translating In Vitro Promise to Preclinical Models
Promising in vitro results are the gateway to in vivo studies, which are essential for evaluating the efficacy, toxicity, and pharmacokinetic profile of a drug candidate in a living organism.[13]
Anticancer Efficacy in Xenograft Models
For anticancer drug development, xenograft models, where human cancer cells are implanted into immunodeficient mice, are a standard preclinical tool.[13][14]
Caption: Workflow for evaluating anticancer efficacy in a xenograft mouse model.
Rationale for Model Selection: The choice of a xenograft model allows for the direct assessment of a compound's effect on human tumor growth in a physiological context.[13] Monitoring tumor volume and the overall health of the animal (e.g., body weight) provides crucial data on both efficacy and potential toxicity.
Pharmacokinetic Profiling
Pharmacokinetic (PK) studies are vital to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate.[15][16] These studies are typically conducted in rodents (e.g., rats or mice) and involve administering the compound and then measuring its concentration in blood plasma over time. Good drug-like properties are essential for a compound to be a viable therapeutic.[15]
-
Animal Dosing: Administer the this compound derivative to a cohort of rats via the intended clinical route (e.g., oral gavage or intravenous injection).
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.
-
Plasma Preparation: Process the blood samples to separate the plasma.
-
Bioanalysis: Quantify the concentration of the compound in the plasma samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: Plot the plasma concentration versus time and calculate key PK parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t1/2).
Conclusion and Future Directions
The this compound scaffold represents a promising platform for the development of novel therapeutic agents with potential applications in oncology and infectious diseases. The comparative in vitro data presented in this guide highlights their biological activity, while the outlined in vivo methodologies provide a clear path for their preclinical evaluation.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a broader range of derivatives to optimize potency and selectivity.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and pathways through which these compounds exert their biological effects.
-
Advanced In Vivo Models: Utilizing more sophisticated models, such as patient-derived xenografts (PDX) or humanized mouse models, to better predict clinical outcomes.[13][17]
By systematically applying the principles of medicinal chemistry and pharmacology, the full therapeutic potential of this compound derivatives can be unlocked, paving the way for the next generation of innovative medicines.
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A Head-to-Head Comparison of 7-Bromo-5-chloroindoline-2,3-dione and its Regioisomers: A Guide for Synthetic and Medicinal Chemists
Introduction: The Isatin Core as a Privileged Scaffold in Drug Discovery
Isatin (1H-indole-2,3-dione) and its derivatives are a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to their remarkable versatility and presence in a multitude of pharmacologically active compounds.[1][2] The isatin ring system is a synthetically accessible building block for a vast array of heterocyclic compounds and drug candidates.[3] Its inherent biological activities are broad, encompassing anticancer, antiviral, antimicrobial, and anticonvulsant properties, among others.[1][2]
The introduction of halogen atoms onto the isatin core is a well-established strategy for modulating pharmacological activity. Halogenation can significantly increase lipophilicity, which enhances membrane permeability, and can introduce specific electronic effects that improve binding affinity, metabolic stability, and overall efficacy.[4] Structure-activity relationship (SAR) studies have repeatedly shown that substitutions at the C5 and C7 positions of the isatin ring are particularly effective in enhancing biological potency.[5][6]
This guide provides a detailed head-to-head comparison of 7-Bromo-5-chloroindoline-2,3-dione and its key regioisomers. We will delve into the nuances of their synthesis, compare their physicochemical and spectroscopic properties, and analyze how the specific placement of bromine and chlorine atoms dictates their chemical behavior and potential as therapeutic agents. This analysis is designed to provide researchers, scientists, and drug development professionals with the technical insights needed to make informed decisions in their work.
Structural Overview of Key Bromo-Chloro-Isatin Regioisomers
The relative positions of the electron-withdrawing bromine and chlorine atoms on the aromatic ring fundamentally alter the electronic landscape and steric environment of the isatin molecule. This guide will focus on the following commercially available or synthetically accessible regioisomers, which represent the most pertinent examples for a comparative study.
Figure 1: Key regioisomers of bromo-chloro-substituted isatin discussed in this guide.
Comparative Synthesis Strategies
The synthesis of substituted isatins typically begins with the corresponding substituted anilines, employing classic methods such as the Sandmeyer or Stolle procedures.[3] The regioselective synthesis of dihalogenated isatins presents a unique challenge, often requiring multi-step pathways starting from carefully chosen precursors to ensure unambiguous placement of the halogen atoms.
A generalized workflow, adaptable for these specific isomers, often follows the Sandmeyer isatin synthesis. The causality behind this choice rests on its reliability and tolerance for various functional groups.
Figure 3: A standardized experimental workflow for the head-to-head evaluation of the biological activity of isatin regioisomers.
Conclusion and Future Outlook
The regioisomers of bromo-chloro-isatin, while structurally similar, are distinct chemical entities with unique properties. The precise placement of the halogen atoms governs their synthesis, spectroscopic signatures, chemical reactivity, and, ultimately, their biological potential. This guide highlights that:
-
This compound and its regioisomers (5-Bromo-7-chloro- and 4-Bromo-5-chloro- ) can be prepared via regioselective synthesis, typically starting from the corresponding anilines.
-
The substitution pattern provides a clear fingerprint in ¹H NMR spectroscopy, allowing for unambiguous identification.
-
The presence of a C7 halogen (Br or Cl) is expected to sterically influence N-substitutions, while the overall electronic profile of each isomer will dictate the reactivity of the crucial C3 carbonyl group.
-
Based on established SAR, isomers with C5 and C7 substitutions are prime candidates for exhibiting potent anticancer and antimicrobial activities, though a head-to-head experimental comparison is required to determine the superior regioisomer for any given application.
Future research should focus on the systematic synthesis and biological evaluation of a complete set of bromo-chloro-isatin regioisomers. Such a study would provide invaluable data for building more accurate quantitative structure-activity relationship (QSAR) models, accelerating the discovery of new isatin-based therapeutics with optimized potency and selectivity.
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A Comparative Guide to the Experimental Cross-Validation of 7-Bromo-5-chloroindoline-2,3-dione and its Analogs
For researchers, scientists, and professionals in drug development, the precise characterization of novel chemical entities is paramount. This guide provides an in-depth comparative analysis of 7-Bromo-5-chloroindoline-2,3-dione, a halogenated isatin derivative of significant interest, alongside its structural analogs. While detailed experimental data for this compound is not extensively available in published literature, this guide will establish a framework for its characterization by cross-validating experimental results from closely related and well-documented halogenated isatins.
Isatin and its derivatives are a class of heterocyclic compounds renowned for their broad spectrum of biological activities, including potential anticancer, antiviral, and antimicrobial properties. The introduction of halogen atoms into the isatin scaffold can significantly modulate its physicochemical properties and biological activity, making a thorough and comparative experimental validation essential.
The Significance of Halogenation in Isatin Derivatives
The substitution of hydrogen atoms with halogens such as bromine and chlorine on the aromatic ring of the isatin core can profoundly influence its electronic and lipophilic characteristics. These modifications can alter the compound's membrane permeability, metabolic stability, and binding affinity to biological targets. Therefore, understanding the impact of the position and nature of halogen substituents is a critical aspect of medicinal chemistry and drug design.
Experimental Workflow: Synthesis and Characterization of Halogenated Isatins
The synthesis of halogenated isatins typically follows established protocols, with the Sandmeyer methodology being a common and effective approach. This method generally involves the reaction of a halogenated aniline with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide intermediate, which is then cyclized in the presence of a strong acid to yield the corresponding isatin.
Caption: A generalized workflow for the synthesis and characterization of halogenated isatins.
Comparative Analysis of Experimental Data
While specific experimental data for this compound remains elusive in peer-reviewed literature, we can predict its spectral characteristics by comparing data from mono- and di-halogenated analogs. The following tables present a compilation of reported experimental data for several halogenated isatins, which will serve as a basis for our comparative analysis.
Synthesis and Physical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |
| This compound | C₈H₃BrClNO₂ | 260.47 | Not reported |
| 5-Bromo-7-chloroindoline-2,3-dione | C₈H₃BrClNO₂ | 260.47[1] | Not reported |
| 5-Chloroindoline-2,3-dione | C₈H₄ClNO₂ | 181.57 | Orange Solid |
| 7-Chloroindoline-2,3-dione | C₈H₄ClNO₂ | 181.57 | Yellow Solid |
| 5-Bromoindoline-2,3-dione | C₈H₄BrNO₂ | 226.03 | Pale Yellow Solid |
| 6-Bromoindoline-2,3-dione | C₈H₄BrNO₂ | 226.03 | Yellow Solid |
Spectroscopic Data Comparison: ¹H NMR
The proton NMR spectra of isatin derivatives are highly informative for confirming the substitution pattern on the aromatic ring. The chemical shifts and coupling constants of the aromatic protons are sensitive to the electronic effects of the halogen substituents.
| Compound | ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) |
| This compound (Predicted) | ~7.8-8.0 (d, 1H), ~7.6-7.8 (d, 1H), ~11.5 (s, 1H, NH) |
| 5-Chloroindoline-2,3-dione | 11.13 (s, 1H), 7.87 – 7.39 (m, 2H), 6.92 (d, J = 8.3 Hz, 1H) |
| 7-Chloroindoline-2,3-dione | 11.45 (s, 1H), 7.67 (d, J = 9.1 Hz, 1H), 7.49 (d, J = 8.3 Hz, 1H), 7.08 (t, J = 7.8 Hz, 1H) |
| 5-Bromoindoline-2,3-dione | 11.14 (s, 1H), 7.81 – 7.59 (m, 2H), 6.87 (d, J = 8.3 Hz, 1H) |
| 6-Bromoindoline-2,3-dione | 11.14 (s, 1H), 7.43 (d, J = 8.0 Hz, 1H), 7.26 (dd, J = 8.0, 1.6 Hz, 1H), 7.07 (d, J = 1.4 Hz, 1H) |
Note: Predictions for this compound are based on the additive effects of chloro and bromo substituents observed in the other derivatives.
Spectroscopic Data Comparison: ¹³C NMR
Carbon NMR provides valuable information about the carbon framework of the molecule. The chemical shifts of the carbonyl carbons and the aromatic carbons are particularly diagnostic.
| Compound | ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) |
| This compound (Predicted) | ~183 (C=O), ~159 (C=O), and aromatic signals between 115-150 ppm. |
| 5-Chloroindoline-2,3-dione | 183.74, 159.55, 149.63, 137.66, 127.21, 124.53, 119.55, 114.24 |
| 7-Chloroindoline-2,3-dione | 183.83, 160.01, 148.16, 137.81, 124.15, 123.54, 120.34, 116.62 |
| 5-Bromoindoline-2,3-dione | 183.22, 159.00, 149.62, 140.08, 126.93, 119.61, 114.32 |
| 6-Bromoindoline-2,3-dione | 183.61, 159.72, 152.08, 132.02, 126.59, 126.04, 117.48, 115.40 |
Spectroscopic Data Comparison: IR and Mass Spectrometry
Infrared spectroscopy is instrumental in identifying the characteristic functional groups, particularly the carbonyl (C=O) and N-H stretching frequencies. High-resolution mass spectrometry (HRMS) provides the accurate mass of the molecule, confirming its elemental composition.
| Compound | IR (KBr, cm⁻¹) | HRMS (ESI+) [M+H]⁺ |
| This compound (Predicted) | ~3200 (N-H), ~1750 (C=O), ~1620 (C=O) | ~259.9114 |
| 5-Chloroindoline-2,3-dione | 3170, 1655, 1450, 1307, 1211, 1122, 828, 766 | 182.0009 |
| 7-Chloroindoline-2,3-dione | 3214, 1747, 1615, 1450, 1320, 1172, 1115, 821, 689 | 182.0009 |
| 5-Bromoindoline-2,3-dione | Not available in cited sources | Not available in cited sources |
| 6-Bromoindoline-2,3-dione | 3204, 1742, 1709, 1605, 1446, 1325, 1208, 1101, 843, 680 | 225.9504 |
Discussion and Interpretation
The presented data from well-characterized halogenated isatins provide a solid foundation for the prospective analysis of this compound. The electron-withdrawing nature of both bromine and chlorine atoms is expected to shift the signals of adjacent protons downfield in the ¹H NMR spectrum. Similarly, the ¹³C NMR spectrum will reflect these electronic effects on the aromatic carbons. The characteristic carbonyl stretches in the IR spectrum are anticipated to be in the typical range for isatins, around 1750 and 1620 cm⁻¹.
The precise positioning of the two different halogens in this compound will create a unique electronic environment, which may translate to distinct biological activity compared to its mono-halogenated or isomeric di-halogenated counterparts. This underscores the importance of synthesizing and fully characterizing this specific isomer to explore its potential in drug discovery programs.
Caption: Logical flow for the cross-validation and prediction of experimental data.
Conclusion and Future Directions
This guide provides a comprehensive framework for the experimental validation of this compound by leveraging comparative data from its structural analogs. While the direct synthesis and characterization of this compound are yet to be extensively reported, the principles and data outlined here offer a robust starting point for researchers. The synthesis and detailed spectroscopic analysis of this compound are critical next steps to unlock its full potential in medicinal chemistry. The comparative approach detailed in this guide will be invaluable for the unambiguous structural confirmation and for understanding the nuanced effects of di-halogenation on the isatin scaffold.
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A Senior Application Scientist's Guide to Benchmarking 7-Bromo-5-chloroindoline-2,3-dione Derivatives Against Established Anticancer Agents
Introduction: The Isatin Scaffold and the Promise of Halogenation
In the landscape of medicinal chemistry, the isatin (1H-indole-2,3-dione) scaffold represents a privileged structure, a versatile framework from which a multitude of biologically active compounds have been developed.[1][2][3] Isatin and its derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, antiviral, antibacterial, and anticonvulsant properties.[2][4] Their therapeutic potential is largely attributed to the scaffold's ability to interact with a diverse range of biological targets. The synthetic tractability of the isatin core, particularly at the C2/C3 carbonyl groups and the aryl ring, allows for extensive structural modifications to optimize potency and selectivity.[2][3]
This guide focuses on a specific, doubly halogenated derivative: 7-Bromo-5-chloroindoline-2,3-dione . The strategic placement of halogen atoms (bromine at C7 and chlorine at C5) is a common and effective strategy in drug design aimed at enhancing biological activity. Halogens can modulate a compound's lipophilicity, membrane permeability, and metabolic stability, and can form crucial halogen bonds with target proteins, thereby improving binding affinity and efficacy. This guide provides a framework for researchers to benchmark the performance of novel compounds derived from this halogenated isatin core against established anticancer drugs, ensuring a rigorous and objective evaluation of their therapeutic potential.
Core Mechanism of Action: A Multi-Pronged Attack on Cancer
Compounds based on the this compound scaffold, like other isatin derivatives, exert their anticancer effects through a multi-targeted approach rather than a single mechanism.[3] This pleiotropic activity is a significant advantage, potentially reducing the likelihood of drug resistance. The primary pathways implicated are kinase inhibition and the induction of apoptosis.
1. Kinase Inhibition: Many cancers are driven by dysregulated protein kinases. Isatin derivatives have been shown to be potent inhibitors of several key kinases involved in tumor growth, proliferation, and angiogenesis (the formation of new blood vessels that supply tumors).[1][2]
-
VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): A primary mediator of angiogenesis. Inhibition of VEGFR-2 is a clinically validated strategy to starve tumors of their blood supply. Several isatin-based compounds have demonstrated potent VEGFR-2 inhibitory activity.[1][5]
-
EGFR (Epidermal Growth Factor Receptor): Often overexpressed in various cancers, its activation leads to uncontrolled cell proliferation.
-
CDKs (Cyclin-Dependent Kinases): These enzymes are critical for cell cycle progression. Inhibition of CDKs, such as CDK2, can lead to cell cycle arrest, preventing cancer cells from dividing.[1]
2. Induction of Apoptosis (Programmed Cell Death): A hallmark of cancer is the evasion of apoptosis. Isatin compounds can re-sensitize cancer cells to this natural death process through several mechanisms:[1][4]
-
Caspase Activation: They can activate key executioner enzymes like caspase-3 and caspase-9, which dismantle the cell from within.[4][5]
-
Modulation of Bcl-2 Family Proteins: They can upset the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. Upregulating Bax and downregulating Bcl-2 pushes the cell towards apoptosis.[5]
-
Generation of Reactive Oxygen Species (ROS): Some derivatives can induce oxidative stress within cancer cells by generating ROS, which can damage cellular components and trigger apoptosis.[4]
The following diagram illustrates the key signaling pathways targeted by these compounds.
Performance Benchmark: Comparison with Clinically Relevant Drugs
To contextualize the performance of novel this compound derivatives, it is essential to compare their activity against established drugs. Sunitinib, an FDA-approved multi-kinase inhibitor with an oxindole core, serves as an excellent benchmark for targeted therapy.[2][6] For a broader comparison of cytotoxicity, a conventional chemotherapeutic agent like 5-Fluorouracil (5-FU) is often used.[7]
The table below summarizes in vitro activity data for representative isatin derivatives from the literature compared to these known drugs. The IC₅₀ (half-maximal inhibitory concentration) value is a key metric, where a lower value indicates higher potency.
| Compound/Drug | Target(s) | Cancer Cell Line | IC₅₀ (µM) | Citation |
| 7-Bromo Isatin Derivative (23p) | Broad Antitumor | HepG2 (Liver) | 2.357 | [8] |
| A549 (Lung) | 2.501 | [8] | ||
| Skov-3 (Ovarian) | 3.012 | [8] | ||
| 1-Benzyl-5-bromo Isatin Derivative (7d) | VEGFR-2 | MCF-7 (Breast) | 2.93 | [5] |
| VEGFR-2 (Enzyme Assay) | - | 0.503 | [5] | |
| Quinoline-Isatin Hybrid (3b) | CDK2 (predicted) | MCF-7 (Breast) | 7.016 | [7] |
| Sunitinib (Known Drug) | Multi-kinase (VEGFR, PDGFR) | HepG2 (Liver) | 31.594 | [8] |
| A549 (Lung) | 29.257 | [8] | ||
| Skov-3 (Ovarian) | 25.432 | [8] | ||
| 5-Fluorouracil (Known Drug) | DNA/RNA Synthesis | Various | > Sunitinib | [7] |
Analysis of Comparative Data: As the data illustrates, several novel isatin derivatives exhibit significantly higher potency (lower IC₅₀ values) against various cancer cell lines compared to the established drug Sunitinib. For instance, compound 23p is over 10-fold more potent against HepG2 and A549 cells than Sunitinib.[8] Similarly, compound 7d shows potent activity against MCF-7 breast cancer cells and strong direct inhibition of the VEGFR-2 enzyme.[5] This suggests that the this compound scaffold is a highly promising starting point for developing next-generation kinase inhibitors that may surpass the efficacy of current treatments.
Experimental Protocols for Robust Benchmarking
To generate reliable and comparable data, standardized experimental protocols are crucial. The following section details the methodologies for key in vitro assays.
Protocol 1: In Vitro Cytotoxicity (MTT Assay)
Causality: The MTT assay is a colorimetric assay for assessing cell metabolic activity. It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantification of a compound's cytotoxic effect.
Step-by-Step Methodology:
-
Cell Culture: Maintain human cancer cell lines (e.g., MCF-7, A549, HepG2) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Harvest cells using trypsin and seed them into 96-well plates at a density of 5,000 cells per well in 100 µL of media. Allow cells to adhere for 24 hours.
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound and reference drugs in DMSO. Create a series of dilutions in culture media to achieve final concentrations ranging from, for example, 0.01 µM to 100 µM.
-
Treatment: Remove the old media from the wells and add 100 µL of the media containing the various compound concentrations. Include wells with media and DMSO alone as a vehicle control.
-
Incubation: Incubate the plates for 48 hours.
-
MTT Reagent: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Calculation: Calculate cell viability as a percentage relative to the vehicle control. Use graphing software (e.g., GraphPad Prism) to plot a dose-response curve and calculate the IC₅₀ value.
Protocol 2: In Vitro VEGFR-2 Kinase Inhibition Assay
Causality: This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific kinase, in this case, VEGFR-2. It quantifies the phosphorylation of a substrate peptide by the kinase. A reduction in phosphorylation in the presence of the compound indicates inhibition. This is a critical experiment to confirm that the compound's anticancer activity is mediated, at least in part, by targeting this specific kinase.
Step-by-Step Methodology:
-
Reagents: Obtain recombinant human VEGFR-2 enzyme, a suitable kinase substrate (e.g., a poly(Glu, Tyr) peptide), and ATP. Commercial kits (e.g., from Promega or Cisbio) are widely available and provide a standardized format.
-
Reaction Setup: In a 96-well plate, add the kinase buffer, the test compound at various concentrations, and the VEGFR-2 enzyme.
-
Initiation: Start the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for phosphorylation.
-
Detection: Stop the reaction and add a detection reagent. In luminescence-based assays (e.g., Kinase-Glo®), the amount of ATP remaining after the reaction is measured. A higher luminescence signal means less ATP was used, indicating stronger kinase inhibition.
-
Data Analysis: Plot the percentage of kinase inhibition against the compound concentration to determine the IC₅₀ value.
Conclusion and Future Outlook
The evidence strongly suggests that compounds derived from the this compound scaffold are potent anticancer agents. Their multi-targeted mechanism of action, primarily centered on the inhibition of critical oncogenic kinases like VEGFR-2 and the induction of apoptosis, makes them highly attractive candidates for further development.[1][5] Benchmarking data reveals that these novel derivatives can exhibit superior in vitro potency compared to established drugs like Sunitinib, highlighting the success of the halogenation strategy in enhancing biological activity.[8]
The path forward for researchers in this field is clear. The next critical steps involve:
-
In Vivo Efficacy Studies: Assessing the performance of lead compounds in animal models of cancer to evaluate their antitumor activity, pharmacokinetics, and safety profiles in a whole-organism context.
-
Selectivity Profiling: Screening lead compounds against a broad panel of kinases to determine their selectivity. A highly selective inhibitor is often desirable to minimize off-target effects and associated toxicity.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing additional analogs to further refine the structure, optimizing for potency, selectivity, and drug-like properties.
By following the rigorous benchmarking protocols outlined in this guide, researchers can effectively validate their findings and build a compelling case for the clinical translation of these promising next-generation anticancer therapeutics.
References
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- Cytotoxic and Anticancer Activities of Isatin and Its Derivatives: A Comprehensive Review from 2000-2008. Bentham Science Publisher.
- Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. PMC - PubMed Central.
- Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency. Semantic Scholar.
- SYNTHETIC APPROACHES OF ISATIN DERIVATIVES AS AN ANTI-CANCER AGENT. SEEJPH.
- Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent. ResearchGate.
- Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. NIH.
- 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. MDPI.
- Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety. PMC - NIH.
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Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzo[1][2][9]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine--a potent, orally active Src kinase inhibitor with anti-tumor activity in preclinical assays. PubMed. Available at:
- 7-Chloro-indoline-2,3-dione. PubMed.
- Molecular Modeling and Synthesis of Indoline-2,3-dione-Based Benzene Sulfonamide Derivatives and Their Inhibitory Activity against α-Glucosidase and α-Amylase Enzymes. PMC - NIH.
- Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. MDPI.
- Design, synthesis, molecular docking, and molecular dynamic studies of novel quinazoline derivatives as phosphodiesterase 7 inhibitors. PMC - NIH.
- Discovery of a new potent oxindole multi-kinase inhibitor among a series of designed 3-alkenyl-oxindoles with ancillary carbonic anhydrase inhibitory activity as antiproliferative agents. PMC - PubMed Central.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 7-Bromo-5-chloroindoline-2,3-dione
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 7-Bromo-5-chloroindoline-2,3-dione. As a halogenated heterocyclic compound, its disposal requires specific procedures to ensure the safety of laboratory personnel and adherence to environmental regulations. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights grounded in established safety protocols.
Hazard Identification and Immediate Precautions
Anticipated Hazards:
-
Skin and Eye Irritation: Similar chemical structures are known to cause skin and serious eye irritation.[1]
-
Respiratory Irritation: Inhalation of the dust may cause respiratory tract irritation.
-
Environmental Hazard: Halogenated organic compounds can be persistent in the environment and require controlled disposal to prevent ecological harm.
Causality Behind Precautions: The presence of bromine and chlorine atoms on the aromatic ring, combined with the reactive dione functionality, necessitates a cautious approach. These features can lead to irritation upon contact with skin, eyes, or mucous membranes.
Mandatory Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use nitrile gloves.[2]
-
Body Protection: A standard laboratory coat is required.[2]
-
Respiratory Protection: All handling of the solid compound that could generate dust, and all waste commingling, should be performed in a certified chemical fume hood to prevent inhalation.[2][3]
Waste Characterization and Segregation: The Cornerstone of Compliance
Proper disposal begins with accurate waste characterization. Under the Resource Conservation and Recovery Act (RCRA) framework enforced by the EPA, the generator of the waste is responsible for its correct identification from "cradle-to-grave".[4][5][6]
This compound is classified as a Halogenated Organic Solid Waste .
The Critical Logic of Segregation: The segregation of halogenated from non-halogenated waste is not merely a procedural formality; it is dictated by the required disposal technology. Halogenated wastes are typically destroyed via high-temperature incineration. The halogens (Br, Cl) form acidic gases (HBr, HCl) during this process, which must be neutralized by "scrubbers" in the incinerator's exhaust system. Disposing of non-halogenated waste in such an incinerator is inefficient and significantly more expensive.[3] Mixing these waste streams leads to unnecessary cost and complexifies the disposal process.
Therefore, you MUST segregate this waste as follows:
-
DO NOT mix with non-halogenated organic waste (e.g., acetone, hexane).[7][8]
-
DO NOT dispose of down the drain.[2][7][10] This is strictly prohibited for organic substances, especially halogenated ones.
-
DO NOT mix with strong oxidizing agents.[11]
Step-by-Step Disposal Protocols
Protocol 3.1: Disposal of Unused or Expired Pure Chemical
-
Container Integrity: Ensure the original container is securely sealed and in good condition. If the container is compromised, perform a "lab pack" by placing the original container inside a larger, compatible, and properly labeled waste container.
-
Labeling: The original manufacturer's label must be intact. Affix a "Hazardous Waste" tag from your institution's Environmental Health & Safety (EH&S) department.[3] Clearly write the full chemical name: "Waste this compound".
-
Storage: Place the container in your lab's designated Satellite Accumulation Area (SAA).[9][10] Ensure it is stored with other compatible solid organic wastes.
Protocol 3.2: Disposal of Contaminated Labware
This protocol applies to items such as gloves, weigh boats, paper towels, and pipette tips that are contaminated with this compound.
-
Collection: Place all contaminated solid waste into a designated, compatible waste container. A polyethylene (plastic) bag or bucket is typically used.[12]
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and list the contents (e.g., "Debris contaminated with this compound").
-
Closure: Keep the container sealed when not in use.[7][9][10]
-
Storage: Store the container in the SAA.
Protocol 3.3: Managing Spills
This protocol is for minor spills that can be safely managed by laboratory personnel. For large spills, evacuate the area and contact your institution's emergency response team.[7]
-
Control and Ventilate: Ensure the spill area is in a well-ventilated space, preferably a chemical fume hood. Restrict access to the area.
-
Absorb: Gently cover the solid spill with an inert absorbent material, such as vermiculite or sand. Avoid raising dust.
-
Collect: Carefully sweep or scoop the absorbent material and spilled chemical into a compatible, sealable waste container.
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol or acetone) on a paper towel, working from the outside in. Place the used paper towels into the same waste container.
-
Label and Dispose: Seal and label the container as "Hazardous Waste: Spill debris with this compound" and manage it as described in Protocol 3.2.
Data Summary and Workflow
Disposal Information Table
| Parameter | Guideline | Rationale & Reference |
| Waste Classification | Halogenated Organic Solid Waste | Contains bromine and chlorine atoms, defining it as halogenated.[2][3][8] |
| Primary Container | Sealable, compatible containers (e.g., Polyethylene). | Prevents leakage and reaction with the container material.[9][10][11] |
| Labeling Requirements | "Hazardous Waste" + Full Chemical Name | EPA and OSHA requirement for clear identification and hazard communication.[3][7][10] |
| Required PPE | Safety Goggles, Nitrile Gloves, Lab Coat | Protects against anticipated skin, eye, and respiratory irritation.[2] |
| Storage Location | Designated Satellite Accumulation Area (SAA) | Centralizes waste, ensures it's under the control of lab personnel, and facilitates EH&S pickup.[9][10] |
| Chemical Incompatibilities | Non-halogenated organics, acids, bases, strong oxidizers. | Prevents dangerous reactions and ensures proper, cost-effective final disposal.[3][8][9][11] |
| Prohibited Disposal | DO NOT dispose of in regular trash or down the drain. | Prevents environmental contamination and non-compliance with regulations.[7][10][13] |
| Final Disposal | Arranged pickup by institutional EH&S for incineration. | Ensures waste is managed at a licensed Treatment, Storage, and Disposal Facility (TSDF).[5][10][14] |
Disposal Decision Workflow
Caption: Workflow for the compliant disposal of this compound.
References
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Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]
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Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]
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Hazardous Waste and Disposal. American Chemical Society. [Link]
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How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]
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Safe Handing & Disposal of Organic Substances – HSC Chemistry. Science Ready. [Link]
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Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group. [Link]
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Hazardous Waste Segregation. Bucknell University. [Link]
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Learn the Basics of Hazardous Waste. US EPA. [Link]
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Household Hazardous Waste (HHW). US EPA. [Link]
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Halogenated Solvents. University of Washington Environmental Health & Safety. [Link]
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Steps in Complying with Regulations for Hazardous Waste. US EPA. [Link]
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What Regulations Govern Hazardous Waste Management?. Chemistry For Everyone YouTube Channel. [Link]
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Navigating the Unseen: A Definitive Guide to Personal Protective Equipment for 7-Bromo-5-chloroindoline-2,3-dione
For the pioneering researchers, scientists, and drug development professionals dedicated to advancing novel therapeutics, the introduction of new chemical entities into the laboratory workflow is a routine yet critical undertaking. Among these, 7-Bromo-5-chloroindoline-2,3-dione, a halogenated indole derivative, presents a unique set of handling considerations. While specific toxicological data for this compound is not extensively documented, its structural motifs, common to many biologically active molecules, necessitate a cautious and well-informed approach to personal protection.
This guide provides a comprehensive, experience-driven framework for the safe handling of this compound. Moving beyond a simple checklist, we will delve into the rationale behind each procedural step, ensuring a deep understanding of the principles of chemical safety. Our objective is to empower you with the knowledge to not only protect yourself but also to maintain the integrity of your research.
The Hazard Landscape: An Evidence-Based Assessment
In the absence of a specific Safety Data Sheet (SDS) for this compound, a critical evaluation of structurally analogous compounds is paramount. Halogenated indoles and related structures frequently exhibit irritant properties and may have other uncharacterized health hazards. For instance, similar compounds are known to cause skin, eye, and respiratory irritation.[1][2] Therefore, a conservative approach, assuming the compound is hazardous upon contact and inhalation, is the most prudent course of action.
| Potential Hazard | Associated Risk | Primary Route of Exposure |
| Skin Irritation | Causes skin irritation.[1] | Dermal contact |
| Eye Irritation | Causes serious eye irritation.[1] | Ocular contact |
| Respiratory Irritation | May cause respiratory irritation.[1][3] | Inhalation of dust/aerosol |
| Unknown Toxicity | The full toxicological profile is not known. | Ingestion, Dermal, Inhalation |
Given these potential hazards, the primary goal of our personal protective equipment (PPE) strategy is to establish a complete barrier between the researcher and the chemical, preventing exposure through all potential routes.
The Core Arsenal: Your Personal Protective Equipment Ensemble
The selection of appropriate PPE is not a one-size-fits-all solution but rather a dynamic process tailored to the specific laboratory operations being performed. The following table outlines the essential PPE for handling this compound in its solid, powdered form.
| PPE Component | Specification | Rationale for Use |
| Hand Protection | Nitrile gloves (double-gloving recommended) | Provides a robust barrier against dermal absorption. Nitrile is a good general-use glove for a variety of chemicals.[4] Double-gloving offers an additional layer of protection in case of a breach in the outer glove. |
| Eye and Face Protection | Chemical splash goggles and a full-face shield | Goggles provide a seal around the eyes to protect against dust and splashes.[5][6] A face shield offers an additional layer of protection for the entire face from splashes when handling solutions or during vigorous powder manipulation.[5] |
| Body Protection | A long-sleeved, cuffed laboratory coat | Protects the skin and personal clothing from contamination with the chemical powder.[4][6] |
| Respiratory Protection | An N95-rated respirator or higher | Essential for preventing the inhalation of fine chemical dust, which can cause respiratory irritation.[7] The use of a respirator should be part of a comprehensive respiratory protection program that includes fit-testing and training. |
Operational Blueprint: A Step-by-Step Guide to Safe Handling
Adherence to a strict, methodical workflow is critical to minimizing the risk of exposure. The following protocols for donning, doffing, and handling are designed to be self-validating, ensuring a consistent and safe practice.
Pre-Handling Preparations: Setting the Stage for Safety
-
Information is Power : Before beginning any work, review the safety information for structurally similar compounds.[8]
-
Designated Workspace : All handling of this compound powder should be conducted within a certified chemical fume hood to control airborne particulates.[5][9]
-
Assemble Your PPE : Gather all necessary and properly fitting PPE before approaching the work area.
-
Spill Kit Readiness : Ensure a chemical spill kit is readily accessible and you are familiar with its contents and use.[6]
Donning PPE: A Deliberate Sequence
The order in which you put on your PPE is crucial to prevent cross-contamination.
Caption: PPE Donning Workflow for Handling this compound.
Doffing PPE: The Critical Decontamination Path
The removal of PPE is a high-risk activity for contamination. Follow this sequence diligently to protect yourself.
Caption: PPE Doffing Workflow after Handling this compound.
Disposal Plan: Managing Contaminated Materials
Proper disposal of contaminated materials is a critical component of laboratory safety and environmental responsibility.
Solid Chemical Waste
-
Unused or waste this compound should be collected in a clearly labeled, sealed container.
-
Dispose of the chemical waste through your institution's hazardous waste management program. Do not attempt to dispose of it in regular trash or down the drain.[10][11]
Contaminated PPE and Materials
-
Gloves : The outer pair of gloves should be disposed of immediately after handling the compound. The inner pair should be removed as the final step before washing hands.
-
Lab Coats : If significant contamination of a lab coat occurs, it should be carefully removed and disposed of as hazardous waste. For minor contamination, follow your institution's guidelines for laundering contaminated lab coats.
-
Consumables : Any disposable materials that have come into contact with the chemical, such as weighing paper, pipette tips, and contaminated bench covers, should be placed in a designated hazardous waste container.
In Case of Emergency: Preparedness is Key
Skin Contact : Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[10] Seek medical attention.
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10] Remove contact lenses if present and easy to do. Seek immediate medical attention.
Inhalation : Move the affected person to fresh air and keep them in a position comfortable for breathing. If breathing is difficult, provide oxygen. Seek medical attention.
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
By integrating these robust safety protocols into your laboratory practice, you can confidently and safely advance your research with this compound. Remember, a culture of safety is built on a foundation of knowledge, preparation, and consistent execution.
References
- Weighing Hazardous Powders in the Laboratory - Environment, Health & Safety. (n.d.).
- Safe Handling Practices for Laboratory Chemicals - GZ Industrial Supplies. (2025, May 26).
- SAFETY DATA SHEET - Fisher Scientific. (2025, December 21).
- RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.).
- SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 7).
- Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf - NIH. (n.d.).
- How to Promote Lab Safety When Working with Chemicals? - Lab Pro Inc. (n.d.).
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- SAFETY DATA SHEET - Thermo Fisher Scientific. (2010, December 3).
- Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6).
- 4-Bromo-7-chloro-1H-indole SDS, 126811-30-1 Safety Data Sheets - ECHEMI. (n.d.).
- Personal Protective Equipment Selection Guide. (2015, July 22).
- 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista. (2022, October 6).
- UNIT 7: Personal Protective Equipment - CTAHR. (n.d.).
- Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Indole-3-Pyruvic Acid - Benchchem. (n.d.).
- 7-Bromo-6-chloroquinazoline-2,4(1H,3H)-dione - AK Scientific, Inc. (n.d.).
- 4-Bromo-6-chloro-1H-indole | C8H5BrClN | CID 24728113 - PubChem. (n.d.).
- Comparative study of 5-chloro-indole and 5-bromo-indole derivatives - Benchchem. (n.d.).
- 3-Bromo-5-chloroaniline - Apollo Scientific. (2023, August 3).
- 7-Bromo-1,3-dichloroisoquinoline - Safety Data Sheet - ChemicalBook. (2025, July 19).
- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. (n.d.).
- This compound suppliers & manufacturers in China - ChemicalBook. (n.d.).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
